2-Hydroxyacetophenone
Beschreibung
This compound is a natural product found in Carissa spinarum, Scutellaria baicalensis, and Carissa edulis with data available.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-hydroxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVHTXAYIKBMEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060388 | |
| Record name | Ethanone, 2-hydroxy-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-24-1 | |
| Record name | α-Hydroxyacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Hydroxyacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyacetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-hydroxy-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 2-hydroxy-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-1-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ1N9R01IA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Discovery of 2-Hydroxyacetophenone: A Technical Guide
An in-depth exploration of the synthetic routes, historical context, and burgeoning biological significance of the versatile chemical intermediate, 2-hydroxyacetophenone.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, fragrances, and fine chemicals.[1] First identified in various plant species, it contributes to their defense mechanisms and medicinal properties.[2] This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and insights into its biological activities, offering a valuable resource for professionals in organic synthesis and drug development.
Historical Perspective and Discovery
The journey to understanding and synthesizing this compound is closely linked with the foundational advancements in aromatic chemistry. While a definitive first synthesis is not clearly documented, early explorations into the acylation of phenols set the stage for its eventual isolation and characterization.[1] A significant early milestone was the Nencki reaction in 1881, which demonstrated the ring acylation of phenols.[1] However, the most transformative development was the Fries rearrangement, discovered by German chemist Karl Theophil Fries in the early 1900s.[1] This reaction, involving the intramolecular migration of an acyl group of a phenolic ester, became the classical and most widely studied method for preparing this compound.[1]
Synthetic Methodologies
The synthesis of this compound is primarily achieved through two main strategies: the Fries rearrangement of a precursor ester and the direct Friedel-Crafts acylation of phenol.[1] The choice of method often depends on the desired regioselectivity (ortho vs. para isomer) and the scalability of the process.[1][3]
The Fries Rearrangement
The Fries rearrangement is a robust method for converting phenolic esters to hydroxyaryl ketones using a Lewis or Brønsted acid catalyst.[4][5] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[4] The regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent.[4] Lower temperatures generally favor the para-isomer, while higher temperatures promote the formation of the ortho-isomer, this compound.[3]
A widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate through the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group.[4] This electrophilic acylium ion then attacks the aromatic ring in a process analogous to a Friedel-Crafts acylation.[4]
Experimental Protocol: Synthesis of this compound via Fries Rearrangement
This protocol is a two-step process involving the initial formation of phenyl acetate followed by its rearrangement.
Step 1: O-Acylation of Phenol to Phenyl Acetate [3]
-
Materials: Phenol (14.1 g, 0.15 mol), Acetyl chloride (14.13 g, 0.18 mol), Cyclohexane (40 ml), Sodium bicarbonate solution, Anhydrous sodium sulfate.
-
Procedure:
-
In a three-neck flask, dissolve phenol and acetyl chloride in cyclohexane.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring completion by thin-layer chromatography.
-
Upon completion, neutralize the mixture to a pH of approximately 8 with a sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain phenyl acetate. A patent describes a similar process yielding 99% phenyl acetate.[6]
-
Step 2: Fries Rearrangement of Phenyl Acetate [3]
-
Materials: Phenyl acetate (from Step 1), Aluminum chloride (AlCl₃) (16 g, 0.12 mol for 0.1 mol of phenyl acetate as in a similar patent), 5% Hydrochloric acid solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.[6]
-
Procedure:
-
In a reaction flask, add phenyl acetate and aluminum chloride.
-
Heat the mixture to reflux at a temperature between 120°C and 160°C for 1.5 hours.[6] The reaction progress should be monitored.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully hydrolyze the reaction mixture by adding a 5% hydrochloric acid solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation or crystallization to isolate this compound. One method reported a yield of up to 77.10%.[1] Another patent reported a yield of 58.22%.[7]
-
Friedel-Crafts Acylation
Direct Friedel-Crafts acylation of phenol offers a more direct route to this compound but is often complicated by competing O-acylation, which forms phenyl acetate.[1] The conditions can then be manipulated to either favor the Fries rearrangement of the in-situ generated phenyl acetate or to directly promote C-acylation.
Quantitative Data on Synthesis
The yield and regioselectivity of this compound synthesis are highly dependent on the chosen method and reaction conditions.
| Synthetic Method | Catalyst/Conditions | Product(s) | Yield | Ortho:Para Ratio | Reference |
| Fries Rearrangement | Ionic Liquid, 130°C, 1.5h | This compound | 77.10% | - | [1] |
| Fries Rearrangement | AlCl₃, 120°C, 1.5h | This compound | 58.22% | - | [7] |
| Fries Rearrangement | AlCl₃, Nitrobenzene, 120-125°C, 1h | This compound | 64.9% | - | [8] |
| Fries Rearrangement | p-Toluene sulphonic acid (PTSA) | o- and p-hydroxyacetophenone | High conversion | 9:1 | [9] |
| Fries Rearrangement | Ionic Liquid | This compound | - | 3.55:1 | [6][7] |
Biological Activities and Drug Development Potential
This compound is not merely a synthetic intermediate; it also exhibits a range of biological activities. It is found naturally in various plants and is known to possess anti-inflammatory, antioxidant, and antimicrobial properties.[2] Its derivatives have shown promise in drug discovery. For instance, some have demonstrated good antibacterial activity against E. coli and K. pneumoniae.[10]
Furthermore, derivatives of this compound have been investigated for other therapeutic applications. A notable discovery identified a this compound derivative as a potent and selective agonist for the liver X receptor (LXR) beta, suggesting its potential in the treatment of atherosclerosis.[11] Another study explored hydroxyacetophenone derivatives as non-steroidal antagonists for the farnesoid X receptor (FXR).[12] The compound is also a precursor for the synthesis of chalcones, which are known to have a wide spectrum of biological activities, including antioxidant effects.[13]
Visualizing Synthetic and Mechanistic Pathways
To better illustrate the chemical transformations and logical flows discussed, the following diagrams have been generated.
Conclusion
This compound continues to be a molecule of significant interest to both academic and industrial researchers. Its well-established synthetic routes, particularly the versatile Fries rearrangement, provide reliable access to this important building block. The growing body of research into its biological activities and those of its derivatives underscores its potential for the development of new therapeutic agents. This guide serves as a foundational resource for professionals seeking to leverage the chemistry and biology of this compound in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. jocpr.com [jocpr.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
A Comprehensive Technical Guide to 2-Hydroxyacetophenone: CAS Number, Structure, and Analysis
For Immediate Release
This whitepaper provides an in-depth technical overview of 2-Hydroxyacetophenone, a key chemical intermediate in the pharmaceutical and fine chemical industries.[1][2] This document, intended for researchers, scientists, and professionals in drug development, details the compound's identification, structural elucidation through modern spectroscopic techniques, and relevant experimental protocols.
Compound Identification
Chemical Name: 2'-Hydroxyacetophenone Synonyms: 1-(2-Hydroxyphenyl)ethanone, 2-Acetylphenol, o-Hydroxyacetophenone[3][4] CAS Number: 118-93-4[5][6][7] Molecular Formula: C₈H₈O₂[3] Molecular Weight: 136.15 g/mol [3]
It is important to distinguish 2'-Hydroxyacetophenone (CAS 118-93-4) from its isomer, 2-Hydroxy-1-phenylethanone (also known as phenacyl alcohol), which has the CAS number 582-24-1.[8]
Chemical Structure
2'-Hydroxyacetophenone is a monohydroxyacetophenone, which is an acetophenone molecule where a hydrogen atom at the ortho position relative to the acetyl group is substituted by a hydroxyl group.[3][5] This structure is foundational to its role as a precursor in the synthesis of various pharmaceuticals and as a flavoring agent.[5][9]
Caption: Chemical structure of 2'-Hydroxyacetophenone.
Structure Elucidation Data
The structural confirmation of this compound is achieved through a combination of spectroscopic methods. The data presented below are compiled from publicly available spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 12.25 | s | -OH (phenolic) |
| 7.66 - 7.78 | m | Ar-H |
| 7.36 - 7.47 | m | Ar-H |
| 6.79 - 7.01 | m | Ar-H |
| 2.61 | s | -CH₃ (acetyl) |
Solvent: CDCl₃, Frequency: 90 MHz. Data sourced from PubChem.[3]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 204.55 | C=O (ketone) |
| 162.40 | C-OH (aromatic) |
| 136.41 | Ar-C |
| 130.78 | Ar-C |
| 119.73 | Ar-C |
| 118.94 | Ar-C |
| 118.32 | Ar-C |
| 26.48 | -CH₃ (acetyl) |
Solvent: CDCl₃, Frequency: 25.16 MHz. Data sourced from PubChem.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z | Relative Intensity (%) | Putative Fragment |
|---|---|---|
| 136.0 | 60.22 | [M]⁺ (Molecular Ion) |
| 121.0 | 99.99 | [M-CH₃]⁺ |
| 93.0 | 16.48 | [M-CH₃CO]⁺ |
| 65.0 | 17.75 | [C₅H₅]⁺ |
Data sourced from PubChem.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Key Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3000-3400 | Broad | O-H stretch (phenolic) |
| ~1640 | Strong | C=O stretch (ketone) |
| ~1580, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (phenol) |
Data is generalized from typical spectra.
Experimental Protocols
The synthesis and subsequent purification of this compound are crucial for obtaining a sample suitable for structural analysis. The most common synthetic route is the Fries rearrangement of phenyl acetate.[1][2][5]
Synthesis via Fries Rearrangement
The Fries rearrangement involves the intramolecular acyl migration of a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1] Higher temperatures generally favor the formation of the ortho isomer, 2'-Hydroxyacetophenone.[1][2]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a three-necked flask equipped with a reflux condenser, add 13.6 g (0.1 mol) of phenyl acetate.[10][11]
-
Carefully add 16 g (0.12 mol) of anhydrous aluminum trichloride to the flask.[10][11]
-
Heat the reaction mixture to reflux at approximately 120-130°C for 1.5 hours.[10][11] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add 50 ml of a 5% hydrochloric acid solution to quench the reaction and hydrolyze the complex.[10][11]
-
Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.[10]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product, a mixture of 2'- and 4'-hydroxyacetophenone, can be purified by column chromatography, vacuum distillation, or recrystallization to isolate the 2'-hydroxyacetophenone.[1][2]
Caption: Generalized workflow for the synthesis and purification of 2'-Hydroxyacetophenone.
Spectroscopic Analysis Protocols
General Sample Preparation: For NMR, dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample using an ATR-FTIR spectrometer. For MS, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.
Instrumentation:
-
NMR: A standard NMR spectrometer (e.g., 90 MHz or higher for ¹H NMR) is used.
-
IR: A Fourier-transform infrared (FTIR) spectrometer is typically employed.[3]
-
MS: An electron ionization mass spectrometer is used for fragmentation analysis.[3]
Data Acquisition and Processing: Standard acquisition parameters are used for each technique. The resulting spectra are then processed and analyzed to identify characteristic peaks and fragmentation patterns, which are compared against known databases and theoretical values to confirm the structure.
Mechanistic Pathway of Synthesis
The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction.
Caption: Logical pathway of the Lewis acid-catalyzed Fries rearrangement.
This guide provides a foundational understanding of this compound for professionals engaged in chemical synthesis and analysis. The provided data and protocols serve as a practical resource for laboratory applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-(2-hydroxyphenyl)- [webbook.nist.gov]
- 5. 2'-Hydroxyacetophenone CAS#: 118-93-4 [m.chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 2 -Hydroxyacetophenone = 98 118-93-4 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. 2'-Hydroxyacetophenone | 118-93-4 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Data Interpretation of 2-Hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Hydroxyacetophenone, a key aromatic building block. Through a detailed examination of its Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the unambiguous structural elucidation of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 12.25 | s | - | -OH |
| 7.75 | dd | 7.9, 1.6 | H-6' |
| 7.47 | ddd | 8.3, 7.3, 1.6 | H-4' |
| 6.99 | dd | 8.3, 1.1 | H-3' |
| 6.88 | ddd | 7.9, 7.3, 1.1 | H-5' |
| 2.61 | s | - | -CH₃ |
Data sourced from BenchChem[1] and PubChem[2].
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 204.55 | C=O |
| 162.40 | C-OH |
| 136.41 | C-4' |
| 130.78 | C-6' |
| 119.73 | C-2' |
| 118.94 | C-5' |
| 118.32 | C-3' |
| 26.48 | -CH₃ |
Data sourced from PubChem[2].
Table 3: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2400 (broad) | O-H stretch (intramolecular hydrogen bonding) |
| 1645 | C=O stretch |
| 1615, 1580, 1490 | C=C aromatic ring stretch |
| 1245 | C-O stretch |
| 755 | Ortho-disubstituted C-H bend |
Data interpretation based on typical IR absorption frequencies.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 136 | 60.22 | [M]⁺ (Molecular Ion) |
| 121 | 99.99 | [M-CH₃]⁺ |
| 93 | 16.48 | [M-CH₃-CO]⁺ |
| 65 | 17.75 | [C₅H₅]⁺ |
Data sourced from PubChem[2].
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Varian spectrometer operating at a frequency of 25.16 MHz for ¹³C NMR and a JEOL spectrometer at 90 MHz for ¹H NMR.[2]
-
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃).
-
Data Acquisition: The prepared sample was placed in a 5 mm NMR tube. For ¹H NMR, the spectral width, number of scans, and relaxation delay were optimized to obtain a high-resolution spectrum. For ¹³C NMR, a proton-decoupled spectrum was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]
-
Sample Preparation: A small amount of neat this compound was placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.[4] A background spectrum of the clean ATR crystal was acquired and subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
The mass spectrum was obtained using a HITACHI M-80 instrument with Electron Ionization (EI) at 70 eV.[2]
-
Sample Introduction: The sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample was bombarded with a beam of electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.
Visualization of Spectroscopic Interpretations
The following diagrams illustrate the key structural features of this compound and their correlation with the observed spectroscopic data.
¹H NMR Spectral Assignments
Caption: Correlation of ¹H NMR chemical shifts to the protons of this compound.
Key IR Absorptions and Corresponding Vibrational Modes
Caption: Assignment of key infrared absorption bands to functional group vibrations.
Mass Spectrometry Fragmentation Pathway
Caption: Proposed electron ionization mass spectrometry fragmentation pathway for this compound.
References
A Technical Guide to the Solubility of 2-Hydroxyacetophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-Hydroxyacetophenone (o-hydroxyacetophenone), a key intermediate in the synthesis of pharmaceuticals and a notable flavoring agent. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available quantitative solubility data, outlines a standard experimental protocol for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility Profile
The solubility of this compound has been reported in various organic solvents. The following tables summarize the available quantitative and qualitative data to facilitate comparison.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Method | Source |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Not Specified | Not Specified | [1] |
| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified | Not Specified | [1] |
| Ethanol | ~11 mg/mL | Not Specified | Not Specified | [1] |
| Water | 0.2 g/L (200 mg/L) | 20 | Not Specified | [2] |
Note on Ethanol Solubility: There are conflicting reports regarding the solubility of this compound in ethanol. While one source provides a quantitative value of approximately 11 mg/mL[1], another indicates that it is "miscible"[3], which implies solubility in all proportions. As this compound is a liquid at room temperature (melting point: 4-6 °C)[3], miscibility is a possibility. The 11 mg/mL figure may refer to a specific concentration for stock solution preparation rather than the saturation limit. Researchers should determine the solubility for their specific application and conditions.
Qualitative Solubility Data
| Solvent | Solubility Description | Source |
| Fat | Soluble | [3] |
| Ether | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Acetone | Generally Soluble | [5] |
Experimental Protocols for Solubility Determination
A precise and reproducible experimental protocol is essential for determining the solubility of a compound. The gravimetric method is a widely accepted and reliable technique for measuring the solubility of a solid or liquid solute in a solvent. The following protocol is adapted from methodologies used for similar phenolic compounds[6].
Gravimetric Method for Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Apparatus and Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Isothermal shaker or magnetic stirrer with a hot plate
-
Precision analytical balance (±0.1 mg)
-
Thermostatic water bath or other temperature control system
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and syringes
-
Drying oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solute is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an isothermal shaker or on a magnetic stirrer within a thermostatic bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette or syringe to prevent precipitation upon cooling.
-
Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry container (e.g., a small beaker or evaporating dish). This step removes any remaining solid microparticles.
-
-
Gravimetric Analysis:
-
Weigh the container with the filtered saturated solution to determine the total mass of the solution.
-
Place the container in a drying oven set to a temperature that will evaporate the solvent without degrading the this compound (e.g., 60-80°C). A vacuum oven can be used for lower boiling point solvents or heat-sensitive compounds.
-
Continue drying until a constant mass of the remaining solute (this compound) is achieved.
-
Weigh the container with the dry solute.
-
-
Calculation of Solubility:
-
The mass of the solvent is calculated by subtracting the mass of the dry solute from the total mass of the solution.
-
Solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.
-
Mandatory Visualizations
Experimental Workflow for Gravimetric Solubility Determination
The following diagram illustrates the logical steps involved in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Logical Relationship of Solubility Factors
The solubility of a compound is governed by a set of interrelated physicochemical properties of both the solute and the solvent. The following diagram illustrates these relationships.
Caption: Key Factors Influencing Solubility.
References
Stability and Storage of 2-Hydroxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Hydroxyacetophenone (CAS No. 118-93-4). Understanding the chemical stability of this compound is critical for ensuring its integrity in research, development, and manufacturing processes. This document outlines its stability under various conditions, incompatible materials, and optimal storage and handling procedures.
Chemical Stability Profile
This compound is a stable compound under normal and recommended storage conditions.[1][2] However, its stability can be compromised by exposure to incompatible materials, elevated temperatures, and light.
General Stability
Under ambient conditions, this compound is considered stable.[1][2] It is a combustible solid and may form combustible dust concentrations in the air.
Incompatible Materials
To ensure the stability of this compound and to prevent hazardous reactions, contact with the following substances should be avoided:
Photostability
This compound exhibits minor absorption in the UV/Vis spectrum between 290 and 700 nm. The molar absorption coefficient is below the threshold that would typically raise concerns for phototoxicity or photoallergenicity. Therefore, it is not considered to be a significant risk for photodegradation under normal laboratory light conditions, though protection from light is still recommended for long-term storage to prevent any potential degradation.
Thermal Stability
Thermal decomposition of this compound can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[2] It is important to avoid exposure to high temperatures. The compound has a melting point in the range of 3-6 °C, and a boiling point of 213 °C at 717 mmHg.
Recommended Storage and Handling Conditions
Proper storage and handling are crucial for maintaining the quality and stability of this compound.
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Temperature | Store in a cool, dry place. | [3][4] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | [4][5][6] |
| Light | Protect from light. | [5] |
| Container | Store in original, tightly sealed containers. | [3] |
A change in the color of the substance, such as darkening, may indicate exposure to light, air (oxidation), or contamination.[1] If the compound, which can be a liquid at room temperature, solidifies or crystallizes, it can be gently warmed in a water bath to just above its melting point.[1]
Handling Procedures
Safe handling practices are essential to prevent exposure and maintain the integrity of the compound.
-
Ventilation: Handle in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Personal Protective Equipment (PPE):
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of shifts. Avoid eating, drinking, or smoking in the work area.[7]
Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from studies on similar phenolic compounds.
Oxidative Degradation
Oxidative degradation, particularly in the presence of peroxides under alkaline conditions, is a potential degradation pathway for phenolic compounds. For structurally similar dihydroxyacetophenones, the degradation process is initiated by a Baeyer-Villiger type oxidation, which results in the formation of a phenyl acetate intermediate. This is followed by hydrolysis and subsequent ring-opening to yield various carboxylic acids.
Below is a proposed general pathway for the oxidative degradation of a hydroxyacetophenone.
Hydrolytic and Thermal Degradation
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Forced Degradation Study Protocol
This study exposes the compound to various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify this compound from any potential degradation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a suitable technique.
HPLC-DAD Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution with the mobile phase to a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Logical Workflow for Safe Handling and Storage
The following diagram outlines the logical steps for ensuring the safe handling and long-term stability of this compound in a laboratory setting.
Conclusion
This compound is a stable chemical when stored under the recommended conditions of a cool, dry, well-ventilated area and protected from light. Incompatibility with strong acids, bases, and oxidizing agents must be considered to prevent degradation and potential hazards. While detailed quantitative stability data from forced degradation studies are not widely published, the provided protocols for such studies and the validated HPLC method offer a robust framework for researchers to establish a comprehensive stability profile for their specific applications. Adherence to the outlined storage and handling procedures will ensure the long-term integrity and safe use of this compound in a professional research and development environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Facile synthesis of this compound from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. scispace.com [scispace.com]
A Technical Guide to the Fries Rearrangement for the Synthesis of 2-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the Fries rearrangement, a cornerstone reaction in organic synthesis for the preparation of hydroxyaryl ketones. Specifically, it focuses on the mechanism and application of this rearrangement for the synthesis of 2-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] This guide details the reaction mechanism, explores the factors influencing its regioselectivity, presents quantitative data from various catalytic systems, and provides comprehensive experimental protocols.
The Core Mechanism of the Fries Rearrangement
The Fries rearrangement is an organic reaction that converts a phenolic ester, such as phenyl acetate, into a mixture of ortho- and para-hydroxyaryl ketones.[3][4][5] The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1][3]
The widely accepted mechanism proceeds through the following key steps:[1][3]
-
Complexation: The Lewis acid (e.g., AlCl₃) coordinates with the carbonyl oxygen of the acyl group on the phenyl acetate. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[1][3]
-
Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the Lewis acid rearranges to the phenolic oxygen.[3]
-
Formation of the Acylium Ion: This rearrangement facilitates the cleavage of the ester bond, generating a reactive acylium carbocation (CH₃CO⁺).[3]
-
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation.[1][3][4] This attack can occur at either the ortho or para position.
-
Hydrolysis: The final step involves hydrolysis with an aqueous acid to liberate the this compound and 4-hydroxyacetophenone products.[1]
While the intermolecular pathway involving the free acylium ion is widely supported, there is also evidence for a concurrent intramolecular pathway where the acyl group migrates without completely detaching from the molecule.[1][4]
Caption: Fries Rearrangement Mechanism for this compound Synthesis.
Factors Influencing Regioselectivity: Ortho vs. Para Isomer Formation
The ratio of this compound (ortho) to 4-hydroxyacetophenone (para) is not fixed and can be controlled by modifying the reaction conditions. This selectivity is a critical consideration for optimizing the synthesis of the desired this compound isomer.[3]
-
Temperature: Temperature is the most significant factor influencing the product distribution.[3]
-
High Temperatures (>160°C): Favor the formation of the ortho isomer, this compound.[4][6] The ortho product is more thermodynamically stable due to the formation of a chelated bidentate complex with the aluminum catalyst via intramolecular hydrogen bonding.[5][6]
-
Low Temperatures (<60°C): Favor the formation of the para isomer, which is the kinetically controlled product.[4][5][6]
-
-
Solvent: The polarity of the solvent also plays a crucial role.
Caption: Factors Influencing Fries Rearrangement Regioselectivity.
Quantitative Data Presentation: Catalyst Performance
The efficiency and selectivity of the Fries rearrangement are highly dependent on the chosen catalytic system and reaction conditions. The following table summarizes quantitative data from various studies on the synthesis of this compound.
| Catalyst System | Substrate | Reaction Conditions | Yield of this compound | Selectivity (ortho:para) | Reference |
| Lewis Acids | |||||
| Aluminum chloride (AlCl₃) | Phenyl acetate | Nitrobenzene, 120-125°C, 1h | 64.9% | - | [2] |
| Aluminum chloride (AlCl₃) | Phenyl acetate | 130°C, 1.5h, No solvent | 57.10% | - | [7] |
| Aluminum chloride (AlCl₃) | Phenyl acetate | 150°C, 1.5h, No solvent | 64.04% | - | [7] |
| Aluminum chloride (AlCl₃) | Phenyl acetate | Ionic Liquid, 120°C, 1.5h | 78.22% | 3.55:1 | [8][9] |
| Aluminum chloride (AlCl₃) | Phenyl acetate | Microwave irradiation, 800W, 7 min | 43.2% | Predominantly ortho | [2] |
| Brønsted Acids | |||||
| p-Toluenesulfonic acid | Phenyl acetate | Solvent-free | up to 90% (ortho) | 9:1 | [8][10] |
Detailed Experimental Protocols
This section provides a representative, two-step experimental protocol for the synthesis of this compound, beginning with the formation of the phenyl acetate precursor.
Protocol 1: Synthesis of Phenyl Acetate (Precursor)[8][11]
Materials:
-
Phenol (e.g., 14.1 g, 0.15 mol)
-
Acetyl chloride (e.g., 14.13 g, 0.18 mol) or Acetic Anhydride
-
Cyclohexane (e.g., 40 ml) or other suitable solvent
-
Sodium bicarbonate solution (aqueous)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, dissolve phenol and acetyl chloride in cyclohexane.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully transfer the mixture to a separatory funnel and neutralize by washing with a sodium bicarbonate solution until the pH is approximately 8.
-
Collect the organic phase and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain phenyl acetate.
Protocol 2: Fries Rearrangement to this compound[2][7]
Materials:
-
Phenyl acetate (from Protocol 1, e.g., 13.61 g, 0.1 mol)
-
Anhydrous Aluminum chloride (AlCl₃) (e.g., 16 g, 0.12 mol)
-
5% Hydrochloric acid solution (aqueous)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction flask, carefully add anhydrous aluminum chloride to the phenyl acetate. Note: The reaction can be exothermic.
-
Heating: Heat the mixture to the desired temperature (e.g., 150-165°C for optimal ortho selectivity) for 1.5 to 3 hours.[6][7] Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature.
-
Carefully and slowly add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture and quench the catalyst.
-
Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purification: The crude product is a mixture of ortho and para isomers. This compound can be separated and purified from its para isomer by steam distillation, owing to its higher volatility which results from intramolecular hydrogen bonding.[4][6] Further purification can be achieved by column chromatography or recrystallization.[2]
Caption: General Experimental Workflow for this compound Synthesis.
Conclusion
The Fries rearrangement remains a vital and industrially significant method for synthesizing this compound from phenyl acetate.[5] A thorough understanding of the underlying mechanism, particularly the factors governing regioselectivity, is paramount for researchers aiming to optimize yields of the desired ortho isomer. By carefully controlling temperature and solvent polarity, and selecting an appropriate catalytic system, the synthesis can be effectively directed to produce this compound, a key building block for numerous pharmaceutical and specialty chemical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. CN104529726A - Preparation method of hydroxyacetophenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. jocpr.com [jocpr.com]
Friedel-Crafts acylation of phenol to yield 2-Hydroxyacetophenone
An In-depth Technical Guide to the Synthesis of 2-Hydroxyacetophenone from Phenol
Abstract
This compound is a pivotal chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While the direct Friedel-Crafts acylation of phenol presents a theoretical route to this compound, it is fraught with challenges, including catalyst deactivation and competitive O-acylation. The most established and practical method for its synthesis involves a two-step process: the O-acylation of phenol to form phenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement. This guide provides a comprehensive examination of this synthetic pathway, offering detailed experimental protocols, quantitative data on reaction parameters, and mechanistic diagrams to serve as an in-depth resource for researchers, chemists, and professionals in drug development.
Introduction: The Challenge of Direct Acylation
The direct Friedel-Crafts acylation of phenol to produce this compound appears to be a straightforward electrophilic aromatic substitution. However, this route is often inefficient. The primary obstacles include:
-
Competitive O-Acylation : Phenols are bidentate nucleophiles, meaning acylation can occur at two positions. The reaction can happen on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone or on the phenolic oxygen (O-acylation) to yield a phenyl ester. O-acylation is often the kinetically favored pathway.[1][2]
-
Lewis Acid Deactivation : The lone pair of electrons on the phenolic oxygen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complexation deactivates the catalyst and renders the aromatic ring less nucleophilic, thereby hindering the desired electrophilic substitution and leading to poor yields.[1]
Due to these challenges, the most reliable method for synthesizing this compound from phenol is a two-step approach that leverages the Fries rearrangement.
The Fries Rearrangement: A Superior Synthetic Strategy
The Fries rearrangement is a robust organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3] For the synthesis of this compound, this involves two discrete steps:
-
Esterification (O-Acylation) : Phenol is first reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to form phenyl acetate. This initial step is typically high-yielding.[4]
-
Rearrangement : The isolated phenyl acetate is then treated with a Lewis acid (most commonly aluminum chloride, AlCl₃), which catalyzes the intramolecular migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[3][5]
This two-step, one-pot process effectively circumvents the issues associated with direct C-acylation.
Caption: Overall workflow for the synthesis of this compound via Fries Rearrangement.
Reaction Mechanism
The mechanism of the Fries rearrangement involves the generation of an acylium ion intermediate, which then acts as the electrophile in an electrophilic aromatic substitution.
-
The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the phenyl acetate, which is a better Lewis base than the phenolic oxygen.
-
This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of an acylium carbocation.
-
The acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions.
-
Subsequent hydrolysis of the reaction mixture quenches the catalyst and yields the final this compound and 4-hydroxyacetophenone products.
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Factors Influencing Yield and Regioselectivity
The ratio of ortho to para isomers is highly dependent on the reaction conditions, providing a handle for chemists to selectively synthesize the desired this compound.
| Parameter | Condition | Favored Product | Rationale | Reference(s) |
| Temperature | High (> 160°C) | ortho-isomer (this compound) | The ortho product forms a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures. | [4][5] |
| Low (< 60°C) | para-isomer (4-Hydroxyacetophenone) | The para product is the thermodynamically controlled product and its formation is favored at lower temperatures. | [4][5] | |
| Solvent | Non-polar | ortho-isomer (this compound) | Favors the intramolecular rearrangement pathway. | |
| Polar | para-isomer (4-Hydroxyacetophenone) | Favors the intermolecular pathway and formation of the para product. | [6] | |
| Catalyst Conc. | High (Stoichiometric excess) | C-Acylation (Fries Products) | Promotes the rearrangement of the initially formed ester to the C-acylated products. | [1][7] |
| Low (Catalytic amount) | O-Acylation (Phenyl Acetate) | Kinetically favors the formation of the phenyl ester. | [1][2] |
Experimental Protocols
The following protocols are adapted from established literature procedures.
Protocol 1: Synthesis of Phenyl Acetate (O-Acylation)
This procedure details the esterification of phenol.[4][8]
Materials:
-
Phenol (e.g., 14.1 g, 0.15 mol)
-
Acetyl chloride (e.g., 14.13 g, 0.18 mol)
-
Anhydrous solvent (e.g., Cyclohexane or Chloroform, 40-240 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Three-neck flask, magnetic stirrer, separatory funnel
Procedure:
-
In a three-neck flask, dissolve the phenol and acetyl chloride in the chosen solvent.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the mixture by washing with saturated sodium bicarbonate solution until the pH is approximately 8.[4][9]
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl acetate.
Protocol 2: Fries Rearrangement to this compound
This procedure details the rearrangement of phenyl acetate to yield the target compound.[4][8]
Materials:
-
Phenyl acetate (e.g., 13.61 g, 0.1 mol)
-
Aluminum chloride (AlCl₃) (e.g., 16 g, 0.12 mol)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried three-neck flask under an inert atmosphere, add aluminum chloride.
-
Add the phenyl acetate to the flask.
-
Heat the mixture to a high temperature (e.g., 130-160°C) to favor the ortho-isomer. A reflux may be maintained for 1.5-4 hours.[8][9][10]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully hydrolyze the reaction mixture by the slow addition of a 5% hydrochloric acid solution.[4][9]
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Product Isolation
The crude product is a mixture of ortho and para isomers.
-
Steam Distillation : The most effective method for separating the isomers is steam distillation. This compound is volatile with steam due to intramolecular hydrogen bonding, while the para-isomer is not.[5][10] The ortho-isomer will distill over with the water.
-
Crystallization/Filtration : The crude product can also be purified by crystallization or filtration techniques to isolate the desired isomer.[8]
Comparative Yield Data
The yield of this compound is highly dependent on the specific conditions and methodologies employed.
| Method | Key Reagents/Conditions | Product(s) | Reported Yield | Reference(s) |
| Ionic Liquid-Assisted Fries Rearrangement | Phenyl Acetate, AlCl₃, Ionic Liquid, 130°C | This compound | Up to 77.10% | [9] |
| Conventional Fries Rearrangement | Phenyl Acetate, AlCl₃, 130°C | This compound | 57.10% | [8] |
| Mechanochemical Fries Rearrangement | Phenyl Acetate, AlCl₃, NaCl, Ball Mill | 4-Hydroxyacetophenone (major) and this compound | 71% (overall), p/o ratio favors para | [11][12] |
| Brønsted Acid Catalysis | Phenol Esters, neat Triflic Acid (TfOH) | C-acylated products | >90% | [2][7] |
Conclusion
The synthesis of this compound from phenol is most effectively and reliably achieved via the Fries rearrangement of an intermediate phenyl acetate ester. Direct Friedel-Crafts acylation of phenol is generally low-yielding due to catalyst deactivation and competing O-acylation. By controlling key reaction parameters—most notably temperature—the Fries rearrangement can be selectively directed to produce the desired ortho-isomer, this compound, in high yield. The protocols and data presented in this guide offer a comprehensive resource for the practical synthesis of this valuable chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. byjus.com [byjus.com]
- 7. echemi.com [echemi.com]
- 8. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physical Properties of 2-Hydroxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the three isomers of hydroxyacetophenone: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. These compounds are of significant interest in medicinal chemistry and drug development as versatile scaffolds and building blocks. Understanding their distinct physical characteristics is paramount for their effective utilization in synthesis, formulation, and biological screening.
Core Physical Properties
The position of the hydroxyl group on the aromatic ring significantly influences the intermolecular forces, leading to distinct differences in the physical properties of the three isomers. These differences are critical for purification, characterization, and formulation development.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative physical and spectral data for the three isomers of hydroxyacetophenone, allowing for a direct comparison of their properties.
| Physical Property | This compound | 3-Hydroxyacetophenone | 4-Hydroxyacetophenone |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₂ | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol | 136.15 g/mol |
| Appearance | Clear yellow to brown liquid or white to pale yellow crystalline solid.[1] | White to light yellow or light orange powder/crystal.[2] | Almost white to beige crystalline powder.[3] |
| Melting Point (°C) | 4 - 6[4][5] | 93 - 97[2][6] | 109 - 111[7][8][9] |
| Boiling Point (°C) | 212 - 214 (at 1013 hPa)[4] | 296 (lit.)[6][10][11] | 147 - 148 (at 3 mmHg)[7][8][9] |
| Solubility | |||
| Water | Slightly soluble; 0.2 g/L. | Soluble. | 9.9 g/L (at 22 °C).[12] |
| Ethanol | Soluble.[13] | Soluble. | Soluble in 95% Ethanol.[14] |
| Other Solvents | Soluble in acetone, ether, and chloroform.[1][13] | - | Slightly soluble in water.[14] |
| pKa | 9.15 (Strongest Acidic).[15] | - | 7.79 (Strongest Acidic).[12] |
| UV-Vis λmax (nm) | 213, 251.[16] | - | - |
| ¹H NMR (CDCl₃, δ ppm) | 12.25 (s, 1H, -OH), 7.77-6.87 (m, 4H, Ar-H), 2.61 (s, 3H, -CH₃). | 7.49-7.07 (m, 4H, Ar-H), 2.58 (s, 3H, -CH₃).[13] | 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 2.5 (s, 3H, -CH₃). |
| ¹³C NMR (CDCl₃, δ ppm) | 204.55, 162.40, 136.41, 130.78, 119.73, 118.94, 118.32, 26.48.[17] | 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[13] | 196.9, 168.8, 154.4, 134.7, 129.9, 121.8, 26.5, 21.1. |
| Key IR Bands (cm⁻¹) | ~3400 (O-H), ~1640 (C=O), ~1600, 1480 (C=C). | ~3150 (C-H, aromatic), ~1650 (C=O).[6] | ~3000 (C-H, aromatic), ~1684 (C=O), ~1600, 1455 (C=C). |
Experimental Protocols
The following sections detail the standardized methodologies for determining the key physical properties outlined above.
Melting Point Determination (Capillary Method)
This protocol is based on the widely accepted capillary method, as described in various pharmacopeias and standard test methods like ASTM E324.[14][18]
-
Sample Preparation: The sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[19] A small amount of the powdered sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a suitable thermometer or temperature probe is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised rapidly to about 10-15°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the initial melting point.
-
The temperature at which the last solid particle melts is recorded as the final melting point. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.
-
Boiling Point Determination
The OECD Test Guideline 103 describes several methods for determining the boiling point of a liquid.[1][5] The dynamic method is detailed below.
-
Apparatus: A boiling flask equipped with a thermometer or thermocouple, a reflux condenser, and a pressure-measuring device.
-
Procedure:
-
The liquid is placed in the boiling flask.
-
The pressure in the apparatus is set to the desired level (e.g., atmospheric pressure).
-
The liquid is heated, and the temperature and pressure are recorded continuously.
-
The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure, characterized by a stable temperature reading during vigorous boiling.
-
Water Solubility (Flask Method)
The OECD Test Guideline 105 outlines the flask method for determining the water solubility of substances.[3][4][10][12][20]
-
Principle: A given amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
-
Procedure:
-
An excess amount of the solid is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The solution is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the solute in the clear aqueous phase is determined using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
UV-Visible Spectroscopy
This protocol provides a general procedure for obtaining the UV-Vis absorption spectrum of a compound in solution.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer is used.
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or water).
-
Procedure:
-
The instrument is powered on and allowed to stabilize.[21]
-
A matched pair of cuvettes are cleaned and rinsed with the solvent.
-
The reference cuvette is filled with the pure solvent, and the sample cuvette is filled with the prepared solution.
-
A baseline correction is performed with the solvent-filled cuvettes.
-
The absorption spectrum of the sample is recorded over the desired wavelength range (e.g., 200-400 nm).
-
The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the analysis of hydroxyacetophenone isomers.
References
- 1. oecd.org [oecd.org]
- 2. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. 3'-Hydroxyacetophenone(121-71-1) IR Spectrum [m.chemicalbook.com]
- 8. Showing Compound 2'-Hydroxyacetophenone (FDB010500) - FooDB [foodb.ca]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 13. rsc.org [rsc.org]
- 14. store.astm.org [store.astm.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. rsc.org [rsc.org]
- 17. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. thinksrs.com [thinksrs.com]
- 19. uomus.edu.iq [uomus.edu.iq]
- 20. laboratuar.com [laboratuar.com]
- 21. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
2-Hydroxyacetophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Molecular Characteristics, Synthesis, and Biological Significance of a Versatile Phenolic Ketone
Abstract
2-Hydroxyacetophenone (2-HAP), a naturally occurring phenolic ketone, is a molecule of significant interest in the fields of chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of its fundamental molecular properties, established and novel synthetic routes, and its applications, particularly within the realm of drug discovery and development. Detailed experimental protocols for key synthetic methodologies are presented, and its role in modulating critical signaling pathways is discussed and visualized. This document aims to serve as a thorough resource for researchers, scientists, and professionals, offering a detailed understanding of this versatile compound.
Core Molecular and Physical Properties
This compound, also known as o-hydroxyacetophenone or 2-acetylphenol, is an aromatic organic compound. Its core structure consists of an acetophenone scaffold with a hydroxyl group substituted at the ortho position of the phenyl ring. This substitution is pivotal to its chemical reactivity and biological activity.
Chemical Identity and Molecular Weight
The fundamental identifiers and properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₈O₂ | [1][2][3] |
| Molecular Weight | 136.15 g/mol | [1][2][3] |
| CAS Number | 118-93-4 | [1][2][3] |
| IUPAC Name | 1-(2-hydroxyphenyl)ethanone | [2] |
| Synonyms | 2-Acetylphenol, o-Hydroxyacetophenone | [1][2] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Citation(s) |
| Appearance | Slightly yellow to orange powder or clear yellow to brown liquid | [4][5] |
| Melting Point | 4 - 6 °C | [6] |
| Boiling Point | 213 °C at 717 mmHg | [6] |
| Density | 1.131 g/mL at 25 °C | [3] |
| Solubility | Soluble in water, ether, ethanol, and chloroform. | [4] |
| Vapor Pressure | 0.00748 mmHg | [6] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main strategies: the Fries rearrangement of phenyl acetate and, more recently, through biocatalytic routes. The choice of method often depends on factors such as desired yield, isomer selectivity, and sustainability considerations.
Chemical Synthesis: The Fries Rearrangement
The Fries rearrangement is a classic and widely used method for synthesizing hydroxyaryl ketones.[3] This reaction involves the rearrangement of a phenolic ester to a mixture of ortho and para hydroxy aryl ketones, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[3] The reaction temperature can influence the ratio of the ortho and para isomers, with higher temperatures generally favoring the formation of the ortho-product, this compound.[3]
The overall synthetic workflow can be visualized as a two-step process: O-acylation of phenol followed by the intramolecular Fries rearrangement.
This protocol is adapted from established procedures for the synthesis of this compound from phenol.[3]
Step 1: Synthesis of Phenyl Acetate (O-Acylation)
-
Materials:
-
Phenol (14.1 g, 0.15 mol)
-
Acetyl chloride (14.13 g, 0.18 mol)
-
Cyclohexane (40 ml)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a three-neck flask equipped with a magnetic stirrer, dissolve phenol and acetyl chloride in cyclohexane.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution to a pH of approximately 8.
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate. The resulting solution of phenyl acetate can be used directly in the next step.
-
Step 2: Fries Rearrangement to this compound
-
Materials:
-
Phenyl acetate solution from Step 1
-
Anhydrous aluminum chloride (AlCl₃) (16 g, 0.12 mol)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
-
Procedure:
-
To the flask containing the phenyl acetate solution, carefully add anhydrous aluminum chloride in portions.
-
Heat the mixture to reflux at a temperature of 120-140°C for 1.5 hours. Higher temperatures in this range favor the formation of the ortho isomer.[3][7][8]
-
Monitor the reaction completion by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully add 50 ml of a 5% hydrochloric acid solution to hydrolyze the reaction mixture.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
The crude product can be further purified by steam distillation or crystallization to isolate this compound.[3][8]
-
Biocatalytic Synthesis
A more recent and sustainable approach to synthesizing this compound involves a whole-cell biocatalyst system.[9] This method utilizes engineered Escherichia coli to co-express two key enzymes: a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A).[9][10] This bienzymatic cascade converts racemic styrene oxide into this compound.[9][10]
This protocol is a summary of the biocatalytic method described in the literature.[9]
-
Materials:
-
Engineered E. coli strain co-expressing StEH1 and ADH-A variant.
-
2xYT growth medium with appropriate antibiotics (e.g., ampicillin and kanamycin).
-
IPTG and L-arabinose for protein expression induction.
-
Racemic styrene oxide.
-
-
Procedure:
-
Culture the engineered E. coli in 2xYT medium at 25°C with shaking.
-
When the optical density at 600 nm (OD₆₀₀) reaches approximately 0.4, induce protein expression by adding IPTG and L-arabinose.
-
One hour after induction, add neat racemic styrene oxide to the culture to a final concentration of 10 mM.
-
Continue incubation at 25°C with shaking for up to four days.
-
Monitor the production of this compound in the culture supernatant by taking aliquots at regular intervals and analyzing them by HPLC.
-
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis and medicinal chemistry.[5][11][12] Its utility stems from the presence of two reactive functional groups—the hydroxyl and acetyl groups—which can be readily modified to create a diverse range of derivatives.[11][12]
Intermediate in Pharmaceutical Synthesis
This compound serves as a key precursor for the synthesis of various biologically active molecules.
-
Chalcones: It is a common starting material for the synthesis of chalcones, a class of compounds known for a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[13]
-
Liver X Receptor (LXR) Agonists: Derivatives of this compound have been identified as effective linkers in the design of potent and selective LXRβ agonists, which are being investigated for the treatment of atherosclerosis.
-
Anticoagulants: It is a precursor in the synthesis of certain 3-substituted 4-hydroxycoumarins, which are used as vitamin K dependent anticoagulants.[14]
Biological and Pharmacological Activities
Beyond its role as a synthetic intermediate, this compound and its derivatives exhibit intrinsic biological activities. The compound is found naturally in various plants and contributes to their defense mechanisms and medicinal properties.[2]
-
Anti-inflammatory Activity: this compound and its derivatives have been shown to possess anti-inflammatory properties. This is partly attributed to their ability to inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins during inflammation.[4][6]
-
Antioxidant Activity: As a phenolic compound, this compound can act as an antioxidant by donating a hydrogen atom to neutralize free radicals.[4][11] It is used in the synthesis of chalcones that show potent antioxidant activity.[15]
-
Antimicrobial Effects: Certain derivatives of this compound have demonstrated antibacterial activity against Gram-negative bacteria such as E. coli and K. pneumoniae.[3]
Mechanism of Action and Signaling Pathways
Recent research has begun to elucidate the molecular mechanisms underlying the biological effects of this compound and its derivatives. Two key signaling pathways that are modulated are the NF-κB and Nrf2 pathways, which are central to the cellular response to inflammation and oxidative stress.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the NF-κB protein translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines like TNF-α.[1][16] A derivative of this compound, 2'-Hydroxy-5'-methoxyacetophenone, has been shown to inhibit the LPS-induced activation of the NF-κB pathway.[1] It achieves this by reducing NF-κB's ability to bind to DNA, thereby suppressing the expression of downstream inflammatory mediators.[1]
Activation of the Nrf2 Pathway
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1), leading to their expression and a subsequent reduction in oxidative stress.[2] While direct studies on 2-HAP are limited, related phenolic compounds are known activators of this pathway. For instance, 3,4-dihydroxyacetophenone has been shown to upregulate Nrf2 and HO-1 expression, thereby protecting cells from oxidative damage.[2]
Conclusion
This compound is a molecule with a well-established foundation in organic chemistry and a growing significance in pharmacology and drug development. Its straightforward synthesis, coupled with the versatility of its functional groups, makes it an attractive starting material for creating complex molecular architectures. Furthermore, the inherent biological activities of this compound and its derivatives, particularly their anti-inflammatory and antioxidant properties mediated through key signaling pathways like NF-κB and Nrf2, underscore their potential as therapeutic agents or leads. This guide provides a consolidated resource of its chemical properties, synthetic methodologies, and biological relevance, intended to facilitate further research and application of this important compound.
References
- 1. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. regimenlab.com [regimenlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyacetophenone in Skincare: The Multi-Functional Hero [zicail.com]
- 7. researchgate.net [researchgate.net]
- 8. sciensage.info [sciensage.info]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyacetophenone (anti-oxidant) [myskinrecipes.com]
- 11. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? [mdpi.com]
- 14. core.ac.uk [core.ac.uk]
- 15. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-Hydroxyacetophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxyacetophenone is a versatile and highly valuable building block in organic synthesis, primarily serving as a precursor for a variety of heterocyclic compounds with significant biological and pharmaceutical activities. Its dual functionality, featuring a reactive ketone and a phenolic hydroxyl group, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key molecular scaffolds originating from this compound, including chalcones, flavonoids (flavones), and benzofurans.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Application Notes:
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is the most common and straightforward method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde. This compound is a frequently used substrate, leading to the formation of 2'-hydroxychalcones, which are direct precursors for the synthesis of flavones.[1] The choice of base, solvent, and reaction conditions can significantly influence the reaction time and yield. Common bases include aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2] Zeolite catalysts have also been employed for this transformation.[3]
Experimental Protocol: Conventional Synthesis of 2'-Hydroxychalcones [2]
This protocol describes a standard laboratory procedure for the synthesis of a 2'-hydroxychalcone derivative.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., Benzaldehyde, 4-chlorobenzaldehyde)
-
Potassium hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
With continuous stirring, add the 20% aqueous KOH solution dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the specific reactants.[2]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with 10% HCl until the pH is acidic, which will cause the chalcone to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Quantitative Data Summary: Synthesis of Chalcone Derivatives
| This compound Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Benzaldehyde | Mg-ZSM-5 | 3 h | ~40-50% (conversion) | [3][4] |
| 2'-hydroxyacetophenone | Benzaldehyde | Ba-ZSM-5 | 3 h | ~40-50% (conversion) | [3][4] |
| 2'-hydroxyacetophenone | Benzaldehyde | H-ZSM-5 | 3 h | ~40-50% (conversion) | [3][4] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [2] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [2] |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [2] |
Reaction Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of 2'-hydroxychalcones.
Synthesis of Flavones via Baker-Venkataraman Rearrangement
Application Notes:
Flavones are a major class of flavonoids that are widely distributed in the plant kingdom and possess a broad range of pharmacological activities. A classic and reliable method for the synthesis of flavones is the Baker-Venkataraman rearrangement.[5][6] This reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the flavone core.[5] this compound is the key starting material, which is first acylated (typically benzoylated) to form the necessary 2-acyloxyacetophenone precursor.[7]
Experimental Protocol: Synthesis of Flavone [5][7]
This protocol details a three-step synthesis of the parent flavone molecule starting from this compound.
Step 1: Preparation of 2-Benzoyloxyacetophenone (Esterification)
Materials:
-
This compound
-
Pyridine
-
Benzoyl chloride
-
Calcium chloride drying tube
-
Hydrochloric acid (HCl), 3% solution
-
Ice
Procedure:
-
In a suitable flask, dissolve this compound (2.72 g, 20.0 mmol) in pyridine (5 mL).
-
Add benzoyl chloride (4.22 g, 30.0 mmol) via pipette.
-
Fit the flask with a calcium chloride drying tube and swirl; an exothermic reaction will occur.
-
Allow the reaction to stand for 20 minutes or until the heat evolution ceases.[5]
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[5]
-
Collect the solid product by vacuum filtration, wash with a small amount of ice-cold methanol, followed by water.
Step 2: Baker-Venkataraman Rearrangement
Materials:
-
2-Benzoyloxyacetophenone (from Step 1)
-
Potassium hydroxide (KOH)
-
Pyridine
-
Acetic acid, 10% solution
Procedure:
-
Place the crude 2-benzoyloxyacetophenone in a flask and add pyridine (20 mL).
-
Add powdered potassium hydroxide (2.8 g, 50 mmol).
-
Heat the solution to 50°C on a steam or water bath.[5]
-
After a few minutes of heating, a thick yellow precipitate of the potassium salt of the diketone should form.[5]
-
Continue heating for an additional 15-20 minutes with occasional swirling.
-
Cool the mixture and pour it into a beaker containing 10% acetic acid (100 mL) and crushed ice (50 g).
-
Collect the precipitated diketone by vacuum filtration and wash thoroughly with water.
Step 3: Acid-Catalyzed Cyclization to Flavone
Materials:
-
o-Hydroxydibenzoylmethane (1,3-diketone from Step 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid
Procedure:
-
Place the crude diketone in a flask and add glacial acetic acid (25 mL).
-
Gently heat the mixture until the solid dissolves.
-
Add 2-3 drops of concentrated sulfuric acid and heat the solution to boiling for about 1 hour.
-
Pour the hot solution into a beaker of cold water (150 mL) with stirring.
-
The flavone will precipitate. Collect the solid by vacuum filtration and wash with water.
-
The crude flavone can be purified by recrystallization from aqueous ethanol.
Signaling Pathway: Baker-Venkataraman Rearrangement and Cyclization
Caption: Synthesis of flavone via Baker-Venkataraman rearrangement.
Synthesis of Benzofurans
Application Notes:
Benzofuran is a core heterocyclic structure found in many natural products and synthetic compounds with diverse biological activities. This compound serves as a valuable starting material for the synthesis of various substituted benzofurans. One synthetic route involves the conversion of this compound to its oxime, followed by O-arylation and subsequent acid-catalyzed cyclization to yield the benzofuran ring system.[8] Another approach involves the reaction of this compound p-tosylhydrazones with calcium carbide in the presence of a copper catalyst.[9]
Experimental Protocol: Synthesis of 2-Arylbenzofurans (General Concept)
A detailed, universally applicable protocol is challenging to provide due to the variety of specific methods. However, the following outlines a general workflow based on the O-arylation of an oxime intermediate.
Conceptual Workflow:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of this compound is often protected (e.g., as a benzyl ether) to prevent side reactions.
-
Oxime Formation: The protected this compound is reacted with hydroxylamine hydrochloride to form the corresponding oxime.
-
O-Arylation: The oxime is then treated with a strong base (e.g., NaH) and an aromatic haloaldehyde to form the O-aryl oxime.[8]
-
Cyclization and Deprotection: The O-aryl oxime undergoes an acid-catalyzed cyclization (e.g., with HCl-AcOH) to form the benzofuran ring.[8] Any protecting groups are typically removed during this step or in a subsequent step.
Logical Relationship: Benzofuran Synthesis from this compound
Caption: Conceptual workflow for benzofuran synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. benchchem.com [benchchem.com]
- 6. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 7. mentis.uta.edu [mentis.uta.edu]
- 8. jocpr.com [jocpr.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
The Versatility of 2-Hydroxyacetophenone in Medicinal Chemistry: A Hub for Therapeutic Innovation
Application Notes & Protocols
Introduction
2-Hydroxyacetophenone, a simple phenolic ketone, has emerged as a cornerstone in medicinal chemistry, serving as a versatile scaffold and key intermediate in the synthesis of a diverse array of bioactive molecules.[1][2][3][4] Its unique structural features, including a reactive hydroxyl group ortho to an acetyl moiety, provide a synthetically amenable platform for the development of novel therapeutic agents. This document provides an in-depth overview of the applications of this compound in drug discovery, detailing its role in the synthesis of compounds with anti-inflammatory, antioxidant, and anticancer properties. Furthermore, it offers comprehensive experimental protocols for key synthetic and biological evaluation methods.
I. Synthetic Applications in Medicinal Chemistry
This compound is a valuable starting material for the synthesis of various heterocyclic compounds and other complex organic molecules with significant pharmacological activities.[1][2]
Precursor to Chalcones and Flavonoids
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds synthesized from this compound.[5][6][7] These molecules exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5][7][8] The synthesis typically involves a Claisen-Schmidt condensation reaction between this compound and a substituted benzaldehyde.[6]
Synthesis of Enzyme Inhibitors and Other Bioactive Molecules
Derivatives of this compound have been investigated as potent enzyme inhibitors. For instance, 2-bromo-4'-hydroxyacetophenone is a known precursor for protein tyrosine phosphatase (PTP) inhibitors, which are targets for metabolic disorders.[9] Additionally, this compound derivatives have been explored as linkers in the design of potent and selective agonists for nuclear receptors, such as the liver X receptor (LXR), which plays a role in atherosclerosis.[10]
II. Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
Derivatives of this compound have demonstrated significant anti-inflammatory properties. For example, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M) has been shown to attenuate the inflammatory response in lipopolysaccharide (LPS)-stimulated cells by inhibiting the NF-κB signaling pathway.[11] This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[11] Similarly, 2′,5′-Dihydroxyacetophenone (DHAP) has been found to alleviate cytokine storms by targeting Hdac1 and inhibiting the NF-κB pathway.[12]
Antioxidant Activity
The phenolic hydroxyl group in this compound and its derivatives confers antioxidant properties by enabling the donation of a hydrogen atom to scavenge free radicals.[5][13] The antioxidant potential can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][13] While the intramolecular hydrogen bond in this compound might slightly reduce its hydrogen-donating ability compared to its para-isomer, its derivatives, particularly chalcones, exhibit potent antioxidant activity.[7][13]
Anticancer Activity
Several derivatives of this compound have been investigated for their anticancer potential. For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated anticancer activity against human leukemic cells.[14] Brominated acetophenone derivatives have also shown cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), colorectal (Caco-2), and prostate (PC-3) cancer cells.[9]
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its derivatives from various studies.
Table 1: Enzyme Inhibition Data
| Target Enzyme | Inhibitor | K_i_ (μM) |
| PTP1B | 2-Bromo-4'-hydroxyacetophenone | 42[9] |
| SHP-1 | 2-Bromo-4'-hydroxyacetophenone | 43[9] |
Table 2: Antibacterial Activity of Hydroxyacetophenone Derivatives
| Compound | Test Organism | Zone of Inhibition (mm) |
| Derivative 2 | E. coli | 16[9] |
| K. pneumoniae | 18[9] | |
| Derivative 3 | E. coli | 12[9] |
| K. pneumoniae | 15[9] | |
| Derivative 4 | E. coli | 10[9] |
| K. pneumoniae | 16[9] |
Table 3: Cytotoxicity of Brominated Acetophenone Derivatives (IC₅₀ in μg/mL)
| Compound | MCF-7 (Breast) | A549 (Lung) | Caco-2 (Colorectal) | PC-3 (Prostate) |
| 5a | 52.33 ± 3.64 | 60.93 ± 1.30 | 84.50 ± 1.14 | < 10[9] |
| 5b | 33.20 ± 1.22 | 41.50 ± 1.55 | 76.16 ± 1.88 | < 10[9] |
| 5c | < 10 | 11.80 ± 0.89 | 18.40 ± 4.70 | < 10[9] |
Table 4: Antioxidant Activity of a 2'-Hydroxyacetophenone Derivative
| Compound | Assay | IC₅₀ (µg/mL) |
| 2'-Hydroxy-4',5'-dimethoxyacetophenone | DPPH free radical scavenging | 157[14] |
IV. Experimental Protocols
Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol describes the synthesis of 2'-hydroxyacetophenone from phenyl acetate.[1][15][16][17]
Materials:
-
Phenyl acetate
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid solution
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Three-neck flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a three-neck flask, dissolve phenyl acetate in nitrobenzene.
-
Carefully add finely divided aluminum chloride to the solution with stirring.
-
Heat the reaction mixture at 120-160°C for 1-1.5 hours.[16][17] Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature.
-
Carefully add a 5% hydrochloric acid solution to hydrolyze the reaction mixture.[1][17]
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[1][16]
-
Concentrate the organic layer under reduced pressure to remove the solvent.
-
The crude product can be further purified by steam distillation or column chromatography.[1][16]
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines the procedure for evaluating the antioxidant activity of this compound derivatives.[5][13][18][19]
Materials:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compound (this compound derivative)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well plate (optional)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[13][19]
-
Preparation of Test Samples: Prepare a series of concentrations of the test compound and the standard antioxidant in the same solvent as the DPPH solution.[13]
-
Assay Procedure:
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 20-30 minutes).[13][19]
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[13][18]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to inhibit heat-induced protein denaturation, a hallmark of inflammation.[20][21]
Materials:
-
Bovine serum albumin (BSA) or egg albumin (5% w/v aqueous solution)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound
-
Standard anti-inflammatory drug (e.g., Diclofenac sodium)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 450 µL of BSA or egg albumin solution and the test compound at various concentrations (e.g., 100-500 µg/mL) in PBS.[21]
-
The total volume is typically made up to 2 mL with PBS.
-
-
Control Preparation:
-
A control group is prepared with BSA/egg albumin and PBS without the test compound.
-
-
Incubation: Incubate all samples at 37°C for 15-20 minutes.[21]
-
Heat-induced Denaturation: Heat the samples in a water bath at 70°C for 5-10 minutes.[20][21]
-
Cooling and Measurement: Cool the samples to room temperature and measure the absorbance (turbidity) at 660 nm.[20][21]
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
V. Visualizations
Caption: General synthetic routes originating from this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Experimental workflow for the DPPH antioxidant assay.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. dataintelo.com [dataintelo.com]
- 4. jpub.org [jpub.org]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 12. eurekalert.org [eurekalert.org]
- 13. benchchem.com [benchchem.com]
- 14. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. jddtonline.info [jddtonline.info]
- 21. ijcrt.org [ijcrt.org]
Application Notes and Protocols: 2-Hydroxyacetophenone as a Versatile Building Block for Flavonoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of flavonoids, a significant class of polyphenolic compounds, using 2-hydroxyacetophenone as a primary starting material. Flavonoids are of great interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[1][2][3]
Three primary synthetic routes commencing from this compound are detailed:
-
Claisen-Schmidt Condensation to synthesize chalcones, which are key intermediates, followed by intramolecular cyclization to yield flavanones and flavones.
-
Baker-Venkataraman Rearrangement for the synthesis of flavones via a 1,3-diketone intermediate.
-
Allan-Robinson Reaction for a direct approach to flavone synthesis.
Synthesis via Claisen-Schmidt Condensation and Cyclization
The Claisen-Schmidt condensation is a reliable method for forming the chalcone backbone by reacting this compound with a variety of benzaldehyde derivatives in the presence of a base.[4][5] The resulting 2'-hydroxychalcones can then be cyclized to form flavanones or, through oxidative cyclization, flavones.[6][7]
Caption: General workflow for flavonoid synthesis via Claisen-Schmidt condensation.
| This compound Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [4] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [4] |
| 2'-hydroxyacetophenone | 2-nitrobenzaldehyde | 40% NaOH / Ethanol | 3-4 h | 79.6 | [8] |
| 2'-hydroxyacetophenone | 4-nitrobenzaldehyde | 40% NaOH / Ethanol | 3-4 h | 35.2 | [8] |
| 2'-hydroxyacetophenone | 2-chlorobenzaldehyde | 40% NaOH / Ethanol | 3-4 h | 46.6 | [8] |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [4] |
-
Reactant Preparation: In a round-bottom flask, dissolve 2'-hydroxyacetophenone (1.0 eq) and the desired substituted benzaldehyde (1.0 - 1.2 eq) in ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add a 20-40% aqueous solution of NaOH or KOH dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalyst for the intramolecular oxa-Michael cyclization. Options include:
-
Acidic Conditions: Methanesulfonic acid in ethanol.
-
Basic Conditions: Sodium acetate in methanol or piperidine in water.
-
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating. Reaction times can vary from a few hours to days depending on the substrate and catalyst.
-
Work-up and Purification: After completion (monitored by TLC), neutralize the reaction mixture if necessary, and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the flavanone.
Note: The choice of catalyst can significantly impact the yield, with piperidine often giving high yields for certain substrates.[6]
Synthesis of Flavones via Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and highly effective method for synthesizing flavones.[9][10] The process involves three main steps: esterification of this compound, base-catalyzed rearrangement of the resulting ester to a 1,3-diketone, and subsequent acid-catalyzed cyclization to the flavone.[9]
Caption: Workflow for flavone synthesis via Baker-Venkataraman rearrangement.
| Step | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| Esterification | o-hydroxyacetophenone | Benzoyl chloride, Pyridine | ~15 min | 79–83 | [11] |
| Rearrangement | o-benzoyloxyacetophenone | KOH, Pyridine | 15 min | High | [9][12] |
| Cyclization | o-hydroxydibenzoylmethane | H₂SO₄, Acetic Acid | 1 h | 94–97 | [11] |
Step 1: Preparation of 2-Benzoyloxyacetophenone
-
In a flask, dissolve this compound (e.g., 13.6 g, 0.1 mol) in pyridine (20 mL).
-
Add benzoyl chloride (e.g., 21.1 g, 0.15 mol) and fit the flask with a drying tube. An exothermic reaction will occur.
-
After the heat evolution ceases (approx. 15-20 minutes), pour the mixture into ice-cold 3% HCl.
-
Collect the solid product by vacuum filtration, wash with methanol and then water, and air-dry. The crude product can be recrystallized from methanol.
Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane (1,3-Diketone)
-
Dissolve the 2-benzoyloxyacetophenone (e.g., 20 g, 0.083 mol) in pyridine (75 mL) and warm to 50°C.
-
Add hot, pulverized potassium hydroxide (e.g., 7 g of 85% KOH) and stir mechanically for 15 minutes. A yellow precipitate of the potassium salt will form.
-
Cool the mixture to room temperature and acidify with 10% acetic acid.
-
Collect the light yellow 1,3-diketone product by vacuum filtration. It can be used in the next step without further purification.
Step 3: Acid-Catalyzed Cyclization to Flavone
-
In a round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane from the previous step (e.g., 4.5 g) in glacial acetic acid (25 mL).
-
With stirring, add concentrated sulfuric acid (1 mL).
-
Fit a reflux condenser and heat the mixture in a boiling water bath for 1 hour.
-
Pour the hot reaction mixture onto crushed ice. Once the ice has melted, collect the crude flavone by vacuum filtration.
-
Wash the product with water until the filtrate is neutral. The product can be purified by recrystallization from petroleum ether or ligroin.
Synthesis of Flavones via Allan-Robinson Reaction
The Allan-Robinson reaction provides a direct route to flavones by condensing an o-hydroxyaryl ketone with an aromatic anhydride and its sodium salt.[13][14]
This method is a variation where an intermediate ester is formed and then cyclized at high temperature.[13]
-
Esterification: Prepare o-benzoyloxyacetophenone from o-hydroxyacetophenone and benzoyl chloride in pyridine as described in Protocol 2.1, Step 1.
-
Cyclization: In a flask equipped for high-temperature reaction, heat the o-benzoyloxyacetophenone with anhydrous glycerol to 260°C for two hours.
-
Work-up: Cool the reaction mixture and pour it into a large volume of slightly alkaline water.
-
Isolation: The flavone product will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.
Biological Activity and Signaling Pathways
Flavonoids synthesized from this compound precursors exhibit a wide range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[15][16] Many of these effects are mediated through the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17][18][19]
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival.[20][21] In its inactive state, NF-κB is held in the cytoplasm by inhibitor proteins (IκB). Pro-inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many flavonoids have been shown to inhibit this pathway by preventing IκB degradation, thus exerting their anti-inflammatory effects.[17][18]
MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[22][[“]] Dysregulation of these pathways is common in cancer and inflammatory diseases. Flavonoids can modulate MAPK signaling, for instance, by inhibiting the phosphorylation of JNK and p38, which can lead to reduced inflammation and induction of apoptosis in cancer cells.[19][24]
// Nodes "Stimuli" [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; "IKK" [label="IKK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; "IkB_P" [label="IκB Phosphorylation\n& Degradation", fillcolor="#FBBC05", fontcolor="#202124"]; "NFkB_Release" [label="NF-κB (p65/p50)\nRelease", fillcolor="#FBBC05", fontcolor="#202124"]; "NFkB_Nucleus" [label="NF-κB Nuclear\nTranslocation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene_Expression" [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Flavonoids" [label="Flavonoids", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MAPK" [label="MAPK Activation\n(p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Stimuli" -> "IKK"; "Stimuli" -> "MAPK"; "IKK" -> "IkB_P"; "IkB_P" -> "NFkB_Release"; "NFkB_Release" -> "NFkB_Nucleus"; "NFkB_Nucleus" -> "Gene_Expression"; "Gene_Expression" -> "Inflammation"; "MAPK" -> "NFkB_Nucleus";
// Inhibition by Flavonoids "Flavonoids" -> "IKK" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; "Flavonoids" -> "MAPK" [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Caption: Flavonoid-mediated inhibition of the NF-κB and MAPK signaling pathways.
References
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. sciensage.info [sciensage.info]
- 9. benchchem.com [benchchem.com]
- 10. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. books.rsc.org [books.rsc.org]
- 13. biomedres.us [biomedres.us]
- 14. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activity of Flavones, Flavonols, and Aurones | Encyclopedia MDPI [encyclopedia.pub]
- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 21. globalsciencebooks.info [globalsciencebooks.info]
- 22. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
- 24. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2-Hydroxyacetophenone Using a Validated High-Performance Liquid Chromatography Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) method for the quantitative analysis of 2-Hydroxyacetophenone. This compound is a significant intermediate in the synthesis of various pharmaceuticals and is recognized for its antioxidant and anti-inflammatory properties.[1] The described method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating superior linearity, sensitivity, accuracy, and precision.[1] This makes it an ideal tool for quality control, pharmacokinetic studies, and pharmacodynamic assessments.
Introduction
This compound is a key building block in organic synthesis and possesses inherent biological activities.[1] Accurate and reliable quantification of this analyte is crucial for ensuring the quality of pharmaceutical ingredients and finished products, as well as for conducting research into its therapeutic potential. This document provides a detailed protocol for a validated reverse-phase HPLC (RP-HPLC) method that offers significant advantages over previously established analytical techniques.[1][2]
Experimental
Materials and Reagents
-
This compound reference standard (99.9% purity)[1]
-
Acetonitrile (HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
Water (Milli-Q or equivalent)[1]
-
Formic acid (AR grade)[1]
-
Phosphoric acid (optional, for alternative mobile phase)[2][3]
Instrumentation
-
An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD detector was used for method validation.[1]
-
Analytical column: ZORBAX SB-C18 column (4.6 x 150 mm, 3.5 µm).[1] An alternative is the Newcrom R1 column, a reverse-phase column with low silanol activity.[2]
Chromatographic Conditions
The separation was achieved using the following gradient conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile[1] |
| Gradient Program | 0-5 min: 90% A, 10% B5-15 min: Linear gradient to 40% A, 60% B15-20 min: Hold at 40% A, 60% B20-22 min: Linear gradient to 90% A, 10% B22-25 min: Hold at 90% A, 10% B for column re-equilibration[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL[1] |
| Detection Wavelength | 254 nm[1] |
Protocols
Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard and dissolve it in 100 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.05 µg/mL to 100 µg/mL.[1]
Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve a concentration that falls within the established calibration range.[1]
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1] For complex matrices, liquid-liquid or solid-phase extraction techniques may be employed to purify the sample before analysis.[4]
Method Validation Summary
The HPLC-DAD method was thoroughly validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1] The results demonstrate the method's suitability for its intended purpose.
Quantitative Data
| Validation Parameter | New HPLC-DAD Method | Typical HPLC Method for Phenolic Compounds | Typical GC-MS Method for Acetophenone Derivatives |
| Linearity (R²) | > 0.9999[1] | > 0.999[1] | > 0.99[1] |
| Accuracy (% Recovery) | 99.5 - 101.2%[1] | 98.33 - 101.12%[1] | 95 - 105%[1] |
| Precision (% RSD) | < 1.0%[1] | < 2.6%[1] | < 5%[1] |
| Limit of Detection (LOD) | 0.005 µg/mL[1] | 0.01 - 0.08 mg/L[1] | 0.1 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.015 µg/mL[1] | 0.03 - 0.15 mg/L[1] | 0.3 µg/mL[1] |
Visualizations
Experimental Workflow
The general workflow for the analysis of this compound using the validated HPLC method is depicted below.
Caption: Workflow for this compound quantification.
Method Validation Workflow
The structured process followed for the validation of this analytical method is outlined in the diagram below.
Caption: Workflow for analytical method validation.
Conclusion
The HPLC-DAD method described provides a reliable, accurate, and precise tool for the quantification of this compound.[1] Its superior performance characteristics make it highly suitable for routine quality control in pharmaceutical manufacturing and for advanced research applications. The detailed protocols and validation data presented herein can be readily implemented by analytical laboratories.
References
Application Notes and Protocols: Synthesis of Chalcone Derivatives Using 2-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcone derivatives utilizing 2-hydroxyacetophenone as a key starting material. Chalcones, belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, making them promising scaffolds in drug discovery.[1][2] This document outlines the prevalent Claisen-Schmidt condensation method and its variations, offering detailed experimental procedures and data presentation to guide researchers in synthesizing these valuable compounds.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are α,β-unsaturated ketones that serve as precursors for various flavonoids and exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] The synthesis of chalcone derivatives from this compound is a common and versatile approach, allowing for the introduction of diverse substituents on the aromatic rings to modulate their biological effects. The Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a substituted benzaldehyde, is the most widely employed method for this synthesis.[2]
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the reaction of this compound with various substituted benzaldehydes in the presence of a base catalyst.[2] The reaction can be performed under various conditions, including conventional heating, microwave irradiation, or ultrasound-assisted methods, to improve yields and reduce reaction times.[5]
Reaction Scheme
Caption: General reaction scheme for the synthesis of chalcone derivatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various chalcone derivatives from this compound.
| This compound Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / IPA | 4 h | Optimized | [3] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [3] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [3] |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [3] |
| 2-hydroxy-acetophenone | 4-carboxy-benzaldehyde | 20% w/v aq. KOH / Ethanol | 24 h (RT) | - | [1] |
| 2-hydroxy-acetophenone | Salicylaldehyde | 40% NaOH / Ethanol | - | - | [6] |
| 2,4-dihydroxy acetophenone | 2-chloro benzaldehyde | SOCl2 / EtOH | 2 h (RT) | - | [7] |
| 2,4-dihydroxy acetophenone | 4-hydroxy benzaldehyde | SOCl2 / EtOH | 2 h (RT) | - | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2'-Hydroxychalcones
This protocol is a general procedure for the synthesis of 2'-hydroxychalcones using an aqueous potassium hydroxide solution as the catalyst.[1]
Materials:
-
Appropriate this compound (1 eq)
-
Substituted benzaldehyde (1 eq)
-
Ethanol
-
20% w/v aqueous potassium hydroxide (KOH) solution
-
10% Hydrochloric acid (HCl)
-
Deionized water
-
Crushed ice
Procedure:
-
Dissolve the this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.
-
With continuous stirring, add the 20% aqueous KOH solution dropwise to the reaction mixture.[3]
-
The mixture is then either refluxed for 4 hours or stirred at room temperature for 24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.[3]
-
The precipitated solid chalcone is collected by vacuum filtration using a Büchner funnel.[3]
-
Wash the solid with cold deionized water until the filtrate is neutral.[3]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]
Protocol 2: Ultrasound-Assisted Synthesis of 2'-Hydroxy-Chalcones
This protocol utilizes ultrasound irradiation to accelerate the reaction and improve yields.[5]
Materials:
-
Alkoxy acetophenone (derived from this compound)
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a suitable vessel, dissolve the alkoxy acetophenone and benzaldehyde in ethanol.
-
Add NaOH to the mixture.
-
Irradiate the reaction mixture in a water bath of an ultrasonic cleaner at 30–35 °C for 3 hours.[5]
-
After the reaction time, proceed with the extraction, separation, and identification protocols as reported in the literature.[5]
Biological Activities and Signaling Pathways
Chalcone derivatives synthesized from this compound have been reported to exhibit a variety of biological activities. These activities are often attributed to their ability to modulate specific cellular signaling pathways.
Summary of Biological Activities
| Chalcone Derivative Type | Biological Activity | Reference |
| 2'-hydroxy-chalcones | Antioxidant, Lipoxygenase (LOX) inhibitory | [1] |
| General Chalcones | Antimicrobial, Anti-inflammatory, Anticancer | [1][2] |
| Hydroxylated Chalcones | Potent radical-scavenging | [1] |
| Chalcone Derivatives | Antiproliferative, Apoptosis-inducing | [8] |
Modulation of Signaling Pathways
Chalcone derivatives have been shown to interact with and modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammatory conditions.
Caption: Modulation of key signaling pathways by chalcone derivatives.
-
NF-κB Pathway: Chalcones can suppress the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α.[9]
-
MAPK Pathway: Certain chalcone derivatives have been shown to modulate the MAPK signaling pathway, which can lead to the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis in cancer cells.[8]
-
Angiogenesis: Chalcones have been documented to interfere with several steps in angiogenesis, including the signaling of vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor-β (TGF-β).[9]
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of chalcone derivatives.
Caption: Experimental workflow from synthesis to biological evaluation.
Conclusion
The synthesis of chalcone derivatives from this compound provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented in these application notes offer a solid foundation for researchers to design and synthesize new chalcone libraries for screening and further development. The diverse biological activities and the ability to modulate key signaling pathways underscore the potential of these compounds in drug discovery and development.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
Application Notes and Protocols for Claisen-Schmidt Condensation using 2-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2'-hydroxychalcones via the Claisen-Schmidt condensation of 2-hydroxyacetophenone with various aromatic aldehydes. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of flavonoids with a wide array of pharmacological activities, making them promising scaffolds in drug discovery.[1][2] The protocols outlined below cover conventional, microwave-assisted, and solvent-free methods, offering flexibility for different laboratory settings and a nod towards green chemistry principles.
Introduction
2'-Hydroxychalcones are key intermediates in the biosynthesis of flavonoids and aurones.[3] Their synthesis is most commonly and efficiently achieved through the base-catalyzed Claisen-Schmidt condensation.[2] This reaction involves the condensation of an aromatic ketone, in this case, this compound, with an aromatic aldehyde that lacks an α-hydrogen.[2][4] The resulting 2'-hydroxychalcone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral properties.[1][5][6][7] The versatility of this reaction allows for the introduction of diverse substituents on the aromatic rings, enabling extensive structure-activity relationship (SAR) studies for the development of novel therapeutic agents.[8]
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of this compound, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., ethanol) to form a β-hydroxyketone (aldol adduct). This adduct readily undergoes base-catalyzed dehydration to yield the final, stable, conjugated α,β-unsaturated ketone, the 2'-hydroxychalcone.[2]
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Quantitative Data Summary
The following table summarizes the reaction yields for the synthesis of various 2'-hydroxychalcone derivatives from this compound and substituted benzaldehydes under different reaction conditions.
| This compound Derivative | Substituted Benzaldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| 5'-fluoro-2'-hydroxyacetophenone | 3,4-dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | [8] |
| 2'-hydroxyacetophenone | 4-carboxy-benzaldehyde | aq. KOH / Ethanol | 24 h | - | [1] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / H₂O-EtOH | 3 h | 61 | [7] |
| 2'-hydroxyacetophenone | 4-chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | [8] |
| 2'-hydroxyacetophenone | 4-bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | [8] |
| 2'-hydroxyacetophenone | 4-(N,N-dimethyl)aminobenzaldehyde | NaOH / H₂O-EtOH | 3 h | 53 | [7] |
| 2'-hydroxyacetophenone | Benzaldehyde | NaOH / Microwave (solvent-free) | 2-10 min | 70-93 | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Aqueous KOH in Ethanol
This protocol is a standard and widely used method for the synthesis of 2'-hydroxychalcones.[1][8]
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Potassium hydroxide (KOH), 20% w/v aqueous solution
-
Ethanol
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Deionized water
-
Magnetic stirrer
-
Round bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve this compound (e.g., 7.3 mmol) and the desired substituted benzaldehyde (7.3 mmol) in ethanol (18 mL).[1]
-
To the stirred solution, add a 20% w/v aqueous solution of KOH (6 mL) dropwise.[1]
-
Stir the reaction mixture at room temperature for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice (~100 g).[2]
-
Acidify the mixture by slowly adding dilute HCl until the pH is acidic, which will cause the product to precipitate.[2]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any inorganic impurities.
-
Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol or a methanol/dichloromethane mixture.[1]
Protocol 2: Ultrasound-Assisted Synthesis
This method utilizes ultrasonic irradiation to accelerate the reaction.[7][9]
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol-water (3:1 v/v) solvent system
-
Ultrasonic bath/probe
-
Standard work-up and purification equipment
Procedure:
-
In a suitable reaction vessel, mix this compound (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).[7]
-
Add sodium hydroxide (3.0 mmol) to the mixture.[7]
-
Add the ethanol-water (1:3 v/v) solvent system.[7]
-
Homogenize the mixture by vortexing and then subject it to sonication at 30-35 °C for approximately 3 hours.[7][9]
-
After the reaction, cool the mixture with ice and acidify to precipitate the product.[7]
-
Isolate and purify the product as described in Protocol 1.
Protocol 3: Solvent-Free Mechanochemical Synthesis (Ball Milling)
This is an environmentally friendly "green chemistry" approach that avoids the use of organic solvents.[5][8]
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 + 1.0 eq)
-
Solid Potassium Hydroxide (KOH) (2.0 eq)
-
Ball mill with grinding jars and balls
-
Cold methanol
-
1 M Hydrochloric acid (HCl)
-
Standard filtration equipment
Procedure:
-
Charge a grinding jar with the substituted 2'-hydroxyacetophenone (1.0 eq), substituted benzaldehyde (1.0 eq), and solid KOH (2.0 eq).[8]
-
Conduct the first grinding cycle for 30 minutes.[8]
-
Open the jar and add the second equivalent of the substituted benzaldehyde.[8]
-
Conduct the second grinding cycle for 30 minutes.[8]
-
After grinding, dissolve the resulting powder in cold methanol.[8]
-
Acidify the solution with cold 1 M HCl.[5]
-
The precipitated yellow product is then filtered, washed with water, and dried.[5][8]
Product Characterization
The synthesized 2'-hydroxychalcones should be characterized by standard spectroscopic methods to confirm their structure and purity.
-
Melting Point: To determine the purity of the crystalline solid.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) and hydroxyl (-OH) groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[10]
Applications in Drug Development
2'-Hydroxychalcones are of significant interest in drug development due to their diverse biological activities. The α,β-unsaturated keto group is a key determinant of their biological efficacy.[2] They have been reported to exhibit activities such as:
-
Antioxidant and Anti-inflammatory: Many 2'-hydroxychalcones are potent antioxidants and can inhibit inflammatory mediators.[1][6][11] For instance, they can act as radical scavengers and inhibitors of enzymes like lipoxygenase (LOX).[1]
-
Anticancer: These compounds have shown cytotoxic effects against various cancer cell lines.[5]
-
Antiparasitic: Certain derivatives have demonstrated promising activity against parasites like Plasmodium falciparum and Leishmania donovani.[5]
The general workflow for the synthesis and preliminary biological screening of 2'-hydroxychalcones is depicted below.
Caption: General experimental workflow for chalcone synthesis.
The diverse biological activities of 2'-hydroxychalcones often stem from their interaction with various cellular signaling pathways. For example, their anti-inflammatory effects can be mediated through the inhibition of pathways involving enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
Caption: Inhibition of inflammatory pathways by 2'-hydroxychalcones.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
- 8. benchchem.com [benchchem.com]
- 9. Sonochemical Synthesis of 2’-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Hydroxyacetophenone as a Precursor for Pharmaceutical Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various pharmaceutical agents using 2-hydroxyacetophenone as a key precursor. The information is intended to guide researchers and scientists in the development of synthetic routes and to provide drug development professionals with an overview of the versatility of this important building block.
Application Notes
This compound is a versatile aromatic ketone that serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceutical agents. Its ortho-positioned hydroxyl and acetyl groups provide a reactive scaffold for the construction of various heterocyclic and substituted aromatic compounds with significant therapeutic activities. This section highlights its application in the synthesis of anticoagulants, drugs for cardiovascular diseases, and modulators of key nuclear receptors involved in metabolic and inflammatory pathways.
Synthesis of Coumarin-Based Anticoagulants: Warfarin
This compound is a fundamental precursor in the synthesis of 4-hydroxycoumarin, the core structure of the widely used anticoagulant, Warfarin. The synthesis involves an initial condensation of this compound with a carbonate ester, such as diethyl carbonate, followed by a base-catalyzed intramolecular cyclization to form the 4-hydroxycoumarin ring.[1][2][3][4] This intermediate then undergoes a Michael addition with benzalacetone to yield racemic Warfarin.[5][6][7][8]
Therapeutic Significance: Warfarin is a vitamin K antagonist used for the prevention and treatment of thromboembolic events such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation or cardiac valve replacement.[9]
Synthesis of Beta-Adrenergic Blockers: Acebutolol
While not a direct starting material, a derivative of this compound, specifically 2-acetyl-4-butyramidophenol, is a key intermediate in the synthesis of the cardioselective beta-blocker, Acebutolol.[10][11][12][13] The synthesis of this intermediate begins with 4-aminophenol, which undergoes N-acylation and a Fries rearrangement to introduce the acetyl group ortho to the hydroxyl group. The resulting 2-acetyl-4-acylaminophenol is then reacted with epichlorohydrin and subsequently with isopropylamine to yield Acebutolol.[10][11]
Therapeutic Significance: Acebutolol is used to treat hypertension, angina pectoris, and cardiac arrhythmias.[14][15] It selectively blocks beta-1 adrenergic receptors in the heart, reducing heart rate, blood pressure, and cardiac oxygen consumption.[14]
Precursor for Liver X Receptor (LXR) Agonists
Derivatives of this compound have been identified as important components in the development of potent and selective agonists for Liver X Receptors (LXRs).[16] These agonists are being investigated for the treatment of atherosclerosis. The this compound moiety can serve as a linker between different pharmacophores in the design of LXR modulators, enhancing their potency and selectivity, particularly for the LXRβ isoform.[16][17]
Therapeutic Significance: LXR agonists play a crucial role in reverse cholesterol transport, promoting the removal of cholesterol from peripheral tissues and macrophages.[18] This action helps to prevent the formation of atherosclerotic plaques.
Scaffold for Farnesoid X Receptor (FXR) Antagonists
Hydroxyacetophenone derivatives have also been explored as scaffolds for the development of non-steroidal antagonists of the Farnesoid X Receptor (FXR).[9][19][20] These antagonists are of interest for their potential in treating metabolic disorders. Structure-activity relationship studies have shown that modifications to the hydroxyacetophenone core can significantly impact the antagonistic activity of these compounds.[9]
Therapeutic Significance: FXR is a key regulator of bile acid, lipid, and glucose metabolism.[21][22] Antagonism of FXR may offer therapeutic benefits in conditions such as cholestasis and certain metabolic diseases.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Warfarin and Acebutolol, derived from literature procedures.
Synthesis of Warfarin
The synthesis of Warfarin from this compound is a two-step process:
Step 1: Synthesis of 4-Hydroxycoumarin [1][2][3]
-
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium hydride (1.5 equivalents) to anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the suspension to reflux with stirring.
-
Prepare a solution of this compound (1 equivalent) and diethyl carbonate (2.5 equivalents) in anhydrous toluene.
-
Add the solution of this compound and diethyl carbonate dropwise to the refluxing sodium hydride suspension.
-
Continue refluxing the reaction mixture until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.
-
Acidify the combined aqueous layers with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-hydroxycoumarin.
-
Step 2: Synthesis of Racemic Warfarin [5][7][8]
-
Materials:
-
4-Hydroxycoumarin (from Step 1)
-
Benzalacetone
-
Triethylamine
-
Water
-
Toluene
-
-
Procedure:
-
In a round-bottom flask, suspend 4-hydroxycoumarin (1 equivalent), benzalacetone (0.95 equivalents), and triethylamine (catalytic amount) in water.
-
Heat the reaction mixture to reflux and maintain for 2 to 8 hours, during which a precipitate will form.
-
Cool the reaction mixture to room temperature (25-35 °C) and collect the solid product by filtration.
-
Resuspend the wet cake in water, heat to 70 °C, and stir for 1 hour.
-
Cool the suspension, filter, and wash the solid with water.
-
Resuspend the wet cake in toluene, stir at room temperature for 1 hour, and filter.
-
Dry the resulting solid to obtain racemic Warfarin.
-
Synthesis of Acebutolol
The synthesis of Acebutolol involves the preparation of the intermediate 2-acetyl-4-butyramidophenol, followed by reaction with epichlorohydrin and isopropylamine.[11][12][13]
Step 1: Synthesis of 2-Acetyl-4-butyramidophenol [12]
-
Materials:
-
4-Aminophenol
-
n-Butyric acid
-
Toluene (as a water-carrying agent)
-
Sodium hydroxide
-
Acetic anhydride
-
Aluminum trichloride
-
-
Procedure:
-
N-Butyrylation and O-Acetylation: In a reaction vessel, mix 4-aminophenol and n-butyric acid with toluene. Heat the mixture to reflux and remove water using a Dean-Stark apparatus. After the reaction is complete, distill off the toluene. Cool the residue and add water, followed by a solution of sodium hydroxide to form the phenate. Add acetic anhydride dropwise with stirring to form the O-acetylated product. Recrystallize the product.
-
Fries Rearrangement: Mix the product from the previous step with aluminum trichloride in a solvent-free, solid-phase reaction. Heat the mixture to induce the rearrangement. After the reaction is complete, cool the mixture and hydrolyze with water. Filter the crude product and recrystallize to obtain 2-acetyl-4-butyramidophenol.
-
Step 2: Synthesis of Acebutolol [11]
-
Materials:
-
2-Acetyl-4-butyramidophenol (from Step 1)
-
Epichlorohydrin
-
Sodium hydroxide solution (3-20 wt%)
-
Isopropylamine
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Toluene (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-acetyl-4-butyramidophenol in a sodium hydroxide solution at 10-30 °C.
-
Add epichlorohydrin dropwise to the reaction mixture in batches while maintaining the temperature. Add additional alkali during the reaction to obtain 5-butyramido-2-(2,3-epoxypropoxy)acetophenone.
-
React the resulting epoxy intermediate with isopropylamine (molar ratio 1:1 to 1:20) in an organic solvent at 60-90 °C to yield crude Acebutolol.
-
Purify the crude product by extraction and recrystallization from toluene to obtain pure Acebutolol.
-
Data Presentation
Table 1: Quantitative Data for Warfarin Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | This compound, Diethyl carbonate | Sodium hydride, Toluene | Reflux | Varies | 85 | >95 | [3] |
| 2 | 4-Hydroxycoumarin, Benzalacetone | Triethylamine, Water | Reflux | 2-8 | ~80 | >98 | [8] |
Table 2: Quantitative Data for Acebutolol Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 4-Aminophenol, n-Butyric acid, Acetic anhydride | Toluene, NaOH, AlCl₃ | Varies | Varies | ~65 | >98 | [12] |
| 2 | 2-Acetyl-4-butyramidophenol, Epichlorohydrin, Isopropylamine | NaOH, Organic solvent | 10-90 | Varies | 66.5 | >99 | [11] |
Visualization
Signaling Pathways
Caption: Warfarin's mechanism of action.
Caption: LXR agonist signaling pathway.
Caption: FXR antagonist mechanism of action.
Caption: Acebutolol's mechanism of action.
Experimental Workflows
References
- 1. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. sciepub.com [sciepub.com]
- 4. nbinno.com [nbinno.com]
- 5. synthesis [ch.ic.ac.uk]
- 6. Introduction [ch.ic.ac.uk]
- 7. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2008044246A2 - A process for the preparation of warfarin sodium - Google Patents [patents.google.com]
- 9. Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1510026A - The synthetic method of acebutolol - Google Patents [patents.google.com]
- 12. CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol - Google Patents [patents.google.com]
- 13. CN102241603A - Asymmetric synthesis method of R-or S-acebutolol - Google Patents [patents.google.com]
- 14. Acebutolol | C18H28N2O4 | CID 1978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liver X receptor agonists with selectivity for LXRbeta; N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and evaluation of non-steroidal farnesoid X receptor (FXR) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of 2-Hydroxyacetophenone from Racemic Styrene Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxyacetophenone is a valuable building block in the pharmaceutical and fine chemical industries.[1] Traditional chemical synthesis routes often involve harsh reaction conditions, hazardous reagents, and the formation of unwanted byproducts.[1] Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity and milder reaction conditions.[1][2][3][4][5] This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound from racemic styrene oxide using a whole-cell biocatalyst system.[1][2][3][4][5] This method employs engineered Escherichia coli to co-express a potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (ADH-A variant), creating a bienzymatic cascade for the efficient conversion of the substrate.[1][2][3][4][5] A key advantage of this in vivo approach is the utilization of the host cell's metabolism for the regeneration of essential cofactors, offering a cost-effective and sustainable process.[1][2][3][4]
Principle of the Method
The synthesis of this compound from racemic styrene oxide is achieved through a two-step enzymatic cascade performed within a single engineered E. coli host.[1]
-
Enantioconvergent Hydrolysis: The potato epoxide hydrolase (StEH1) catalyzes the enantioconvergent hydrolysis of racemic styrene oxide to (1R)-phenylethane-1,2-diol.[1][3][4][5][6] This step is crucial as it produces a nearly enantiopure diol from a racemic starting material.[3][4][5]
-
Regioselective Oxidation: An engineered alcohol dehydrogenase (ADH-A variant) then regioselectively oxidizes the (1R)-phenylethane-1,2-diol to the final product, this compound.[1][3][4][5][6]
The produced this compound can then passively diffuse out of the E. coli cells into the growth medium, simplifying downstream processing.[2][3][4][7]
Data Presentation
Table 1: Summary of Quantitative Data for Biocatalytic Synthesis
| Parameter | Value | Reference |
| Substrate | Racemic Styrene Oxide | [1] |
| Biocatalyst | E. coli BL21-AI [pREP4] with co-expression of StEH1 and ADH-A variant (C1 or C1B1) | [3][4] |
| Initial Substrate Concentration | 10 mM | [1][3][4] |
| Incubation Temperature | 25°C | [1][3][4] |
| Incubation Time | Up to 4 days | [1] |
| Shaking Speed | 200 rpm | [1][3][4] |
| Inducer (Protein Expression) | 1.0 mM IPTG and 0.2% (w/v) L-arabinose | [1][3][4] |
Experimental Protocols
Preparation of Expression Host and Transformation
This protocol details the preparation of the E. coli expression host and the transformation with the expression plasmids.
Materials:
-
E. coli BL21-AI [pREP4] competent cells
-
pETDuet expression vector containing genes for ADH-A variant (C1 or C1B1) and StEH1
-
LB agar plates with 100 µg/mL ampicillin and 30 µg/mL kanamycin
-
2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)
-
Ampicillin and Kanamycin stock solutions
Procedure:
-
Thaw a vial of E. coli BL21-AI [pREP4] competent cells on ice.
-
Add 1-5 µL of the pETDuet expression plasmid to the competent cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformed cells onto LB agar plates containing 100 µg/mL ampicillin and 30 µg/mL kanamycin.[1]
-
Incubate the plates overnight at 37°C.[1]
Cultivation and Induction of Protein Expression
This protocol describes the cultivation of the transformed E. coli and the induction of target enzyme expression.
Procedure:
-
Inoculate a single colony from the agar plate into 2.5 mL of 2xYT medium containing 100 µg/mL ampicillin and 50 µg/mL kanamycin.[1]
-
Incubate the starter culture at 25°C with shaking at 200 rpm for 5 hours.[1]
-
Transfer 1 mL of the starter culture into 35 mL of 2xYT medium with the same antibiotic concentrations and incubate overnight at 25°C with shaking at 200 rpm.[1]
-
Inoculate 500 mL of 2xYT medium (containing 100 µg/mL ampicillin and 50 µg/mL kanamycin) with 10 mL of the overnight culture.[1][3][4]
-
Monitor the optical density at 600 nm (OD₆₀₀).
-
When the OD₆₀₀ reaches approximately 0.4 (after about 4 hours), induce protein expression by adding IPTG to a final concentration of 1.0 mM and L-arabinose to a final concentration of 0.2% (w/v).[1][3][4]
Biocatalytic Reaction
This protocol outlines the whole-cell biocatalytic conversion of racemic styrene oxide.
Procedure:
-
One hour after induction, add neat racemic styrene oxide to the culture to a final concentration of 10 mM.[1][3][4]
-
Continue the incubation at 25°C with shaking at 200 rpm for up to four days.[1]
Sampling and Sample Preparation
This protocol describes the procedure for collecting and preparing samples for analysis.
Procedure:
-
Withdraw 5 mL aliquots from the culture at regular intervals (e.g., every hour for the first 6 hours, then every 2-3 hours on subsequent days).[1]
-
Immediately cool the samples on ice.[1]
-
Centrifuge the samples at 4,000 x g for 5 minutes at 4°C.[1]
-
Separate the supernatant and the cell pellet. Store both at -80°C until analysis.[1]
-
Supernatant Analysis: Thaw the supernatant on ice and centrifuge at 17,000 x g for 5 minutes. Filter through a 0.45 µm PVDF membrane filter before HPLC analysis.[1][3]
-
Intracellular Content Analysis: a. Resuspend the cell pellet in 500 µL of water.[3] b. Lyse the cells by adding 500 µL of Lysis Buffer (0.2 M NaOH, 1% (w/v) SDS) and incubate for 3 minutes.[1][3] c. Neutralize the lysate by adding 600 µL of Neutralization Buffer (3 M potassium acetate, 11.5% (v/v) acetic acid).[1][3] d. Centrifuge at 17,000 x g for 3 minutes, transfer the supernatant to a new tube, and centrifuge again.[1][3] e. Filter the final supernatant through a 0.45 µm PVDF membrane filter for HPLC analysis.[1]
Analytical Method: HPLC
This protocol provides the conditions for analyzing the reaction components by High-Performance Liquid Chromatography.
HPLC System:
-
Mobile Phase:
-
Gradient:
-
Detection:
Visualizations
Caption: Bienzymatic cascade for this compound synthesis.
Caption: Workflow for biocatalytic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of this compound from racemic styrene oxide catalyzed by engineered enzymes - ProQuest [proquest.com]
- 3. Facile synthesis of this compound from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of this compound from Racemic Styrene Oxide Catalyzed by Engineered Enzymes [diva-portal.org]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various biologically significant heterocyclic compounds utilizing 2-hydroxyacetophenone as a versatile starting material. The following sections detail the synthesis of flavones, chromones, and benzofurans, complete with experimental procedures, quantitative data, and workflow diagrams.
Synthesis of Flavones
Flavones are a class of flavonoids known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] A common and effective method for synthesizing the flavone backbone is through the Baker-Venkataraman rearrangement.[1][3]
Baker-Venkataraman Rearrangement and Cyclization
This classical two-step method involves the benzoylation of this compound, followed by a base-mediated rearrangement to a 1,3-diketone, which is then cyclized under acidic conditions to yield the flavone.[1][3]
Step 1: Synthesis of 2-Benzoyloxyacetophenone
-
Dissolve 2.72 g (20.0 mmol) of this compound in 5 mL of pyridine in a flask.
-
Add 4.22 g (30.0 mmol) of benzoyl chloride using a Pasteur pipette.
-
Fit the flask with a calcium chloride drying tube and swirl. Note that the reaction is exothermic.
-
Allow the reaction to stand for 20 minutes, or until no more heat is evolved.
-
Pour the reaction mixture into a mixture of approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration.
-
Wash the product with approximately 5 mL of ice-cold methanol and then with 5 mL of water.
Step 2: Synthesis of o-Hydroxydibenzoylmethane (Baker-Venkataraman Rearrangement)
-
Dissolve 2.40 g (10 mmol) of the crude 2-benzoyloxyacetophenone in 8 mL of pyridine in a 50 mL beaker.
-
Heat the solution to 50 °C on a steam bath.
-
Add approximately 0.85 g of crushed KOH pellets and stir the mixture with a glass rod until a yellow precipitate of the potassium salt forms.
-
Cool the mixture to room temperature.
-
Cautiously add 15 mL of 10% aqueous acetic acid solution.
-
Collect the product by suction filtration and dry it at the pump for a few minutes.
Step 3: Synthesis of Flavone (Cyclization)
-
The crude o-hydroxydibenzoylmethane is used directly in this step.
-
Further details on the acidic cyclization can be found in various literature sources, often involving heating the diketone in glacial acetic acid with a catalytic amount of a strong acid like sulfuric acid.[4]
| Step | Starting Material | Product | Reagents | Yield |
| 1. Benzoylation | This compound | 2-Benzoyloxyacetophenone | Pyridine, Benzoyl Chloride | ~90-95% |
| 2. Baker-Venkataraman Rearrangement | 2-Benzoyloxyacetophenone | o-Hydroxydibenzoylmethane | Pyridine, KOH, Acetic Acid | Variable |
| 3. Cyclization | o-Hydroxydibenzoylmethane | Flavone | Glacial Acetic Acid, Sulfuric Acid (catalytic) | 94-97% |
| Overall Yield | This compound | Flavone | 59-68% |
Table 1: Summary of quantitative data for the synthesis of flavone via the Baker-Venkataraman rearrangement. Yields are based on literature values and may vary depending on experimental conditions.[5]
Caption: Synthesis of Flavone via Baker-Venkataraman Rearrangement.
Synthesis of Chromones
Chromones are another important class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[6] A mild and efficient one-pot synthesis from 2-hydroxyacetophenones has been developed.[7]
One-Pot Synthesis using 2,4,6-trichloro-1,3,5-triazine/dimethylformamide
This method provides a direct route to chromones by extending the carbon framework of this compound by one carbon atom using the complex formed between 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethylformamide (DMF).[7]
A detailed, generalized protocol is provided as specific quantities for a range of substrates are often tailored.
-
To a stirred solution of this compound in DMF, add TCT at room temperature.
-
The reaction mixture is typically stirred for a specified period, often monitored by TLC for completion.
-
Upon completion, the reaction is quenched, usually with water or a mild base.
-
The product is then extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired chromone.
| Starting Material | Reagents | Product | Yield Range |
| This compound | TCT, DMF | Chromone | Good to excellent |
Table 2: Summary of quantitative data for the one-pot synthesis of chromones. Specific yields depend on the substituents on the this compound.
Caption: One-Pot Synthesis of Chromones.
Synthesis of Benzofurans
Benzofurans are heterocyclic compounds found in a variety of natural products and are of significant interest in medicinal chemistry.[8] Several synthetic routes starting from this compound have been developed.
Synthesis via Intramolecular Cyclization of Ketoesters
One approach involves the acylation of this compound to form a ketoester, which then undergoes intramolecular cyclization to yield a benzofuran derivative.[8]
This is a generalized protocol as specific conditions can vary.
-
Acylate this compound with an appropriate acid chloride in the presence of a base (e.g., pyridine) to form the corresponding ketoester.
-
The resulting ketoester is then subjected to intramolecular cyclization. This can be achieved using various reagents, such as low-valent titanium, to promote reductive deoxygenation of the carbonyl groups.
-
The reaction mixture is worked up by quenching, extraction, and purification, typically by column chromatography.
| Starting Material | Key Step | Product | Yield Range |
| This compound | Intramolecular Cyclization | Substituted Benzofuran | Good |
Table 3: Summary of quantitative data for the synthesis of benzofurans via intramolecular cyclization. Yields are generally reported as good.[8]
Caption: Synthesis of Benzofurans via Intramolecular Cyclization.
Signaling Pathways and Drug Development Relevance
The heterocyclic compounds synthesized from this compound are not merely chemical curiosities; they are often associated with significant biological activities, making them attractive scaffolds in drug discovery. For instance, a derivative of this compound has been identified as a potent and selective agonist for the Liver X Receptor (LXR) β, a nuclear receptor that plays a crucial role in cholesterol metabolism and has implications for the treatment of atherosclerosis.[9] The synthesized flavones, chromones, and benzofurans can be screened for a variety of biological targets. Their diverse structures allow for the exploration of structure-activity relationships (SAR) to optimize their therapeutic potential. Researchers in drug development can utilize these synthetic protocols to generate libraries of these heterocyclic compounds for high-throughput screening against various disease targets.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mentis.uta.edu [mentis.uta.edu]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxyacetophenone in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyacetophenone is a versatile organic compound with significant applications in polymer chemistry. Its unique structure, featuring both a hydroxyl and a ketone functional group on an aromatic ring, allows it to participate in a variety of polymerization and modification reactions. This document provides detailed application notes and protocols for the use of this compound as a monomer in the synthesis of condensation polymers and as a photoinitiator for radical polymerization.
Application 1: Monomer in the Synthesis of Phenolic Resins
This compound can be used as a phenolic monomer in condensation polymerization with formaldehyde and other co-monomers to produce thermosetting resins. These resins exhibit interesting thermal and chelating properties.
Experimental Protocol: Synthesis of this compound-Catechol-Formaldehyde (2-HACF) Terpolymer Resin
This protocol is based on the polycondensation technique to synthesize a terpolymer resin.[1]
Materials:
-
This compound
-
Catechol
-
Formaldehyde (37%)
-
Hydrochloric Acid (2M)
-
Diethyl ether
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers
-
Funnel
-
Vacuum desiccator
-
Silica gel
Procedure:
-
In a reaction flask equipped with a reflux condenser and magnetic stirrer, combine this compound, catechol, and formaldehyde in the desired molar ratio.
-
Add 2M hydrochloric acid as a catalyst.
-
Heat the reaction mixture under reflux with occasional shaking. The reaction is typically carried out for several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature with constant stirring and leave it overnight.
-
The separated dark brown polymer is then extracted with diethyl ether.
-
The dried polymer sample is purified by dissolving it in a suitable solvent and precipitating it with a non-solvent. For instance, dissolve in a minimal amount of DMF and precipitate by adding it to a large volume of 1:1 (v/v) HCl/water with constant and rapid stirring.[1]
-
Repeat the purification step twice.
-
Filter the obtained copolymer, wash it thoroughly with distilled water, and dry it in a vacuum desiccator over silica gel.
Characterization:
The synthesized resin can be characterized using various techniques:
-
Solubility: Test the solubility in common solvents like DMF, DMSO, pyridine, and concentrated H₂SO₄.[1]
-
Melting Point: Determine the melting point of the polymer.[1]
-
Spectroscopy: Use UV-visible, FT-IR, and ¹H NMR spectroscopy to elucidate the structure of the copolymer.[1]
-
Thermal Analysis: Employ thermogravimetric analysis (TGA) to study the thermal decomposition behavior and determine the thermal stability of the resin.[1]
-
Morphology: Use Scanning Electron Microscopy (SEM) to study the surface morphology of the copolymer.[1]
Data Presentation: Properties of 2-HACF Terpolymer Resin
| Property | Observation | Reference |
| Appearance | Dark brown solid | [1] |
| Solubility | Insoluble in common solvents; soluble in DMF, DMSO, pyridine, and conc. H₂SO₄ | [1] |
| Melting Point | 379 - 383 K | [1] |
| Morphology (SEM) | Less close-packed structure with high porosity; a transition state between amorphous and crystalline | [1] |
Note: Specific quantitative data on mechanical properties were not available in the searched literature.
Logical Relationship: Synthesis of 2-HACF Terpolymer
Caption: Workflow for the synthesis of 2-HACF terpolymer resin.
Application 2: Photoinitiator in UV Curable Systems
α-Hydroxyacetophenones are classified as Type I photoinitiators, which undergo unimolecular bond cleavage upon UV irradiation to generate free radicals that initiate polymerization.[2] They are particularly effective for the curing of acrylate-based resins and are used in applications such as coatings, adhesives, and dental composites.[3]
Mechanism of Action: Type I Photoinitiation
Upon absorption of UV light, the this compound molecule is excited to a singlet state, followed by intersystem crossing to a triplet state. In the triplet state, the molecule undergoes α-cleavage (Norrish Type I reaction) to generate two radical species: a benzoyl radical and a hydroxyalkyl radical. Both of these radicals can initiate the polymerization of vinyl monomers like acrylates.
Caption: Mechanism of Type I photoinitiation by this compound.
Experimental Protocol: Photopolymerization of an Acrylate Resin
A specific, detailed experimental protocol for the use of this compound as a photoinitiator was not found in the search results. The following is a general protocol based on the principles of photopolymerization.
Materials:
-
Acrylate monomer or oligomer (e.g., methyl methacrylate, polyurethane acrylate)
-
This compound (as photoinitiator)
-
Co-initiator (optional, e.g., an amine for Type II systems, but not strictly necessary for Type I)
-
Solvent (if applicable, e.g., for adjusting viscosity)
Equipment:
-
UV light source with a specific wavelength and intensity output (e.g., mercury vapor lamp)
-
Reaction vessel or mold
-
Nitrogen or argon source for inerting (to prevent oxygen inhibition)
-
Characterization equipment (e.g., FTIR for conversion monitoring, rheometer for viscosity, mechanical tester)
Procedure:
-
Prepare the photocurable formulation by dissolving the this compound photoinitiator in the acrylate monomer/oligomer. The concentration of the photoinitiator typically ranges from 0.1 to 5 wt%.
-
Thoroughly mix the components until a homogeneous solution is obtained. If necessary, use a solvent to adjust the viscosity.
-
Pour the formulation into a mold or apply it as a coating onto a substrate.
-
If required, purge the system with an inert gas (nitrogen or argon) for a few minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Expose the formulation to a UV light source with an appropriate wavelength (typically in the UVA range, 320-400 nm) and intensity for a predetermined time. Curing time can range from a few seconds to several minutes depending on the formulation and light intensity.
-
Monitor the degree of conversion using techniques like real-time FTIR spectroscopy by observing the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
-
After curing, characterize the properties of the resulting polymer.
Data Presentation: Factors Affecting Photopolymerization
Quantitative data for formulations specifically using this compound were limited. The following table summarizes general parameters influencing photopolymerization of dental resins, which often employ similar photoinitiator systems.[4]
| Parameter | Typical Range/Value | Effect on Polymer Properties | Reference |
| Photoinitiator Conc. | 0.1 - 5 wt% | Affects curing speed and depth of cure. Higher concentration can lead to faster surface cure but may reduce through-cure. | [2] |
| Light Intensity | 400 - 1000 mW/cm² | Higher intensity generally leads to a faster polymerization rate. | [4] |
| Exposure Time | 10 - 40 seconds | Longer exposure increases the degree of conversion. | [4] |
| Layer Thickness | Up to 2 mm | Thicker layers may not cure completely due to light attenuation. | [4] |
Application 3: Modifying Agent for Polymers
While the primary applications of this compound in polymer chemistry are as a monomer and a photoinitiator, its reactive hydroxyl and ketone groups offer potential for its use as a modifying agent for existing polymers. This can be achieved through grafting reactions to introduce new functionalities and alter the polymer's properties. However, detailed experimental protocols for this application were not prominently available in the conducted searches. The general principles of polymer modification can be applied.[5]
Conceptual Protocol: Grafting this compound onto a Polymer Backbone
This conceptual protocol outlines a possible "grafting to" approach.
Principle: The hydroxyl group of this compound can react with functional groups on a polymer backbone, such as isocyanate, acyl chloride, or epoxy groups, to form a covalent bond.
Materials:
-
Polymer with reactive functional groups (e.g., a polyurethane prepolymer with isocyanate groups)
-
This compound
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (if necessary, e.g., dibutyltin dilaurate for urethane formation)
Procedure:
-
Dissolve the polymer in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add a stoichiometric amount of this compound to the polymer solution.
-
If required, add a catalyst to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature and stir for a sufficient time to ensure the completion of the grafting reaction.
-
Monitor the reaction progress by techniques such as FTIR spectroscopy (e.g., disappearance of the isocyanate peak around 2270 cm⁻¹).
-
Precipitate the modified polymer in a non-solvent to remove unreacted this compound and the catalyst.
-
Wash the precipitated polymer and dry it under vacuum.
-
Characterize the grafted polymer to confirm the presence of this compound units and evaluate the changes in its properties (e.g., thermal, mechanical, spectroscopic).
Experimental Workflow: Polymer Modification via Grafting
Caption: General workflow for grafting this compound onto a polymer.
Conclusion
This compound is a valuable compound in polymer chemistry, serving as a key building block for phenolic resins and an efficient photoinitiator for UV curing processes. The protocols and data presented here provide a foundation for researchers and scientists to explore its applications further. While detailed protocols for its use as a polymer modifying agent are not extensively documented, the fundamental principles of polymer chemistry suggest promising avenues for future research in this area. Further investigation is warranted to fully elucidate the potential of this compound in creating novel polymeric materials with tailored properties for a wide range of applications, including advanced materials and drug delivery systems.
References
Troubleshooting & Optimization
Fries rearrangement of phenyl acetate side reactions and byproducts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions and byproducts encountered during the Fries rearrangement of phenyl acetate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Fries rearrangement of phenyl acetate?
The Fries rearrangement of phenyl acetate typically yields a mixture of two primary isomeric products: ortho-hydroxyacetophenone (2-hydroxyacetophenone) and para-hydroxyacetophenone (4-hydroxyacetophenone).[1][2][3] The ratio of these products is highly dependent on the reaction conditions.[1][4][5][6]
Q2: What are the common side reactions and byproducts observed in the Fries rearrangement of phenyl acetate?
Common byproducts include phenol and p-acetoxyacetophenone.[2] These are often the result of intermolecular acylation reactions. Additionally, at higher temperatures, charring and the formation of polymeric materials can occur, leading to lower yields of the desired products. The presence of water in the reaction mixture can lead to the hydrolysis of phenyl acetate back to phenol and acetic acid.
Q3: How does temperature influence the product distribution (ortho vs. para isomers)?
Temperature is a critical factor in determining the ratio of ortho to para products. Generally, lower temperatures (below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[1][6] Higher temperatures (above 160°C) favor the formation of the ortho isomer, the thermodynamically controlled product, which is stabilized by intramolecular hydrogen bonding.[1][6]
Q4: What is the role of the Lewis acid catalyst, and how does its concentration affect the reaction?
Lewis acids, most commonly anhydrous aluminum chloride (AlCl₃), are essential catalysts for the Fries rearrangement.[1][7] The catalyst coordinates with the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond and the formation of a reactive acylium ion intermediate.[1] An excess of the Lewis acid is often required as it complexes with both the starting material and the hydroxy ketone products. Insufficient catalyst can lead to an incomplete reaction, while a large excess may promote side reactions and charring.
Q5: How does the choice of solvent affect the reaction outcome?
The polarity of the solvent can influence the ortho/para product ratio. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[5] Some common solvents used are nitrobenzene, carbon disulfide, and chlorinated hydrocarbons. Solvent-free conditions are also sometimes employed.
Q6: What is the Photo-Fries rearrangement, and how does it differ from the classical Fries rearrangement?
The Photo-Fries rearrangement is a photochemical variant that occurs when a phenolic ester is exposed to UV light.[8] Unlike the classical Lewis acid-catalyzed reaction, the Photo-Fries rearrangement proceeds via a free-radical mechanism.[8] This method does not require a catalyst and can sometimes be performed on substrates that are sensitive to strong Lewis acids. However, yields can be variable.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired hydroxyacetophenones | - Inactive or insufficient Lewis acid catalyst.- Presence of moisture in the reaction.- Reaction temperature is too low or reaction time is too short.- Deactivating groups on the aromatic ring. | - Use fresh, anhydrous Lewis acid.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Optimize the reaction temperature and time based on the desired isomer.- For substrates with deactivating groups, harsher conditions or alternative synthetic routes may be necessary. |
| Poor selectivity (undesired ortho/para ratio) | - Suboptimal reaction temperature.- Inappropriate solvent polarity. | - For the para isomer, maintain a low reaction temperature (e.g., < 60°C).- For the ortho isomer, use a higher reaction temperature (e.g., > 160°C).- To favor the ortho product, consider using a non-polar solvent. For the para product, a more polar solvent may be beneficial. |
| Excessive formation of byproducts (e.g., phenol, charring) | - Reaction temperature is too high.- Prolonged reaction time.- Intermolecular side reactions are favored. | - Carefully control the reaction temperature to avoid overheating.- Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal reaction time.- Use a higher concentration of the substrate to favor the intramolecular rearrangement over intermolecular reactions. |
| Difficulty in product isolation and purification | - Incomplete separation of ortho and para isomers.- Presence of unreacted starting material and byproducts. | - The ortho isomer is steam volatile due to intramolecular hydrogen bonding and can be separated from the non-volatile para isomer by steam distillation.- Column chromatography is an effective method for separating the isomers and removing impurities. Recrystallization can also be used for purification. |
Data Presentation
The following table illustrates the effect of temperature on the product distribution in the Fries rearrangement of 2-fluorophenyl acetate, which serves as a representative example of the temperature-dependent selectivity of this reaction.
| Entry | Temperature (°C) | Time (h) | Solvent | ortho/para Ratio | Conversion (%) |
| 1 | 40 | 24 | Monochlorobenzene | 1.0 : 2.5 | 45 |
| 2 | 60 | 18 | Monochlorobenzene | 1.0 : 2.8 | 65 |
| 3 | 80 | 12 | Monochlorobenzene | 1.0 : 3.0 | 80 |
| 4 | 100 | 8 | Monochlorobenzene | 1.0 : 2.8 | 92 |
| 5 | 120 | 6 | Monochlorobenzene | 1.0 : 2.5 | 95 |
| 6 | 150 | 4 | Monochlorobenzene | 1.4 : 1.0 | 96 |
| 7 | 170 | 4 | Monochlorobenzene | 1.7 : 1.0 | 96 |
Data adapted from a study on the Fries rearrangement of 2-fluorophenyl acetate. The trend of temperature-dependent selectivity is analogous for phenyl acetate.
Experimental Protocols
Detailed Methodology for the Fries Rearrangement of Phenyl Acetate
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or another suitable solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place anhydrous aluminum chloride (1.2 to 2.5 equivalents). The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactant: Cool the flask in an ice bath. Slowly add phenyl acetate (1 equivalent) to the stirred suspension of aluminum chloride. If a solvent is used (e.g., nitrobenzene), it should be added to the aluminum chloride before the phenyl acetate.
-
Reaction: After the addition is complete, slowly raise the temperature to the desired level. For the preferential formation of the para-isomer, maintain the temperature below 60°C. For the ortho-isomer, a higher temperature of 160°C or above is required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a mixture of ortho- and para-hydroxyacetophenone, can be purified by steam distillation (the ortho-isomer is steam volatile) or column chromatography.
Mandatory Visualization
Caption: Mechanism of the Fries Rearrangement.
Caption: Formation of Byproducts in Fries Rearrangement.
Caption: Troubleshooting Workflow for Fries Rearrangement.
References
- 1. byjus.com [byjus.com]
- 2. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. Fries Rearrangement [sigmaaldrich.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing the Fries Rearrangement for Ortho-Selectivity to 2-Hydroxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-Hydroxyacetophenone via the Fries rearrangement of phenyl acetate, with a focus on maximizing ortho-selectivity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Fries rearrangement for the synthesis of this compound.
Q1: Why is my yield of this compound low or non-existent?
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will deactivate the catalyst.
-
Insufficient Catalyst: The Fries rearrangement requires more than a stoichiometric amount of the Lewis acid because it complexes with both the starting ester and the resulting hydroxy aryl ketone product.[1]
-
Low Reaction Temperature: While lower temperatures favor the para isomer, extremely low temperatures may not be sufficient to drive the reaction forward at a reasonable rate.
-
Deactivating Groups: The presence of electron-withdrawing or meta-directing groups on the aromatic ring can hinder the reaction and lead to low yields.[2][3]
-
Steric Hindrance: If the aryl or acyl group is heavily substituted, steric hindrance can significantly reduce the reaction yield.[2][3]
Solutions:
-
Ensure the use of freshly opened or properly stored anhydrous Lewis acid. All glassware and solvents must be thoroughly dried before use.
-
Increase the molar ratio of the Lewis acid to the phenyl acetate. Ratios of 1.1 to 2.5 equivalents are common.[4]
-
While high temperatures are needed for ortho-selectivity, ensure the temperature is high enough for the reaction to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
For substrates with deactivating groups, consider alternative synthetic routes as the Fries rearrangement may not be suitable.[2]
Q2: The main product of my reaction is 4-Hydroxyacetophenone (the para isomer). How can I increase the yield of the ortho isomer, this compound?
Possible Causes:
-
Incorrect Temperature: This is the most frequent reason for poor ortho-selectivity. The formation of the para isomer is kinetically favored at lower temperatures (typically below 60°C).[4][5]
-
Solvent Polarity: The use of polar solvents can favor the formation of the para isomer.[2][4] Polar solvents solvate the intermediate acylium cation, allowing it to migrate to the less sterically hindered para position.[4]
-
Reaction Time: At lower temperatures, the reaction may not have reached thermodynamic equilibrium, thus favoring the kinetically controlled para product.
Solutions:
-
Increase the reaction temperature. Temperatures above 160°C generally favor the formation of the thermodynamically more stable ortho isomer.[4][5][6] The increased stability of the ortho product is due to the formation of a chelate between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[4]
-
Use a non-polar solvent or conduct the reaction neat (without a solvent).[2]
-
Increase the reaction time at a higher temperature to allow the reaction to reach thermodynamic equilibrium, which favors the ortho product.
Q3: I am observing the formation of phenol as a significant by-product. What is the cause and how can I prevent it?
Possible Causes:
-
Moisture: The presence of water can lead to the hydrolysis of the starting material, phenyl acetate, resulting in the formation of phenol and acetic acid.
-
Intermolecular Acylation: Phenol formed in situ can undergo intermolecular acylation, leading to the formation of other by-products.
Solutions:
-
Strictly adhere to anhydrous reaction conditions. Use flame-dried glassware, anhydrous reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the reaction conditions (temperature, catalyst amount) to favor the desired intramolecular rearrangement over intermolecular side reactions.
Q4: Are there alternatives to aluminum chloride as a catalyst?
Yes, while AlCl₃ is common, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[1] Strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[1][2] The choice of catalyst can influence the reaction's selectivity and yield.
Data Presentation: Influence of Reaction Conditions on Isomer Distribution
The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions. The following table summarizes the general effects of temperature and solvent polarity on the synthesis of hydroxyacetophenone from phenyl acetate.
| Parameter | Condition | Predominant Isomer | Rationale |
| Temperature | Low Temperature (< 60°C) | para-Hydroxyacetophenone | Kinetically controlled product.[4][5] |
| High Temperature (> 160°C) | ortho-Hydroxyacetophenone | Thermodynamically controlled product, stabilized by chelation.[4][5][6] | |
| Solvent Polarity | Non-polar Solvent (e.g., nitrobenzene, or no solvent) | ortho-Hydroxyacetophenone | Favors the formation of the ortho product.[2] |
| Polar Solvent | para-Hydroxyacetophenone | Polar solvents facilitate the migration of the acylium cation to the less sterically hindered para position.[4] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl Acetate from Phenol
This initial step is necessary if phenyl acetate is not commercially available.
Materials:
-
Phenol
-
Acetyl chloride or Acetic anhydride
-
Cyclohexane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck flask, magnetic stirrer, separatory funnel)
Procedure:
-
In a three-neck flask, dissolve phenol and acetyl chloride in cyclohexane.[7]
-
Stir the reaction mixture at room temperature. The progress can be monitored by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic phase sequentially with water, sodium bicarbonate solution, and again with water.
-
Dry the organic phase over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to obtain phenyl acetate.
Protocol 2: Ortho-Selective Fries Rearrangement of Phenyl Acetate
This protocol is optimized for the synthesis of this compound.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, non-polar solvent (optional, e.g., nitrobenzene)
-
Ice
-
Concentrated hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for high-temperature reactions (e.g., round-bottom flask, reflux condenser with a drying tube)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 to 2.5 equivalents).
-
Addition of Reactant: Slowly add phenyl acetate (1 equivalent) to the flask with stirring.[8] If using a solvent, dissolve the phenyl acetate in a dry, non-polar solvent before addition.
-
Heating: Heat the reaction mixture to a temperature above 160°C.[8] Maintain this temperature and monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract multiple times with an organic solvent like ethyl acetate.[7]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7] Concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Isolation of Ortho-Isomer: The ortho-isomer, this compound, is steam volatile.[6] It can be separated from the non-volatile para-isomer by steam distillation. Alternatively, column chromatography can be used for purification.
Visualizations
Fries Rearrangement Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Experimental Workflow for Ortho-Selective Synthesis
Caption: Generalized workflow for the synthesis and purification.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Acylation of Phenol
Welcome to our dedicated technical support center for troubleshooting Friedel-Crafts acylation of phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Below, you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing a low yield or complete failure of my Friedel-Crafts acylation of phenol?
A1: Low yields in the Friedel-Crafts acylation of phenols are a common issue and can often be attributed to two primary factors:
-
Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can react at two positions. Acylation can occur on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to yield a phenyl ester.[1][2] The O-acylation is often the kinetically favored pathway, leading to the consumption of starting material without the formation of the intended C-acylated product.[1]
-
Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] This interaction forms a complex that deactivates the catalyst. Furthermore, this complexation renders the hydroxyl group electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic substitution, resulting in poor yields.[1][2]
Q2: How can I promote the desired C-acylation over the competing O-acylation?
A2: The reaction conditions, especially the amount of catalyst used, are critical in directing the acylation pathway.[2][3]
-
High Catalyst Concentration: Employing a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[1] The excess catalyst can coordinate with the oxygen of the initially formed ester, which facilitates its rearrangement to the C-acylated product through the Fries Rearrangement (see Q3).[1][4]
-
Low Catalyst Concentration: Conversely, using low concentrations of the acid catalyst tends to favor the formation of the O-acylated phenyl ester.[1][2]
Q3: What is the Fries Rearrangement, and how can it be utilized to increase my product yield?
A3: The Fries Rearrangement is a related reaction that can be a strategic solution to overcome the issue of O-acylation.[1][5][6] The process is typically carried out in two stages:
-
Esterification (O-acylation): The phenol is first intentionally acylated on the oxygen to form a stable phenyl ester.[1]
-
Rearrangement: The isolated phenyl ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the aromatic ring, yielding the desired ortho- and para-hydroxyaryl ketones.[1][5][6]
This method can provide a more controlled route to the C-acylated product.
Q4: How can I control the regioselectivity (ortho vs. para) of the acylation?
A4: The regioselectivity of the Fries Rearrangement is highly dependent on the reaction temperature.[1][7]
-
Low Temperatures: Lower reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is the thermodynamically controlled product.[1][7]
-
High Temperatures: Higher reaction temperatures (often above 160°C) favor the formation of the ortho isomer.[1][7] The ortho product can form a more stable bidentate complex with the aluminum catalyst.
Q5: My aromatic ring is heavily substituted. Why is the yield still low?
A5: Even with activating groups, steric hindrance can play a significant role. If the substituents on the aromatic ring are bulky, they can hinder the approach of the electrophile to the ortho and para positions, leading to lower yields.[6] Additionally, the presence of deactivating or meta-directing groups on the aromatic ring will result in low yields.[6]
Q6: Are there any alternative methods for the acylation of phenols if Friedel-Crafts is not working?
A6: Yes, several alternative methods can be employed:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group can be protected, for instance, as a silyl ether. The acylation is then performed, and the protecting group is subsequently removed during the workup.[8]
-
Use of Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) or hydrofluoric acid (HF) can be used as catalysts, sometimes even as the solvent, to promote C-acylation.[2]
-
Solid Acid Catalysts: Heterogeneous catalysts, such as silica-supported zirconium-based acids or zeolites, offer an alternative that can sometimes provide higher selectivity and easier workup.[9]
Data Presentation
Table 1: Influence of Reaction Conditions on Acylation Pathway
| Catalyst Concentration | Predominant Pathway | Primary Product | Reference |
| Low | O-acylation | Phenyl Ester | [1][2] |
| High (Stoichiometric Excess) | C-acylation / Fries Rearrangement | Hydroxyaryl Ketone | [1][2][4] |
Table 2: Temperature Effects on Regioselectivity in Fries Rearrangement
| Temperature | Favored Isomer | Product | Reference |
| Low (<60°C) | para | p-Hydroxyaryl ketone | [1][7] |
| High (>160°C) | ortho | o-Hydroxyaryl ketone | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for O-acylation of Phenol (Esterification)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the phenol (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.
-
Reagent Addition: Cool the solution in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting phenol.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl, followed by a saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude phenyl ester.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography if necessary.[1]
Protocol 2: General Procedure for Fries Rearrangement
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).
-
Solvent: Add a suitable solvent. For high-temperature reactions, nitrobenzene is a classic choice, while for lower temperatures, solvents like 1,2-dichloroethane can be used. Stir to form a slurry.[1]
-
Substrate Addition: Cool the slurry to the desired temperature (e.g., 0-5°C for para-selectivity). Slowly add a solution of the phenyl ester (1.0 eq.) from Protocol 1 in the same solvent.[1]
-
Reaction: Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., <25°C). For the ortho-product, the mixture may need to be heated (e.g., >60°C).[1] Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting ortho- and para-isomers can be separated by column chromatography.[1]
Visualizations
Caption: A logical workflow for troubleshooting and optimizing low yields in the Friedel-Crafts acylation of phenol.
Caption: The competing C-acylation and O-acylation pathways in the Friedel-Crafts reaction of phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 9. Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst [ccspublishing.org.cn]
Technical Support Center: Purification of 2-Hydroxyacetophenone from Ortho/Para Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of 2-hydroxyacetophenone from its para isomer.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of ortho and para isomers using fractional distillation.
-
Question: My fractional distillation is not effectively separating this compound (ortho-isomer) from 4-hydroxyacetophenone (para-isomer). What could be the issue?
-
Answer: Inefficient separation during fractional distillation can be due to several factors. Ensure your distillation column has a high number of theoretical plates for sufficient separation of components with close boiling points.[1] Check for stable heat input to maintain a consistent temperature gradient along the column. Also, verify the accuracy of your thermometer, as an incorrect temperature reading can lead to poor fraction collection. A very slow distillation rate is often crucial for achieving good separation.
Issue 2: Co-crystallization or poor yield during recrystallization.
-
Question: I am attempting to separate the isomers by recrystallization, but I'm either getting a mixture of crystals or a very low yield of the pure para-isomer. What should I do?
-
Answer: The significant difference in melting points between o-hydroxyacetophenone (4-6 °C) and p-hydroxyacetophenone (109-111 °C) is the basis for their separation by crystallization.[2][3][4] If you are experiencing co-crystallization, the cooling process might be too rapid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure p-hydroxyacetophenone crystals. For low yield, ensure you are using a minimal amount of hot solvent to dissolve the crude product.[5] Using an excessive amount of solvent will result in a significant portion of the product remaining in the solution upon cooling.
Issue 3: Incomplete separation of isomers using column chromatography.
-
Question: My column chromatography is not providing a clean separation of the hydroxyacetophenone isomers. How can I improve the resolution?
-
Answer: Poor resolution in column chromatography can be addressed by optimizing the mobile phase and stationary phase. The polarity of the eluent is critical; a solvent system with gradually increasing polarity (gradient elution) may be necessary to effectively separate the isomers.[6] Ensure the silica gel is of appropriate activity, as overly active silica can sometimes lead to sample degradation.[6] The choice of solvent system for thin-layer chromatography (TLC) can be a good starting point for developing your column chromatography method.[5]
Frequently Asked Questions (FAQs)
Q1: What is the most significant physical property difference between this compound and 4-hydroxyacetophenone that aids in their separation?
A1: The most significant difference lies in their boiling and melting points, which arise from differences in hydrogen bonding. This compound exhibits intramolecular hydrogen bonding, leading to a lower boiling point and melting point.[7][8] In contrast, 4-hydroxyacetophenone has intermolecular hydrogen bonding, resulting in a higher boiling point and melting point.[8][9][10] This makes the ortho isomer more volatile.[11][12]
Q2: Which separation technique is most suitable for large-scale purification of this compound?
A2: For large-scale purification, fractional distillation is often the most practical and economical method due to the significant difference in the boiling points of the ortho and para isomers.[13] Steam distillation is also a viable option, as the more volatile o-hydroxyacetophenone can be separated from the less volatile p-hydroxyacetophenone.[11][12]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for the purification of these isomers?
A3: Yes, reversed-phase HPLC is a powerful analytical technique for separating hydroxyacetophenone isomers and can be scaled up for preparative purification.[14][15] A C18 column is commonly used, and optimization of the mobile phase composition (e.g., acetonitrile/water ratio) and pH is crucial for achieving good resolution.[14][15]
Q4: What is the Fries rearrangement and how does it relate to the purification of hydroxyacetophenone isomers?
A4: The Fries rearrangement is a chemical reaction used to synthesize hydroxyaryl ketones, including 2- and 4-hydroxyacetophenone, from phenolic esters.[16][17] The reaction typically produces a mixture of the ortho and para isomers.[11][16][18] Therefore, purification methods are essential to isolate the desired isomer from the reaction mixture. The reaction conditions, such as temperature, can influence the ratio of the ortho and para products.[11][16]
Data Presentation
Table 1: Physical Properties of Hydroxyacetophenone Isomers
| Property | This compound (ortho-isomer) | 4-Hydroxyacetophenone (para-isomer) |
| Melting Point | 4-6 °C[2][3][19][20] | 109-111 °C[2][3] |
| Boiling Point | 213-215 °C[19][20][21] | 147-148 °C at 3 mmHg[22] |
| Solubility | Slightly soluble in water; soluble in fat[19] | Soluble in polar solvents like ethanol and methanol; low solubility in nonpolar solvents.[23] |
| Hydrogen Bonding | Intramolecular[7][8] | Intermolecular[8][9][10] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a calibrated thermometer.
-
Sample Loading: Charge the distillation flask with the crude mixture of hydroxyacetophenone isomers.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation: As the mixture heats, the vapor will rise through the fractionating column. The more volatile this compound will ascend the column more readily.
-
Fraction Collection: Carefully monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of this compound (approximately 213-215 °C at atmospheric pressure).
-
Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., GC-MS or HPLC) to confirm the purity of the separated this compound.
Protocol 2: Purification by Recrystallization (for isolation of p-hydroxyacetophenone)
-
Dissolution: In a fume hood, dissolve the crude isomer mixture in a minimum amount of a hot solvent (e.g., water or an ethanol/water mixture).[5][24]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot solution to cool slowly to room temperature. The less soluble 4-hydroxyacetophenone will start to crystallize.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the crystallization of the p-isomer.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified 4-hydroxyacetophenone crystals. The filtrate will be enriched with the this compound.
Protocol 3: Purification by Steam Distillation
-
Apparatus Setup: Set up a steam distillation apparatus. This typically includes a steam generator, a distillation flask containing the isomer mixture, a condenser, and a receiving flask.
-
Steam Introduction: Introduce steam into the distillation flask containing the crude mixture.
-
Distillation: The steam will co-distill with the volatile this compound.
-
Condensation and Collection: The mixture of steam and this compound vapor will pass through the condenser and be collected in the receiving flask as a two-phase mixture (water and the oily this compound).
-
Separation: Separate the this compound from the water in the receiving flask using a separatory funnel.
-
Drying: Dry the isolated this compound over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: General troubleshooting workflow for purification.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. brainly.com [brainly.com]
- 3. Solved o-Hydroxyacetophenone has a melting point of 4-6 | Chegg.com [chegg.com]
- 4. chegg.com [chegg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. homework.study.com [homework.study.com]
- 9. quora.com [quora.com]
- 10. While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. [doubtnut.com]
- 11. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 12. quora.com [quora.com]
- 13. brainly.in [brainly.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. Fries Rearrangement [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 2 -Hydroxyacetophenone ReagentPlus , 99 118-93-4 [sigmaaldrich.com]
- 21. o-hydroxyacetophenone [stenutz.eu]
- 22. chembk.com [chembk.com]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up 2-Hydroxyacetophenone Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxyacetophenone (2-HAP). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 2-HAP production. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and process diagrams to optimize your synthesis.
Troubleshooting Guides
Scaling up any chemical synthesis can introduce unforeseen variables. The Fries rearrangement of phenyl acetate, a primary route to 2-HAP, is particularly sensitive to changes in scale. Below is a guide to common problems encountered during this process.
Common Issues in Scaling Up Fries Rearrangement for 2-HAP Synthesis
| Problem Encountered | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| Low or No Yield of 2-HAP | 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are extremely sensitive to moisture.[1] 2. Insufficient Catalyst: The reaction often requires stoichiometric or greater amounts of the catalyst, which complexes with both the reactant and product.[1] 3. Low Reaction Temperature: Temperatures below 160°C may not favor the rearrangement.[2] 4. Impure Starting Materials: Residual water or other impurities in phenyl acetate can interfere with the reaction.[3] | 1. Ensure all glassware is oven-dried. Use a fresh, anhydrous Lewis acid and handle it under an inert atmosphere (e.g., nitrogen or argon).[1][3] 2. Increase the molar ratio of the Lewis acid to phenyl acetate. Ratios of 1.2 to 2.5 equivalents are common.[1] 3. Maintain a reaction temperature of at least 160°C to favor the formation of the ortho-isomer (2-HAP).[2][4] 4. Purify phenyl acetate by distillation before use to remove any moisture or impurities.[3] |
| Poor Selectivity: High Yield of 4-Hydroxyacetophenone (para-isomer) | 1. Low Reaction Temperature: The formation of the para-isomer is kinetically favored at lower temperatures (below 60°C).[2][5] 2. Polar Solvent Usage: Polar solvents can promote the formation of the para-isomer.[1] | 1. Increase the reaction temperature to above 160°C. The ortho-isomer (2-HAP) is the thermodynamically more stable product at higher temperatures.[1][2][4] 2. Switch to a non-polar solvent or, for scalability, conduct the reaction neat (solvent-free).[1][2] |
| Significant Byproduct Formation (e.g., Phenol) | 1. Moisture Contamination: Traces of water can hydrolyze the phenyl acetate starting material, leading to phenol and acetic acid.[1] 2. Intermolecular Acylation: Phenol formed in situ can undergo acylation, leading to other byproducts.[1] | 1. Rigorously dry all reagents, solvents, and glassware. Maintain an inert atmosphere throughout the reaction.[1] 2. Optimize reaction conditions (temperature, catalyst loading) to favor the intramolecular rearrangement over intermolecular side reactions. |
| Difficult Separation of Ortho and Para Isomers | 1. Similar Physical Properties: The isomers can have similar polarities, making chromatographic separation challenging on a large scale. | 1. Utilize steam distillation for purification. 2-HAP is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not. This is an effective and scalable separation method.[2][4] 2. Alternatively, fractional distillation under vacuum or recrystallization can be employed for further purification.[4] |
| Thermal Runaway/Poor Heat Transfer | 1. Exothermic Reaction: The complexation of the catalyst and the rearrangement itself can be exothermic. 2. Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots."[6] | 1. Ensure the reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a chiller).[6] 2. Add reagents, particularly the catalyst or reactant, slowly and in a controlled manner to manage heat evolution. 3. Use an appropriate mechanical stirrer (e.g., overhead stirrer with a suitable impeller) to ensure homogenous mixing and heat distribution.[6] |
Frequently Asked Questions (FAQs)
Q1: Which is a better synthetic route for industrial scale-up: Fries rearrangement or direct Friedel-Crafts acylation of phenol?
The Fries rearrangement of phenyl acetate is generally the more established and controlled method for selectively producing this compound.[5][7] Direct Friedel-Crafts acylation of phenol can be complicated by competing O-acylation (forming phenyl acetate) and issues with catalyst deactivation, as the phenol's hydroxyl group can coordinate strongly with the Lewis acid catalyst.[7][8] The Fries rearrangement, while a two-step process (synthesis of phenyl acetate, then rearrangement), often provides better control over the ortho:para isomer ratio.[5]
Q2: What is the role of temperature in controlling the ortho vs. para selectivity in the Fries rearrangement?
Temperature is the most critical factor for controlling regioselectivity.
-
High Temperatures (>160°C): Favor the formation of the thermodynamically more stable ortho-isomer, this compound. This is often attributed to the formation of a stable six-membered chelate between the ortho-product and the Lewis acid catalyst.[1][2][4]
-
Low Temperatures (<60°C): Favor the formation of the kinetically controlled para-isomer, 4-Hydroxyacetophenone.[2][5]
Q3: Why is a stoichiometric amount (or more) of Lewis acid catalyst required?
Unlike typical catalytic reactions, the Fries rearrangement requires a large quantity of the Lewis acid (like AlCl₃) because the catalyst complexes with both the carbonyl oxygen of the phenyl acetate starting material and the phenolic oxygen and carbonyl group of the hydroxyacetophenone product.[1][9] These complexes deactivate the catalyst, meaning a molar excess is necessary to ensure enough free catalyst is available to drive the reaction to completion.
Q4: Are there more environmentally friendly or "greener" alternatives to traditional Lewis acids like AlCl₃?
Yes, research has explored alternatives to minimize waste and harsh conditions. Brønsted acids like p-Toluenesulfonic acid (PTSA) have been used effectively, offering good conversion and high selectivity for the ortho product under solvent-free conditions.[10] Other alternatives include solid acid catalysts and mechanochemical methods (ball milling), which can reduce or eliminate the need for solvents.[11][12]
Q5: How can the final product be effectively purified at a large scale?
Steam distillation is the most effective and widely cited method for separating 2-HAP from its non-volatile para-isomer and other byproducts on a large scale.[2][4] The intramolecular hydrogen bond in 2-HAP reduces its boiling point and makes it volatile with steam. After steam distillation, the product can be further purified by vacuum distillation or recrystallization if necessary.[4]
Visualizing the Process
Diagrams can help clarify complex workflows and chemical pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
minimizing side product formation in 2-Hydroxyacetophenone synthesis
Technical Support Center: 2-Hydroxyacetophenone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of this compound, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when synthesizing this compound via the Fries Rearrangement?
The most common side products encountered during the Fries Rearrangement of phenyl acetate are:
-
4-Hydroxyacetophenone (para-isomer): This is the main constitutional isomer and its formation competes directly with the desired ortho-product.[1]
-
Phenol: Results from the hydrolysis of the phenyl acetate starting material or cleavage of the ester bond, especially if moisture is present.[1][2][3]
-
p-Acetoxyacetophenone: This can form from intermolecular acylation reactions.[1][4]
Q2: My major product is 4-Hydroxyacetophenone (para-isomer). How can I increase the yield of the desired this compound (ortho-isomer)?
Optimizing for the ortho-isomer requires shifting the reaction from kinetic to thermodynamic control.[5] The ortho-isomer is more stable at higher temperatures due to the formation of a stable bidentate complex with the Lewis acid catalyst.[5][6]
Key strategies include:
-
Increase Reaction Temperature: High temperatures, typically above 160°C, strongly favor the formation of the ortho-product.[2][7][8] In contrast, low temperatures (<60°C) favor the kinetically controlled para-product.[6][8]
-
Use a Non-Polar Solvent: The formation of the ortho-product is favored in non-polar solvents.[5][6] As solvent polarity increases, the proportion of the para-product also increases.[5][9] Conducting the reaction neat (solvent-free) can also favor the ortho isomer.[4][7]
Q3: I am observing a significant amount of phenol as a byproduct. What causes this and how can it be prevented?
The presence of phenol is typically due to the hydrolysis of the phenyl acetate starting material.[2]
Possible Causes & Solutions:
-
Moisture: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present can lead to hydrolysis.
-
Intermolecular Acylation: Phenol formed in situ can undergo subsequent acylation, leading to other impurities.[2][3]
-
Solution: Optimizing reaction conditions to favor the intramolecular rearrangement (higher temperature, appropriate catalyst concentration) can minimize the formation of phenol in the first place.[1]
-
Q4: My overall reaction yield is very low. What are the common causes?
Low yields can stem from several issues beyond side product formation.[10]
-
Inactive Catalyst: The catalyst (e.g., AlCl₃) may have been deactivated by exposure to atmospheric moisture. Use a fresh, properly stored, anhydrous catalyst.[2]
-
Insufficient Catalyst: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid because the catalyst complexes with both the starting ester and the ketone product.[2][11]
-
Substrate Deactivation: The presence of strongly deactivating, meta-directing groups on the aromatic ring can hinder the reaction and reduce yields.[5][12]
-
Insufficient Reaction Time or Temperature: If the reaction has not reached completion, a significant amount of starting material may remain. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[7]
Q5: How can I effectively separate this compound from the 4-Hydroxyacetophenone isomer?
The two isomers have different physical properties which can be exploited for separation.
-
Steam Distillation: This is a highly effective method. The ortho-isomer (this compound) is steam volatile due to intramolecular hydrogen bonding, whereas the para-isomer is not.[7][8][13]
-
Fractional Distillation: The isomers have different boiling points, allowing for separation via fractional distillation. The ortho-isomer typically has a lower boiling point.[14][15]
-
Column Chromatography: While possible, it can be less efficient for large scales due to the similar polarities of the isomers.[7]
-
Selective Solubilization/Crystallization: The ortho-isomer is more soluble in non-polar hydrocarbon solvents (like heptane), while the para-isomer is almost insoluble, allowing for its precipitation.[15][16]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive (wet) catalyst.[2] 2. Insufficient amount of catalyst.[2][11] 3. Reaction temperature too low or time too short.[10] 4. Deactivating groups on the aryl ring.[5] | 1. Use fresh, anhydrous Lewis acid and dry glassware. 2. Increase the molar ratio of the catalyst (e.g., 1.2 to 2.5 equivalents). 3. Ensure temperature is >160°C for the ortho-isomer and monitor by TLC to confirm completion.[7] 4. Consider alternative synthetic routes if the substrate is strongly deactivated. |
| High Formation of para-Isomer | 1. Reaction temperature is too low.[6][7] 2. A polar solvent was used.[6][17] | 1. Increase reaction temperature to >160°C to favor the thermodynamically stable ortho-product. 2. Switch to a non-polar solvent (e.g., nitrobenzene, decane) or run the reaction neat (solvent-free).[1][7] |
| Phenol as a Major Byproduct | 1. Moisture in reagents or glassware leading to hydrolysis.[2] 2. Reaction conditions favor intermolecular cleavage over intramolecular rearrangement.[3] | 1. Use anhydrous reagents and solvents; run the reaction under a dry atmosphere.[2] 2. Optimize catalyst concentration and temperature to promote the desired intramolecular pathway.[1] |
| Difficulty Separating Isomers | The ortho and para isomers have similar polarities.[7] | 1. Use steam distillation; the ortho-isomer is steam volatile while the para-isomer is not.[7][8] 2. Perform fractional distillation under reduced pressure.[14] 3. Use selective crystallization from a non-polar solvent to precipitate the para-isomer.[15] |
Quantitative Data Summary
The regioselectivity of the Fries Rearrangement is highly dependent on reaction conditions. The following table summarizes general trends for the synthesis of hydroxyacetophenones.
| Parameter | Condition | Favored Product | Rationale |
| Temperature | Low Temperature (< 60°C) | para-Hydroxyacetophenone | Kinetic Product[6][8] |
| High Temperature (> 160°C) | ortho-Hydroxyacetophenone | Thermodynamic Product (Chelate Stability)[6][8] | |
| Solvent Polarity | Non-Polar Solvent (or neat) | ortho-Hydroxyacetophenone | Favors intramolecular rearrangement[5][6] |
| Polar Solvent | para-Hydroxyacetophenone | Solvates acylium ion, facilitating intermolecular attack[3][6][9] |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of this compound
This protocol is optimized to favor the formation of the ortho-isomer.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry, non-polar solvent (e.g., nitrobenzene) (Optional, can be run neat)
-
Ice and concentrated Hydrochloric Acid (HCl) for work-up
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a calcium chloride guard tube to protect from moisture. All glassware must be thoroughly oven-dried.
-
Catalyst Addition: To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents). If using a solvent, add it now.
-
Reactant Addition: Slowly add phenyl acetate (1 equivalent) to the flask while stirring.
-
Heating: Heat the reaction mixture to 160-170°C using an oil bath.[1] Maintain this temperature and monitor the reaction progress by TLC. The reaction can take from minutes to several hours.[2]
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.[2][7]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.[7]
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
Protocol 2: Purification by Steam Distillation
This protocol separates the desired ortho-isomer from the non-volatile para-isomer and other impurities.
Materials:
-
Crude product mixture from Protocol 1
-
Steam distillation apparatus
Procedure:
-
Setup: Place the crude product mixture into the distilling flask of the steam distillation apparatus. Add a volume of water.
-
Distillation: Pass steam through the flask. The volatile this compound will co-distill with the water and collect in the receiving flask.[13] The non-volatile 4-Hydroxyacetophenone will remain in the distilling flask.
-
Collection: Continue the distillation until the distillate runs clear and no more oily product is observed. The distillate will appear as a milky emulsion or with oily droplets of the product.
-
Isolation: Cool the distillate and extract the this compound with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmdguru.com [pharmdguru.com]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. Fries Rearrangement [organic-chemistry.org]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 14. brainly.in [brainly.in]
- 15. benchchem.com [benchchem.com]
- 16. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 17. aakash.ac.in [aakash.ac.in]
effect of Lewis acid catalyst on Fries rearrangement selectivity
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selectivity of this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is a reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1] This reaction is crucial for the synthesis of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical industry.[1][2]
Q2: What is the primary role of the Lewis acid catalyst in the reaction?
The Lewis acid catalyst, such as aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester.[3] This coordination polarizes the bond between the acyl group and the phenolic oxygen, facilitating the formation of an acylium carbocation intermediate. This electrophilic intermediate then attacks the electron-rich aromatic ring, leading to the rearranged product.[3]
Q3: What are the key factors that control the ortho vs. para selectivity?
The regioselectivity of the Fries rearrangement is primarily influenced by two factors:
-
Temperature: Lower reaction temperatures (typically below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[4] Higher temperatures (often above 160°C) promote the formation of the ortho isomer, the thermodynamically more stable product.[4] The stability of the ortho isomer is attributed to the formation of a stable bidentate complex with the Lewis acid.[1][4]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product.[1][4] In contrast, polar solvents can solvate the acylium cation, allowing it to migrate to the less sterically hindered para position.[4]
Q4: Can I use catalysts other than aluminum chloride?
Yes, several other Lewis acids and Brønsted acids can be used as catalysts. Common Lewis acids include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[5] Milder and more environmentally friendly alternatives like zinc powder have also been shown to be effective, often providing high selectivity for a single isomer.[2][6] Brønsted acids such as methanesulfonic acid (MSA) are another option and have been reported to give excellent para-selectivity.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of the starting ester. | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Deactivating groups on the aromatic ring. 4. Reaction temperature is too low. | 1. Ensure the use of anhydrous Lewis acid and dry solvents. 2. The reaction often requires stoichiometric or excess amounts of the Lewis acid.[5] 3. The presence of electron-withdrawing groups on the aromatic ring can significantly lower the yield.[1] Consider alternative synthetic routes. 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of undesired side products (e.g., phenol). | 1. Harsh reaction conditions (high temperature or prolonged reaction time). 2. Presence of water in the reaction mixture. | 1. Optimize the reaction temperature and time. For sensitive substrates, consider using a milder catalyst like zinc powder. 2. Ensure all reagents and glassware are thoroughly dried. The presence of water can lead to the cleavage of the ester bond.[7] |
| Poor regioselectivity (mixture of ortho and para isomers). | 1. Suboptimal temperature control. 2. Inappropriate solvent choice. | 1. For the para isomer, maintain a low reaction temperature (e.g., <60°C). For the ortho isomer, higher temperatures (>160°C) are generally required.[4] 2. To favor the para product, use a polar solvent like nitromethane. For higher ortho selectivity, a non-polar solvent is preferable.[1][4] |
| Difficulty in separating ortho and para isomers. | The isomers often have similar polarities. | The ortho isomer can form an intramolecular hydrogen bond, making it more volatile. Steam distillation can sometimes be used for separation. Otherwise, careful column chromatography with an optimized solvent system is required. |
Quantitative Data on Selectivity
The selectivity of the Fries rearrangement is highly dependent on the Lewis acid and reaction conditions. Below is a summary of reported data.
Table 1: Effect of Temperature on the AlCl₃-Catalyzed Fries Rearrangement of 2-Fluorophenyl Acetate
| Temperature (°C) | Total Yield (%) | ortho:para Ratio |
| 40 | 45 | 1.0 : 2.13 |
| 60 | 65 | 1.0 : 1.85 |
| 80 | 80 | 1.0 : 1.54 |
| 100 | 88 | 2.84 : 1.0 |
| 120 | 92 | 3.03 : 1.0 |
| 150 | 75 | 1.95 : 1.0 |
| 170 | 62 | 1.72 : 1.0 |
Data adapted from a study on the scalable synthesis of fluoro building blocks.[2]
Table 2: Comparison of Different Catalysts
| Lewis Acid | Substrate | Solvent | Key Selectivity Observation |
| AlCl₃ | 2-Fluorophenyl acetate | Monochlorobenzene | Highly temperature-dependent selectivity.[2] |
| Zinc Powder | Acetylated Phenols | N,N-Dimethylformamide (DMF) | Good selectivity for a single isomer, especially with microwave heating.[2][6] |
| Methanesulfonic Acid (MSA) | Phenyl Acetate | None | Excellent selectivity for the para product (8:92 ortho:para ratio).[2] |
| TiCl₄ | Phenols and Naphthols | None | Reported to be highly regioselective for the ortho product.[8] |
Note: A direct comparison under identical conditions is often unavailable in the literature; the substrates and conditions reported may vary.[2]
Experimental Protocols
Protocol 1: AlCl₃-Catalyzed Rearrangement of Phenyl Benzoate to Favor the para-Isomer
Materials:
-
Phenyl benzoate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitromethane (CH₃NO₂)
-
Ice and distilled water
Procedure:
-
In a round-bottom flask, dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL).
-
Cool the solution to -10 °C.
-
In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).
-
Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.
-
The product will precipitate. Allow it to stand to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold distilled water, and dry.[9][10]
Protocol 2: Zinc Powder-Catalyzed Rearrangement
Materials:
-
Acetylated phenol
-
Zinc powder
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, mix the acetylated phenol (1 equivalent), zinc powder (catalytic amount), and DMF.
-
Heat the mixture in an oil bath or under microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the zinc powder.
-
Pour the filtrate into ice-cold water.
-
Extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final product by column chromatography.[2]
Visualized Workflows and Mechanisms
Caption: Mechanism of the Fries rearrangement showing pathways to ortho and para products.
Caption: General experimental workflow for the Fries rearrangement.
Caption: Key factors influencing the ortho/para selectivity in the Fries rearrangement.
References
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
- 7. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00590H [pubs.rsc.org]
- 8. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. ajchem-a.com [ajchem-a.com]
temperature and solvent effects on 2-Hydroxyacetophenone yield
Welcome to the technical support center for the synthesis of 2-Hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: The most prevalent method for synthesizing this compound is the Fries rearrangement of phenyl acetate.[1] This organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[2] The process typically involves two main steps: the O-acylation of phenol to create phenyl acetate, followed by the intramolecular Fries rearrangement to yield a mixture of this compound (ortho-isomer) and 4-Hydroxyacetophenone (para-isomer).[2]
Q2: How does reaction temperature impact the yield and selectivity for this compound? A2: Temperature is a critical parameter for controlling the regioselectivity of the Fries rearrangement.[3] High temperatures, typically above 160°C, favor the formation of the thermodynamically more stable ortho-isomer, this compound.[3][4] Conversely, lower temperatures (below 60°C) tend to favor the kinetically controlled para-product, 4-Hydroxyacetophenone.[5][3]
Q3: What is the effect of the solvent on the reaction outcome? A3: Solvent polarity plays a significant role in determining the ratio of ortho and para isomers.[5] The formation of the desired this compound (ortho-product) is favored in non-polar solvents or when the reaction is conducted without a solvent (neat).[5][3] As the solvent polarity increases, the proportion of the para-product also tends to increase.[5]
Q4: What are the common side products in this synthesis, and how can they be minimized? A4: The most common side products are the para-isomer (4'-hydroxyacetophenone), phenol, and p-acetoxyacetophenone.[3] Minimizing these is crucial for a high yield of the desired ortho-isomer. Phenol can result from the cleavage of the ester bond, while p-acetoxyacetophenone can arise from intermolecular reactions.[3] To reduce these side products, it is essential to maintain anhydrous (moisture-free) conditions and consider using a non-polar solvent to favor the ortho-product.[3]
Q5: What is the most effective method for separating this compound from the para-isomer? A5: Steam distillation is a highly effective method for separating the ortho and para isomers.[4] Due to intramolecular hydrogen bonding, this compound is steam volatile, whereas the para-isomer is not.[4] This difference in physical properties allows for efficient separation. Alternatively, column chromatography can be used.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture.[4] 2. Reaction temperature is too low for ortho-isomer formation.[4] 3. Insufficient reaction time.[4] 4. Steric hindrance or deactivating groups on the aryl ring.[3] | 1. Ensure all glassware is oven-dried and use freshly opened or properly stored anhydrous Lewis acid (e.g., AlCl₃).[4] 2. For this compound, maintain the reaction temperature at or above 160°C.[4] 3. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Extend the reaction time if starting material is still present.[4] 4. If the starting material is heavily substituted, consider alternative synthetic routes.[3] |
| Low Selectivity for this compound (High para-isomer formation) | 1. The reaction temperature is too low.[4] 2. A polar solvent was used.[4] | 1. Increase the reaction temperature to above 160°C. Lower temperatures (<60°C) favor the para-isomer.[4] 2. Use a non-polar solvent (e.g., cyclohexane) or conduct the reaction neat (solvent-free).[3][6] |
| Formation of Phenol as a Major Byproduct | Hydrolysis of the phenyl acetate starting material or the product, often caused by the presence of water.[4] | Ensure all reagents, solvents, and equipment are strictly anhydrous.[3][4] |
| Product Fails to Precipitate or Crystallize | 1. The product is too soluble in the reaction mixture. 2. Formation of an oil instead of a solid. | 1. Pour the reaction mixture into ice-cold water and acidify to induce precipitation.[3] 2. Scratch the inside of the flask with a glass rod to initiate crystallization. If an oil forms, attempt to dissolve it in a minimal amount of a suitable solvent and recrystallize.[3] |
Data Presentation: Temperature & Solvent Effects on Yield
The following table summarizes quantitative data from various syntheses of this compound, highlighting the influence of reaction conditions on yield and isomer ratio.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Ortho:Para Ratio |
| AlCl₃ | None | 160-170 | - | 91 (total isomers) | - |
| AlCl₃ | None | 160 | 1.5 | 65.43 | - |
| AlCl₃ | None | 120 | 1.5 | 58.22 | - |
| AlCl₃ | Ionic Liquid | 130 | 1.5 | Up to 77.10 | High ortho-selectivity |
| AlCl₃ | Nitrobenzene | 120-125 | 1 | 64.9 | - |
| AlCl₃ | Toluene | 140 | 1.5 | 37.87 | - |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
A prevalent method for synthesis involves two key steps: O-acylation of phenol followed by the Fries rearrangement.
Protocol 1: Synthesis of Phenyl Acetate (O-Acylation)
This protocol details the formation of the phenyl acetate precursor from phenol.[2][6]
Materials:
-
Phenol (14.1 g, 0.15 mol)
-
Acetyl chloride (14.13 g, 0.18 mol)
-
Cyclohexane (40 ml)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-neck flask, combine phenol (14.1 g) and acetyl chloride (14.13 g) in cyclohexane (40 ml).[2][6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
-
Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution to a pH of approximately 8.[2][6]
-
Transfer the mixture to a separatory funnel, collect the organic phase, and dry it over anhydrous sodium sulfate.[2][6]
-
Concentrate the organic phase to obtain phenyl acetate. A typical yield for this step is approximately 99%.[6]
Protocol 2: Fries Rearrangement to this compound
This protocol describes the rearrangement of phenyl acetate to the target compound.
Materials:
-
Phenyl acetate (13.6 g, 0.1 mol)
-
Anhydrous aluminum chloride (AlCl₃) (16 g, 0.12 mol)
-
5% Hydrochloric acid solution
-
Ethyl acetate
Procedure:
-
In a three-necked flask, place phenyl acetate (13.6 g).[6]
-
Carefully add anhydrous aluminum trichloride (16 g).[6]
-
Heat the mixture to the desired temperature for ortho-isomer formation (e.g., 120°C to 160°C) for 1.5 hours.[6] Use an oil bath for uniform heating.[4]
-
Monitor reaction completion by TLC.[6]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Carefully quench the reaction by adding 50 ml of a 5% hydrochloric acid solution to hydrolyze the mixture.[2][6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2][4]
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[2]
-
Purify the crude product via steam distillation to separate the volatile this compound from the non-volatile 4-Hydroxyacetophenone.[4]
Mandatory Visualization
Caption: Experimental Workflow for this compound Synthesis.
Caption: Effect of Conditions on Fries Rearrangement Selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. CN105130781A - Preparation method of this compound - Google Patents [patents.google.com]
Technical Support Center: Improving Regioselectivity of the Fries Rearrangement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the regioselectivity of the Fries rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement?
The Fries rearrangement is a reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The acyl group from the ester migrates to either the ortho or para position on the aromatic ring.[1][2]
Q2: What are the primary factors that control the ortho vs. para selectivity?
The regioselectivity of the Fries rearrangement is primarily governed by two key reaction conditions: temperature and solvent polarity.[3]
-
Temperature: Low temperatures (typically below 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[3][4] Conversely, high temperatures (above 160°C) promote the formation of the more thermodynamically stable ortho isomer.[3][4] The stability of the ortho isomer at higher temperatures is attributed to the formation of a stable bidentate chelate complex between the Lewis acid and the adjacent hydroxyl and carbonyl groups.[3]
-
Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product.[3] In contrast, polar solvents can increase the proportion of the para product.[3]
Q3: What are some common Lewis acid catalysts used for this reaction?
While aluminum chloride (AlCl₃) is the most traditional and widely used catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective.[5][6] Additionally, strong Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have been employed.[5]
Q4: Are there alternative methods to the classical Lewis acid-catalyzed Fries rearrangement?
Yes, several variations have been developed to improve selectivity and reaction conditions:
-
Anionic Fries Rearrangement: This method utilizes a strong base, such as an organolithium reagent, to direct the rearrangement almost exclusively to the ortho position.[3][7]
-
Photo-Fries Rearrangement: This reaction is initiated by UV light and proceeds through a radical mechanism.[3] It can be performed without a catalyst.
-
Microwave-Assisted Fries Rearrangement: The use of microwave irradiation can significantly accelerate the reaction and, in some cases, improve regioselectivity.[8]
Q5: How do substituents on the aromatic ring affect the reaction?
The electronic nature of substituents on the aryl ester can influence the reaction rate and selectivity. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can hinder it.[9] The position of the substituents can also sterically direct the incoming acyl group. For example, a substituent at the para position will lead to ortho-acylation.[9]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly equal mixture of ortho and para isomers, making purification difficult.
-
Cause: The reaction conditions are not optimized for the desired selectivity.
-
Solution:
-
For the para isomer: Lower the reaction temperature to below 60°C. Consider using a more polar solvent like nitrobenzene.
-
For the ortho isomer: Increase the reaction temperature to above 160°C. Use a non-polar solvent or consider running the reaction neat (without solvent).
-
Issue 2: I am getting a low yield of my desired product.
-
Cause: This can be due to several factors, including incomplete conversion, side product formation, or decomposition of starting material or product.
-
Solution:
-
Incomplete conversion: If the reaction temperature is too low, the rate of rearrangement may be very slow. Gradually increase the reaction temperature in increments and monitor the reaction progress by TLC.
-
Side product formation/Decomposition: Excessively high temperatures can lead to charring and the formation of side products.[1] Ensure the reaction is not running for an unnecessarily long time. Also, ensure that your reagents and glassware are completely dry, as moisture can deactivate the Lewis acid catalyst and lead to hydrolysis of the ester, forming phenol as a byproduct.
-
Issue 3: I am trying to synthesize the ortho isomer at high temperatures, but I am still getting a significant amount of the para product.
-
Cause: The temperature may still not be high enough to favor the thermodynamic ortho product, or the solvent may be influencing the selectivity.
-
Solution:
-
Temperature: The optimal high temperature can vary depending on the substrate. You may need to screen a range of higher temperatures.
-
Solvent: If you are using a polar solvent, it may still be promoting the formation of the para isomer. Switch to a non-polar solvent like nitrobenzene or conduct the reaction without a solvent if feasible.
-
Issue 4: The reaction is not proceeding at all.
-
Cause: The substrate may be deactivated, or the catalyst may be inactive.
-
Solution:
-
Substrate: The presence of strong electron-withdrawing groups on the aromatic ring can deactivate it towards the rearrangement. More forcing conditions (higher temperature, stronger Lewis acid) may be required.
-
Catalyst: Ensure the Lewis acid is anhydrous and of high purity. Handle it in a glovebox or under an inert atmosphere to prevent deactivation by moisture.
-
Data Presentation
Table 1: Effect of Temperature on the ortho:para Ratio of Fries Rearrangement of 2-Fluorophenyl Acetate
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) |
| 1 | 40 | 1:1.15 | 35 |
| 2 | 60 | 1:1.10 | 58 |
| 3 | 80 | 1.12:1 | 72 |
| 4 | 100 | 2.84:1 | 85 |
| 5 | 120 | 2.91:1 | 92 |
| 6 | 150 | 2.13:1 | 75 |
| 7 | 170 | 1.72:1 | 62 |
Catalyst: 1.5 equivalents of AlCl₃, Solvent: Monochlorobenzene. Data sourced from Kumar et al., 2014.[10]
Table 2: Regioselectivity with Various Substrates and Conditions
| Substrate | Catalyst | Solvent | Temperature (°C) | ortho:para Ratio |
| Phenyl acetate | AlCl₃ | Nitrobenzene | 25 | Predominantly Para |
| Phenyl acetate | AlCl₃ | Nitrobenzene | 165 | Predominantly Ortho |
| p-Tolyl acetate | AlCl₃ | Nitrobenzene | Not specified | Exclusively Ortho |
| Phenyl benzoate | AlBr₃ | Chlorobenzene | 50 | Varies with catalyst concentration |
| Anilides | AlCl₃/ZrOCl₂/ZnCl₂/BiCl₃ | No Solvent (Microwave) | - | Exclusively Para |
Data compiled from various sources.[9][11][12]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Fries Rearrangement
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 to 2.5 equivalents).
-
Addition of Reactants: Add the anhydrous solvent (if any) and cool the mixture in an ice bath. Add the aryl ester dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to the desired temperature (low temperature for para-selectivity, high temperature for ortho-selectivity) and heat for the specified time.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complexes.
-
Extraction and Purification: Extract the aqueous mixture several times with an organic solvent (e.g., diethyl ether). Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by distillation, recrystallization, or column chromatography to separate the isomers.[9]
Protocol 2: Anionic Fries Rearrangement for ortho-Selectivity
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl carbamate in a dry ethereal solvent like THF.
-
Deprotonation: Cool the solution to -78°C and add a strong base such as s-BuLi or LDA dropwise. Stir the mixture at this temperature for the time required for ortho-lithiation.
-
Rearrangement: Allow the reaction mixture to warm to room temperature to induce the acyl migration.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the product by chromatography.[7][13]
Protocol 3: Microwave-Assisted Fries Rearrangement
-
Preparation: Thoroughly mix the aryl ester (1 mmol) and the catalyst (e.g., methanesulfonic acid, 0.5 mmol) in a microwave-safe reaction vessel.[8]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 200-300 W) for a short duration (e.g., 3-4 minutes).[8] Monitor the reaction progress by TLC.
-
Work-up: After cooling, dissolve the reaction mixture in dichloromethane, wash with aqueous sodium bicarbonate and water, dry the organic phase, and evaporate the solvent to obtain the crude product.[8] Purify as needed.
Visualizations
Caption: General experimental workflow for the Fries rearrangement.
Caption: Factors influencing ortho vs. para selectivity.
Caption: Logical workflow for selecting regioselective conditions.
References
- 1. byjus.com [byjus.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. Anionic ortho-Fries Rearrangement, a Facile Route to Arenol-Based Mannich Bases [organic-chemistry.org]
- 8. Microwave assisted chemistry: A rapid and regioselective route for direct <i>ortho</i>-acylation of phenols and naphthols by methanesulfonic acid as catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Aromatic rearrangements in the benzene series. Part 5. The Fries rearrangement of phenyl benzoate: the rearranging species. The effect of tetrabromoaluminate ion on the ortho/para ratio: the non-involvement of the proton as a co-catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. O -Aryl carbamates of 2-substituted piperidines: anionic Fries rearrangement and kinetic resolution by lithiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01049G [pubs.rsc.org]
Technical Support Center: Purification of 2-Hydroxyacetophenone by Steam Distillation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-hydroxyacetophenone from a reaction mixture using steam distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist in your laboratory work.
Troubleshooting Guide
Encountering issues during steam distillation is common. This guide addresses specific problems you might face when purifying this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete Distillation: The distillation may have been stopped prematurely. 2. High Solubility in Condensate: this compound has some solubility in water, which can lead to loss in the aqueous phase. 3. Thermal Decomposition: Although steam distillation operates at a lower temperature, prolonged exposure to heat can degrade the product. 4. Leaks in the Apparatus: Poorly sealed joints can allow vapor to escape. | 1. Continue distillation until the distillate runs clear and no more oily droplets of this compound are observed. 2. Perform a solvent extraction (e.g., with diethyl ether or ethyl acetate) on the aqueous distillate to recover dissolved product. 3. Ensure a steady but not excessive rate of steam generation to minimize the distillation time. 4. Check all glass joints and connections for a tight seal. Use appropriate grease or sleeves if necessary. |
| Incomplete Separation of Isomers | 1. Carryover of p-Hydroxyacetophenone: The para-isomer is less volatile but can be carried over if the steam flow is too vigorous. | 1. Moderate the rate of steam generation to ensure selective distillation of the more volatile ortho-isomer. |
| Milky or Emulsified Distillate | 1. Formation of an Emulsion: The presence of impurities or surfactants from the reaction mixture can lead to the formation of a stable emulsion between the organic and aqueous layers. | 1. Salting Out: Add a saturated salt solution (brine) to the distillation flask to increase the ionic strength of the aqueous phase, which can help break the emulsion. 2. Solvent Addition: Add a small amount of a water-immiscible organic solvent (e.g., diethyl ether) to the collection flask to help coalesce the organic droplets. 3. Filtration: Pass the emulsified distillate through a bed of celite or a phase separator filter paper. |
| Distillation Rate is Too Slow | 1. Insufficient Steam Generation: The heating source for the steam generator is not powerful enough. 2. Blockage in the System: Solidified material or other blockages can impede vapor flow. | 1. Increase the heating rate of the steam generator. 2. Ensure that the delivery tube for the steam is not submerged too deeply in the reaction mixture and that there are no constrictions in the apparatus. |
| Product in Distillate is Contaminated | 1. Foaming or Bumping: Vigorous boiling in the distillation flask can carry over non-volatile components of the reaction mixture. | 1. Add boiling chips to the distillation flask to ensure smooth boiling. 2. Do not overfill the distillation flask (it should be no more than half full). |
Frequently Asked Questions (FAQs)
Q1: Why is steam distillation a suitable method for purifying this compound?
A1: Steam distillation is ideal for separating this compound from its less volatile isomer, 4-hydroxyacetophenone, and other non-volatile impurities often present in the reaction mixture after a Fries rearrangement. This compound is steam-volatile due to intramolecular hydrogen bonding, which reduces its boiling point and allows it to co-distill with water at a temperature below the boiling point of water.
Q2: What are the key physical properties of this compound relevant to steam distillation?
A2: The key properties are its boiling point, vapor pressure, and solubility in water.
| Property | Value | Reference(s) |
| Boiling Point | 212 - 214 °C (at 1013 hPa) | [1] |
| Vapor Pressure | 0.27 hPa (at 20 °C) | [1] |
| Solubility in Water | 0.2 g/L | [1] |
Q3: Can I use direct heating of the reaction mixture instead of an external steam generator?
A3: Yes, if the reaction mixture contains a sufficient amount of water, direct heating can be used. This is often referred to as direct steam distillation. However, using an external steam generator provides better control over the rate of distillation.
Q4: How can I improve the efficiency of the steam distillation process?
A4: To optimize the process, consider the following factors:
-
Particle Size: If your reaction mixture contains solids, ensure they are broken up to allow for efficient steam penetration.
-
Steam Flow Rate: A higher steam flow rate can increase the distillation rate but may also lead to carryover of impurities. An optimal flow rate should be determined empirically.
-
Temperature and Pressure: Operating under a slight vacuum can lower the distillation temperature, which is beneficial for heat-sensitive compounds.[2]
Q5: What is the expected yield of this compound from steam distillation?
A5: The yield can vary depending on the efficiency of the preceding reaction and the distillation setup. In a laboratory setting following a Fries rearrangement of phenyl acetate, yields of this compound after purification by steam distillation have been reported in the range of 58% to 77%.[3][4]
| Reaction Temperature (°C) | Yield of this compound (%) | Reference |
| 120 | 58.22 | [3] |
| 140 | 66.63 | [3] |
| 150 | 64.04 | [3] |
| 160 | 65.43 | [3] |
Experimental Protocol: Steam Distillation of this compound
This protocol outlines the purification of this compound from a typical reaction mixture following a Fries rearrangement of phenyl acetate.
Materials:
-
Crude reaction mixture containing this compound.
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving flask).
-
Heating mantles or other suitable heat sources.
-
Boiling chips.
-
Separatory funnel.
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Rotary evaporator.
Procedure:
-
Apparatus Setup: Assemble the steam distillation apparatus as shown in the workflow diagram below. The distillation flask should be large enough to hold the reaction mixture and accommodate some foaming.
-
Charging the Flask: Transfer the crude reaction mixture into the distillation flask. If the mixture is highly viscous or contains solids, add some water to create a slurry. The flask should not be more than half full. Add a few boiling chips.
-
Steam Generation: Begin heating the water in the steam generator to produce a steady flow of steam.
-
Distillation: Introduce the steam into the distillation flask. The steam will pass through the reaction mixture, and the volatile this compound will co-distill with the water. Heat the distillation flask gently to prevent excessive condensation of steam.
-
Collection: Collect the distillate, which will appear as a two-phase mixture of water and oily droplets of this compound, in the receiving flask. Continue the distillation until the distillate is clear and no more organic material is observed.
-
Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., 3 x 50 mL of ethyl acetate).[5]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for steam distillation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxyacetophenone and 3-Hydroxyacetophenone for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the chemical reactivity of 2-hydroxyacetophenone and 3-hydroxyacetophenone. These constitutional isomers, while structurally similar, exhibit distinct differences in their chemical behavior due to the positional variance of the hydroxyl group on the acetophenone framework. Understanding these nuances is critical for their strategic application in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. This document summarizes key differences in their physical properties, acidity, and reactivity in various chemical transformations, supported by experimental data and detailed protocols.
Structural and Physical Properties: A Tale of Two Isomers
The defining structural difference between this compound and 3-hydroxyacetophenone is the position of the hydroxyl group relative to the acetyl group. In this compound, the ortho-position of the hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group. This feature is absent in 3-hydroxyacetophenone, where the meta-positioned hydroxyl group can only participate in intermolecular hydrogen bonding. This fundamental structural variance has profound implications for their physical properties and chemical reactivity.
This difference in hydrogen bonding directly influences their physical properties. For instance, the intramolecular hydrogen bond in this compound reduces its ability to form hydrogen bonds with other molecules, resulting in a lower boiling point compared to the 4-hydroxy isomer, and by extension, a different volatility profile than the 3-hydroxy isomer which engages in stronger intermolecular hydrogen bonding.[1][2]
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 3-Hydroxyacetophenone |
| CAS Number | 118-93-4 | 121-71-1 |
| Molecular Formula | C₈H₈O₂ | C₈H₈O₂ |
| Molecular Weight | 136.15 g/mol | 136.15 g/mol |
| Appearance | Clear yellow to brown liquid | White to off-white crystalline powder |
| Melting Point | 4-6 °C | 90-95 °C |
| Boiling Point | 213 °C at 717 mmHg | 296 °C |
| pKa | 10.06 | 9.19 |
Acidity and Nucleophilicity
The acidity of the phenolic hydroxyl group is influenced by the electronic effects of the acetyl substituent. The acetyl group is an electron-withdrawing group, which stabilizes the corresponding phenoxide ion, thereby increasing the acidity of the phenol.
The pKa of this compound is approximately 10.06, while the pKa of 3-hydroxyacetophenone is around 9.19. The slightly lower pKa of 3-hydroxyacetophenone indicates it is a stronger acid. This can be attributed to the electron-withdrawing inductive effect of the meta-acetyl group, which helps to stabilize the negative charge of the phenoxide ion. In this compound, the intramolecular hydrogen bond may slightly decrease the acidity by making the proton less available for donation.
The nucleophilicity of the hydroxyl group is generally reduced in both isomers due to the electron-withdrawing nature of the acetyl group. However, the intramolecular hydrogen bond in this compound can further decrease the nucleophilicity of its hydroxyl group by making the lone pairs on the oxygen less available for reaction.
Comparative Reactivity in Key Organic Transformations
The positional difference of the hydroxyl group dictates the reactivity of the two isomers in various organic reactions.
Reactions at the Hydroxyl Group: Esterification and Etherification
Esterification: Both isomers can undergo esterification at the hydroxyl group. However, the intramolecular hydrogen bond in this compound can hinder the approach of acylating agents, potentially leading to slower reaction rates compared to 3-hydroxyacetophenone under similar conditions.
Williamson Ether Synthesis (O-Alkylation): The Williamson ether synthesis is a common method for preparing ethers from alcohols.[3] In this reaction, the phenoxide ion, generated by treating the hydroxyacetophenone with a base, acts as a nucleophile and attacks an alkyl halide. While no direct comparative kinetic studies were found, the general principle suggests that the phenoxide of 3-hydroxyacetophenone might be a more readily formed and accessible nucleophile than that of this compound due to the absence of intramolecular hydrogen bonding.
Reactions at the Acetyl Group: Reduction
The acetyl group in both isomers can be reduced to an ethyl group. A comparative study on the selective hydrodeoxygenation of hydroxyacetophenones to ethyl-substituted phenols using a bimetallic iron-ruthenium catalyst revealed significant differences in reactivity.
Table 2: Comparative Data for Hydrodeoxygenation of Hydroxyacetophenones
| Substrate | Conversion (%) | Selectivity to Ethylphenol (%) |
| This compound | >99 | >99 |
| 3-Hydroxyacetophenone | 39 | 95 |
Data from a study using a FeRu@SILP catalyst.
The significantly higher conversion for this compound (and the para-isomer) is attributed to the mesomeric stabilization of the carbocation intermediate formed during the reaction, an effect that is not possible for the meta-isomer. This highlights the profound influence of the hydroxyl group's position on the reactivity of the acetyl group.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The regioselectivity of electrophilic aromatic substitution on these molecules is therefore a result of the interplay between these two substituents.
-
This compound: The powerful ortho-, para-directing effect of the hydroxyl group dominates. Electrophilic attack is expected to occur primarily at the positions ortho and para to the hydroxyl group (positions 3, 5, and the acetylated position 1 is blocked).
-
3-Hydroxyacetophenone: The directing effects of the two groups are more complex. The hydroxyl group directs ortho and para (to positions 2, 4, and 6), while the acetyl group directs meta (to positions 2, 4, and 6). In this case, the activating hydroxyl group will likely have a stronger influence, leading to substitution at the positions ortho and para to it.
Direct comparative studies on the rates of electrophilic substitution are scarce. However, the strong activation by the hydroxyl group suggests that both isomers would be more reactive than acetophenone itself. The intramolecular hydrogen bond in this compound might sterically hinder attack at the adjacent position.
Involvement in Biological Pathways
-
This compound: A derivative of this compound has been identified as a potent and selective agonist for the Liver X Receptor (LXR) β, a key regulator of lipid metabolism and inflammation.[4] This suggests that the this compound scaffold can be utilized to design modulators of nuclear receptor signaling.
-
3-Hydroxyacetophenone: This isomer is known to possess antioxidant and anti-inflammatory properties.[5] It has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially through the activation of the caspase cascade.[5] Furthermore, 3-hydroxyacetophenone acts as a phytoanticipin in some plants, providing defense against fungal pathogens.
Experimental Protocols
Detailed experimental protocols for several key transformations are provided below.
Synthesis of 2-Methoxyacetophenone (O-Alkylation of this compound)
Materials:
-
This compound
-
Dimethyl sulfate
-
Sodium hydroxide
-
Ethyl acetate
-
Water
-
Magnesium sulfate
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., acetone), add a solution of sodium hydroxide.
-
Stir the mixture at room temperature for a designated period.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain 2-methoxyacetophenone.
Synthesis of 3-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate (Illustrative for Hydroxyacetophenone Synthesis)
The Fries rearrangement is a primary method for synthesizing ortho- and para-hydroxyaryl ketones. While 3-hydroxyacetophenone is not directly synthesized this way, the protocol for this compound illustrates a key synthetic pathway for this class of compounds.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride
-
Nitrobenzene (solvent)
-
Hydrochloric acid (5% solution)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Saturated saline solution
-
Magnesium sulfate
Procedure:
-
In a reaction flask, dissolve phenyl acetate in nitrobenzene.
-
Carefully add finely divided anhydrous aluminum chloride to the solution.
-
Heat the mixture to 120-125 °C for one hour.
-
Cool the reaction mixture and dilute with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic extract sequentially with water, sodium bicarbonate solution, water, and saturated saline solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent by distillation and purify the residue by column chromatography to isolate this compound.
Conclusion
The subtle difference in the position of the hydroxyl group between this compound and 3-hydroxyacetophenone leads to significant and predictable differences in their reactivity. The intramolecular hydrogen bond in the 2-isomer is a key structural feature that influences its physical properties and reactivity, particularly at the hydroxyl group. In contrast, the electronic effects in the 3-isomer play a more dominant role in reactions involving the aromatic ring and the acetyl group. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the rational design of synthetic routes and the development of novel molecules with desired biological activities. While direct comparative kinetic data for many reactions remains an area for further investigation, the available experimental evidence provides a solid framework for predicting the behavior of these versatile building blocks.
References
- 1. homework.study.com [homework.study.com]
- 2. askfilo.com [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery of a this compound derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]
A Comparative Analysis of the Biological Activities of Hydroxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Hydroxyacetophenone isomers, specifically 2-hydroxyacetophenone (2-HAP), 3-hydroxyacetophenone (3-HAP), and 4-hydroxyacetophenone (4-HAP), are phenolic compounds that have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. While sharing the same chemical formula, the position of the hydroxyl group on the acetophenone scaffold dramatically influences their physicochemical properties and biological effects. This guide provides a comprehensive comparison of the antioxidant, anti-inflammatory, antimicrobial, and tyrosinase inhibitory activities of these three isomers, supported by available experimental data and detailed methodologies.
Comparative Biological Activity: A Tabular Summary
Direct comparative studies providing quantitative data (e.g., IC50 or MIC values) for all three isomers across various biological assays are limited in the scientific literature. The following tables summarize the available data to facilitate a comparative understanding.
| Biological Activity | This compound (ortho) | 3-Hydroxyacetophenone (meta) | 4-Hydroxyacetophenone (para) | Key Findings & Remarks |
| Antioxidant Activity | Intrinsic antioxidant capacity has not been extensively reported, though it is a precursor for other antioxidant compounds like chalcones.[1] | Recognized for its antioxidant properties.[2] | Hypothesized to have stronger antioxidant activity than 2-HAP due to the absence of intramolecular hydrogen bonding.[1][3] | The para position in 4-HAP allows for greater stabilization of the phenoxyl radical upon hydrogen donation.[1] |
| Anti-inflammatory Activity | Information not readily available. | Investigated for its potential to modulate inflammatory pathways like NF-κB. | Demonstrates significant anti-inflammatory activity through inhibition of the NF-κB signaling pathway.[2] | 4-HAP has been shown to reduce pro-inflammatory cytokines. |
| Antimicrobial Activity | Information not readily available. | Stronger inhibitory effect on mycobacterial growth compared to 4-HAP.[2] | Exhibits broad-spectrum antimicrobial properties. | 3-HAP shows notable antimycobacterial potential. |
| Tyrosinase Inhibitory Activity | Information not readily available. | Information not readily available. | A known tyrosinase inhibitor. | Hydroxyacetophenones, in general, are recognized as tyrosinase inhibitors.[4] |
Table 1: Comparative Overview of Biological Activities of Hydroxyacetophenone Isomers
| Antimicrobial Activity (MIC in µM) | ||
| Organism | 3-Hydroxyacetophenone | 4-Hydroxyacetophenone |
| Mycobacterium spp. | 5870[2] | 11750[2] |
Table 2: Comparative Antimycobacterial Activity of 3- and 4-Hydroxyacetophenone
Detailed Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidant compounds.[5][6][7]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Prepare stock solutions of the hydroxyacetophenone isomers in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. For the control, 100 µL of methanol is used instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay determines the inhibitory effect of compounds on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][8][9][10]
Principle: Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo compound, which can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the hydroxyacetophenone isomers for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: a. Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of the Griess reagent to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Calculation: A standard curve is prepared using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][11][12][13][14]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the hydroxyacetophenone isomers in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Tyrosinase Inhibitory Activity: Mushroom Tyrosinase Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2][15][16][17][18]
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which is a colored product that can be measured spectrophotometrically at approximately 475 nm. The presence of a tyrosinase inhibitor reduces the rate of dopachrome formation.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 100 U/mL in phosphate buffer).
-
L-DOPA solution (e.g., 2.5 mM in phosphate buffer).
-
Sample solutions of hydroxyacetophenone isomers at various concentrations.
-
-
Reaction Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the sample solution, and 20 µL of the tyrosinase solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at different time points using a microplate reader.
-
Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] x 100 Where Ratecontrol is the rate of reaction without the inhibitor and Ratesample is the rate of reaction with the inhibitor.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a plot of percent inhibition versus inhibitor concentration.
Signaling Pathways and Mechanisms of Action
3-Hydroxyacetophenone: Induction of Apoptosis
3-Hydroxyacetophenone has been recognized for its potential to induce apoptosis in cancer cells, possibly through the intrinsic pathway involving the activation of caspases.[2]
Caption: Hypothesized intrinsic apoptosis pathway induced by 3-hydroxyacetophenone.
4-Hydroxyacetophenone: Modulation of Inflammatory and Cytoskeletal Pathways
4-Hydroxyacetophenone exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2] Additionally, it has been shown to reduce cancer cell metastasis by activating nonmuscle myosin-2C (NM2C), which leads to the remodeling of the actomyosin cytoskeleton.[19][20][21]
Caption: Dual mechanisms of action of 4-hydroxyacetophenone.
Conclusion
The positional isomerism of hydroxyacetophenones plays a critical role in defining their biological activity profile. 4-Hydroxyacetophenone emerges as a promising candidate for anti-inflammatory and anti-metastatic applications, with a well-defined mechanism of action on the NF-κB and actomyosin pathways. 3-Hydroxyacetophenone shows potential as an antimicrobial agent, particularly against mycobacteria, and as an inducer of apoptosis in cancer cells. The biological activities of this compound are the least characterized among the three isomers, highlighting an area for future research. The provided experimental protocols offer a standardized framework for researchers to further investigate and compare the biological potential of these versatile phenolic compounds. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of hydroxyacetophenone isomers.
References
- 1. protocols.io [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Tyrosinase inhibition assay [bio-protocol.org]
- 17. Determination of Mushroom Tyrosinase Inhibition Activity [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. 4-Hydroxyacetophenone modulates the actomyosin cytoskeleton to reduce metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hydroxyacetophenone as a Precursor for Chalcone Synthesis: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hydroxyacetophenone as a precursor for chalcone synthesis, evaluating its performance against common alternatives such as 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone. The information presented is supported by experimental data from various studies, offering insights into reaction yields and optimal synthesis conditions.
Chalcones, characterized by their α,β-unsaturated ketone system linking two aromatic rings, are pivotal intermediates in the biosynthesis of flavonoids and serve as a versatile scaffold in drug discovery. The Claisen-Schmidt condensation is the most prevalent method for their synthesis, involving the base-catalyzed reaction of a substituted acetophenone with a substituted benzaldehyde. The choice of the acetophenone precursor is a critical factor that can significantly influence the reaction's efficiency and yield.
Performance Comparison of Acetophenone Precursors
The selection of the acetophenone precursor is a crucial step in optimizing chalcone synthesis. The position and number of hydroxyl groups on the acetophenone ring can affect the reactivity of the α-protons and, consequently, the overall yield of the chalcone product. Below is a summary of experimental data comparing the performance of this compound with 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone under various Claisen-Schmidt condensation conditions.
| Precursor | Benzaldehyde Derivative | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| This compound | Benzaldehyde | 20% w/v KOH / Ethanol | 24 h | Room Temp. | 84 | [1] |
| This compound | 4-Chlorobenzaldehyde | NaOH / Ethanol | 120 h | 0-20°C | - | |
| This compound | Salicylaldehyde | 40% NaOH / Ethanol | - | - | - | [2] |
| 4-Hydroxyacetophenone | Veratraldehyde | 50% KOH | - | - | 97 | [3] |
| 4-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH / Ethanol | - | - | - | |
| 2,4-Dihydroxyacetophenone | Benzaldehyde | 50% KOH | - | - | 96 | [3] |
| 2,4-Dihydroxyacetophenone | Veratraldehyde | 50% KOH | - | - | 93 | [3] |
| 2,4-Dihydroxyacetophenone | 2-Chlorobenzaldehyde | SOCl₂ / Ethanol | 12 h | Room Temp. | - | [4] |
| 2,4-Dihydroxyacetophenone | 4-Hydroxybenzaldehyde | SOCl₂ / Ethanol | 12 h | Room Temp. | - | [4] |
Note: Yields can vary significantly based on the specific substituents on both the acetophenone and benzaldehyde rings, as well as the reaction conditions. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative experimental protocols for the synthesis of chalcones using this compound and its alternatives via the Claisen-Schmidt condensation.
Protocol 1: Synthesis of 2'-Hydroxychalcone using this compound
This protocol is adapted from a procedure with a reported yield of 84%.[1]
Materials:
-
This compound
-
Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Procedure:
-
Dissolve equimolar amounts of this compound and Benzaldehyde in ethanol in a round-bottom flask.
-
Prepare a 20% w/v aqueous solution of KOH.
-
Slowly add the KOH solution to the ethanolic mixture of reactants while stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
After 24 hours, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to precipitate the crude chalcone.
-
Filter the precipitate, wash with cold deionized water until the filtrate is neutral, and dry the product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2'-Hydroxychalcone.
Protocol 2: Synthesis of 4'-Hydroxychalcone using 4-Hydroxyacetophenone
This protocol describes a general method for the synthesis of chalcones from 4-Hydroxyacetophenone.
Materials:
-
4-Hydroxyacetophenone
-
Substituted Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Procedure:
-
In a flask, dissolve 4-Hydroxyacetophenone and the desired substituted benzaldehyde in ethanol.
-
Prepare a 40-50% aqueous solution of NaOH.
-
Add the NaOH solution dropwise to the reaction mixture with constant stirring, maintaining the temperature between 20-25°C.
-
Stir the mixture for 4-6 hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the mixture with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of 2',4'-Dihydroxychalcone using 2,4-Dihydroxyacetophenone
This protocol outlines the synthesis of chalcones from 2,4-Dihydroxyacetophenone, which has been reported to produce high yields.[3]
Materials:
-
2,4-Dihydroxyacetophenone
-
Substituted Benzaldehyde
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl, dilute)
-
Deionized Water
Procedure:
-
Dissolve 2,4-Dihydroxyacetophenone and the substituted benzaldehyde in ethanol.
-
Prepare a 50% aqueous solution of KOH.
-
Add the KOH solution to the reactant mixture and stir at room temperature.
-
The reaction time may vary depending on the specific reactants.
-
Upon completion of the reaction, dilute the mixture with water.
-
Acidify with dilute HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure dihydroxychalcone.
Visualizing the Synthesis Workflow
The general process for chalcone synthesis via the Claisen-Schmidt condensation can be visualized as a straightforward workflow.
Caption: General workflow for chalcone synthesis.
Signaling Pathway Context
Chalcones are known to interact with various biological signaling pathways, which is the basis for their wide range of pharmacological activities. The diagram below illustrates a simplified representation of how a chalcone derivative might inhibit a key signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK pathway by a chalcone derivative.
References
- 1. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
2-Hydroxyacetophenone: A Comparative Guide for Use as an Internal Standard in Chromatography Validation
For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in the validation of chromatographic methods to ensure the accuracy and precision of quantitative analysis. This guide provides a comprehensive comparison of 2-Hydroxyacetophenone as an internal standard in High-Performance Liquid Chromatography (HPLC) validation, supported by experimental data and detailed protocols.
Performance Comparison
This compound offers several advantages as an internal standard, particularly for the analysis of phenolic compounds and acetophenone derivatives. Its chemical properties, including good solubility in common mobile phases and strong UV absorbance, make it a reliable candidate for chromatographic analysis.[1][2]
A newly developed HPLC with Diode-Array Detection (DAD) method for the quantification of 2'-Hydroxyacetophenone has demonstrated superior performance in terms of linearity, sensitivity, accuracy, and precision when compared to existing analytical techniques.[3] This high level of performance is a strong indicator of its suitability as an internal standard.
The validation data for this new HPLC-DAD method, when compared with typical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS) methods for similar compounds, highlights its enhanced capabilities.[3]
Quantitative Data Summary
| Validation Parameter | New HPLC-DAD Method for 2'-Hydroxyacetophenone | Typical HPLC Method for Phenolic Compounds | Typical GC-MS Method for Acetophenone Derivatives |
| Linearity (R²) | > 0.9999[3] | > 0.999[3] | > 0.99[3] |
| Accuracy (% Recovery) | 99.5 - 101.2%[3] | 98.33 - 101.12%[3] | 95 - 105%[3] |
| Precision (% RSD) | < 1.0%[3] | < 2.6%[3] | < 5%[3] |
| Limit of Detection (LOD) | 0.005 µg/mL[3] | 0.01 - 0.08 mg/L[3] | 0.1 µg/mL[3] |
| Limit of Quantitation (LOQ) | 0.015 µg/mL[3] | 0.03 - 0.15 mg/L[3] | 0.3 µg/mL[3] |
Experimental Protocols
The following is a detailed methodology for a validated HPLC-DAD method that can be adapted for the use of this compound as an internal standard.
Materials and Reagents
-
2'-Hydroxyacetophenone reference standard (99.9% purity)[3]
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Water (Milli-Q or equivalent)[3]
-
Formic acid (AR grade)[3]
-
Analyte of interest (API) reference standard
Instrumentation
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD detector.[3]
-
Analytical column: ZORBAX SB-C18 column (4.6 x 150 mm, 3.5 µm).[3]
Chromatographic Conditions
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[3]
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-22 min: Linear gradient to 90% A, 10% B
-
22-25 min: Hold at 90% A, 10% B for column re-equilibration.[3]
-
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Injection Volume: 10 µL[3]
-
Detection Wavelength: 254 nm[3]
Standard and Sample Preparation
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2'-Hydroxyacetophenone reference standard and dissolve in 100 mL of methanol.[3]
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the analyte (API) reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with the mobile phase to concentrations ranging from 0.05 µg/mL to 100 µg/mL. To each working standard, add a fixed concentration of the internal standard from the internal standard stock solution.[3]
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a concentration within the calibration range. Add the same fixed concentration of the internal standard to the sample solution. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Visualizations
Experimental Workflow for Chromatography Validation
Caption: Workflow for chromatography validation using an internal standard.
Logical Flow for Internal Standard Selection
Caption: Decision process for selecting this compound as an internal standard.
References
A Comparative Guide to the Antioxidant Activity of Hydroxyacetophenone Isomers
For researchers and professionals in drug development and cosmetic science, understanding the antioxidant potential of phenolic compounds is paramount. This guide provides a comparative analysis of the antioxidant activities of three positional isomers of hydroxyacetophenone: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. While direct quantitative comparisons in the scientific literature are limited, this guide synthesizes theoretical principles and outlines the standard experimental protocols used to evaluate their antioxidant capacity.
Structural and Mechanistic Considerations
The antioxidant activity of hydroxyacetophenones stems from their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals.[1][2] The resulting phenoxyl radical is stabilized through electron delocalization across the aromatic ring.[1] The position of the hydroxyl group relative to the acetyl group significantly influences this hydrogen-donating ability and, consequently, the antioxidant potential.[1][3]
-
4-Hydroxyacetophenone: With the hydroxyl group in the para position, this isomer is hypothesized to exhibit strong antioxidant activity. This is because the phenoxyl radical formed upon hydrogen donation can be effectively stabilized by resonance delocalization of the unpaired electron across the benzene ring and onto the carbonyl group.[1] The phenolic hydroxyl group in its molecular structure provides it with significant antioxidant characteristics.[4]
-
This compound: In this ortho isomer, the proximity of the hydroxyl and acetyl groups allows for the formation of a strong intramolecular hydrogen bond.[1][3] This internal hydrogen bond can increase the bond dissociation enthalpy of the phenolic hydroxyl group, making it less favorable to donate a hydrogen atom to a free radical when compared to the 4-isomer.[1] However, its intrinsic antioxidant capacity has not been extensively reported.[1]
Based on these structural considerations, the theoretical order of antioxidant activity, particularly in assays based on hydrogen atom transfer, is predicted to be 4-hydroxyacetophenone > 3-hydroxyacetophenone > this compound. However, it is crucial to note that this hypothesis requires experimental validation.[1]
Quantitative Data Summary
A comprehensive review of the available scientific literature did not yield studies that directly compare the antioxidant activity of 2-, 3-, and 4-hydroxyacetophenone with quantitative data (e.g., IC50 values from DPPH or ABTS assays, or FRAP values). Therefore, a quantitative comparison table cannot be provided at this time.[1] The information available is primarily qualitative and theoretical.
Experimental Protocols for Antioxidant Activity Assessment
To experimentally determine and compare the antioxidant activities of these isomers, the following standard in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[6]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and stored in the dark.[1]
-
Preparation of Test Samples: Prepare a series of concentrations for each hydroxyacetophenone isomer and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[1]
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[5]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[1]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[1]
-
Before use, dilute the ABTS•+ solution with ethanol or a phosphate-buffered saline to an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
-
Preparation of Test Samples: Prepare a series of concentrations for each hydroxyacetophenone isomer and a standard antioxidant in the appropriate solvent.[1]
-
Assay Procedure:
-
Measurement: Measure the absorbance of the solutions at 734 nm.[1]
-
Calculation of Scavenging Activity: The percentage of inhibition of absorbance is calculated using a similar formula to the DPPH assay.
-
Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value signifies greater antioxidant activity.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.[7]
-
-
Preparation of Test Samples and Standard: Prepare a series of concentrations for each hydroxyacetophenone isomer. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.
-
Assay Procedure:
-
Add 100 µL of the diluted sample or standard to a microplate well.
-
Add 3 mL of the FRAP reagent and mix thoroughly.
-
Incubate the mixture at 37°C for 30 minutes.[7]
-
-
Measurement: Measure the absorbance of the intense blue-colored solution at 593 nm.[7]
-
Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents.
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for comparing the antioxidant activities of the hydroxyacetophenone isomers, the following workflow diagram is presented.
Caption: Experimental workflow for comparing the antioxidant activity of hydroxyacetophenone isomers.
Signaling Pathways
The primary antioxidant mechanism of hydroxyacetophenones involves direct free radical scavenging through hydrogen atom donation.[1] While some phenolic compounds can influence cellular signaling pathways related to oxidative stress (e.g., Nrf2 pathway), the current literature does not provide specific details on the modulation of such pathways by 2-, 3-, or 4-hydroxyacetophenone in the context of their direct antioxidant activity. Some studies have noted the inhibition of the COX-2 enzyme, which is associated with anti-inflammatory pathways.[2]
Caption: General mechanism of free radical scavenging by hydroxyacetophenone.
References
- 1. benchchem.com [benchchem.com]
- 2. regimenlab.com [regimenlab.com]
- 3. jpub.org [jpub.org]
- 4. 4‑Hydroxyacetophenone is an Antipigmentation Reagent via Inhibiting Tryrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciensage.info [sciensage.info]
- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intramolecular Hydrogen Bonding in Hydroxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intramolecular hydrogen bonding characteristics of three hydroxyacetophenone isomers: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. The presence and nature of hydrogen bonding significantly influence the physicochemical properties of these compounds, which is of critical importance in drug design and development. This document summarizes key experimental data from Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, supplemented by computational analysis, to elucidate the structural nuances among these isomers.
Spectroscopic and Computational Data Summary
The following table summarizes the key experimental and computational data that highlight the differences in hydrogen bonding among the hydroxyacetophenone isomers.
| Parameter | This compound | 3-Hydroxyacetophenone | 4-Hydroxyacetophenone |
| ¹H NMR | |||
| Hydroxyl Proton Chemical Shift (δ, ppm) | ~12.25[1] | ~7.56[2] | ~8.69[3] |
| FT-IR | |||
| O-H Stretching Frequency (ν, cm⁻¹) | Broad, shifted to lower frequency (disappearance of sharp OH band)[4] | Broad absorption around 3150 cm⁻¹ (may overlap with C-H stretch)[5] | Sharp peak around 3300-3400 cm⁻¹[6] |
| Hydrogen Bonding Type | Strong Intramolecular | Intermolecular | Intermolecular |
| Computational Data | |||
| Calculated Relative Energy | Global minimum conformation stabilized by a strong intramolecular hydrogen bond[7] | - | - |
Comparative Analysis of Hydrogen Bonding
The positioning of the hydroxyl and acetyl groups on the benzene ring dictates the nature of hydrogen bonding in the hydroxyacetophenone isomers.
-
This compound: The ortho positioning of the hydroxyl and acetyl groups allows for the formation of a strong intramolecular hydrogen bond. This is evidenced by the significant downfield chemical shift of the hydroxyl proton to approximately 12.25 ppm in the ¹H NMR spectrum, indicating it is strongly deshielded due to its involvement in the hydrogen bond.[1] In the FT-IR spectrum, the characteristic sharp O-H stretching band is absent, and instead, a broad absorption at a lower frequency is observed, which is typical for a strong intramolecularly hydrogen-bonded hydroxyl group.[4] Computational studies further confirm that the conformer with the intramolecular hydrogen bond is the most stable.[7]
-
3-Hydroxyacetophenone: In the meta isomer, the hydroxyl and acetyl groups are too far apart to form an intramolecular hydrogen bond. Therefore, hydrogen bonding in 3-hydroxyacetophenone is primarily intermolecular. The hydroxyl proton resonates at a chemical shift of around 7.56 ppm, which is significantly upfield compared to the ortho isomer.[2] The FT-IR spectrum shows a broad O-H stretching band around 3150 cm⁻¹, characteristic of intermolecular hydrogen bonding in phenolic compounds.[5]
-
4-Hydroxyacetophenone: Similar to the meta isomer, the para positioning of the functional groups in 4-hydroxyacetophenone prevents intramolecular hydrogen bonding, leading to intermolecular hydrogen bonding. The hydroxyl proton signal in the ¹H NMR spectrum appears at approximately 8.69 ppm.[3] The FT-IR spectrum of this isomer typically shows a relatively sharp O-H stretching band in the 3300-3400 cm⁻¹ region, which is characteristic of intermolecularly hydrogen-bonded phenols.[6]
Visualization of Hydrogen Bonding
The following diagram illustrates the different hydrogen bonding interactions in the hydroxyacetophenone isomers.
Caption: Logical diagram of hydrogen bonding types in hydroxyacetophenone isomers.
Experimental Protocols
-
Objective: To identify the O-H stretching frequency to determine the nature of hydrogen bonding.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation:
-
Solid Samples (3- and 4-hydroxyacetophenone): Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.
-
Liquid Sample (this compound): Place a drop of the liquid sample between two NaCl (sodium chloride) or KBr plates to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the sample in the spectrometer's beam path.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
-
Data Analysis: Analyze the region between 3600 cm⁻¹ and 3000 cm⁻¹ for the O-H stretching vibration. A sharp peak around 3600 cm⁻¹ indicates a free hydroxyl group, while a broad band at lower frequencies (typically 3400-3200 cm⁻¹) suggests intermolecular hydrogen bonding. A very broad and shifted band to even lower frequencies can indicate strong intramolecular hydrogen bonding.
-
Objective: To determine the chemical shift of the hydroxyl proton as an indicator of hydrogen bonding strength.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the hydroxyacetophenone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
Data Analysis: Identify the chemical shift of the hydroxyl proton. A downfield shift (higher ppm value) of the -OH proton signal is indicative of its involvement in a hydrogen bond. The extent of the downfield shift correlates with the strength of the hydrogen bond. For confirmation of the -OH peak, a D₂O shake experiment can be performed; the -OH peak will disappear upon addition of D₂O.
References
- 1. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3'-Hydroxyacetophenone(121-71-1) 1H NMR [m.chemicalbook.com]
- 3. 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy [mdpi.com]
Validating 2-Hydroxyacetophenone for Bioactive Molecule Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that influences the efficiency, cost, and novelty of a synthetic route. 2-Hydroxyacetophenone has emerged as a versatile and valuable precursor for a diverse range of bioactive molecules, particularly chalcones and flavonoids. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
Performance Comparison: this compound vs. Alternatives
The utility of this compound as a synthetic starting material is best demonstrated through a direct comparison with its isomers and other common precursors in the synthesis of bioactive compounds. Key performance indicators include reaction yield, the biological activity of the resulting molecules, and the overall efficiency of the synthetic process.
Synthetic Yield Comparison
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are precursors to flavonoids. The choice of acetophenone isomer can significantly impact the yield of this reaction.
| Starting Material | Aromatic Aldehyde | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 h | 72 | --INVALID-LINK-- |
| This compound | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 h | 50 | --INVALID-LINK-- |
| This compound | 3,4-Dimethoxybenzaldehyde | KOH / Ball Mill | 2 x 30 min | 96 | --INVALID-LINK-- |
| 4-Hydroxyacetophenone | Veratraldehyde | 50% KOH | - | 97 | [1] |
| 2,4-Dihydroxyacetophenone | Benzaldehyde Derivative | 50% KOH | - | 96 | [1] |
| 2,4-Dihydroxyacetophenone | Veratraldehyde | 50% KOH | - | 93 | [1] |
This table summarizes the reaction yields for the synthesis of various chalcone derivatives from different hydroxyacetophenone precursors.
Comparative Biological Activity
The substitution pattern on the chalcone and flavonoid scaffold, dictated by the starting acetophenone, plays a crucial role in the biological activity of the final molecule.
Anticancer Activity (IC50 in µM)
| Compound Derivative of: | Compound | HCT116 (Colon Cancer) | Vero (Normal) | Reference |
| This compound | 4-methyl-2'-hydroxychalcone (C1) | 37.07 | >100 | [2] |
| This compound | 4-hydroxy-2'-hydroxychalcone (C2) | 45.23 | >100 | [2] |
| This compound | 4-carboxy-2'-hydroxychalcone (C3) | 58.45 | >100 | [2] |
| 2,4-Dihydroxyacetophenone | 4-(dimethylamino)-2',4'-dihydroxychalcone (C5) | 89.32 | >100 | [2] |
| 2,6-Dihydroxyacetophenone | 4-carboxy-2',6'-dihydroxychalcone (C6) | >100 | >100 | [2] |
This table presents the cytotoxic potential of chalcone derivatives against a colon cancer cell line (HCT116) and a normal cell line (Vero), highlighting the activity of compounds derived from this compound.[2]
Antioxidant Activity (% DPPH Radical Scavenging at 100 µg/mL)
| Compound Derivative of: | Compound | Antioxidant Activity (%) | Reference |
| This compound | 2'-hydroxy-4-methoxychalcone | 65.4 | [3] |
| This compound | 2'-hydroxy-4-chlorochalcone | 58.2 | [3] |
| 4-Hydroxyacetophenone | 4'-hydroxy-4-methoxychalcone | 72.1 | [3] |
| 4-Hydroxyacetophenone | 4'-hydroxy-4-chlorochalcone | 68.5 | [3] |
This table compares the antioxidant activity of chalcones derived from this compound and 4-hydroxyacetophenone.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating synthetic routes. Below are methodologies for the synthesis of chalcones and their subsequent conversion to flavones, key bioactive molecules derived from this compound.
Protocol 1: Synthesis of 2'-Hydroxychalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with an aromatic aldehyde to yield a 2'-hydroxychalcone.[2]
Materials:
-
Substituted this compound (5 mM)
-
Substituted benzaldehyde (5 mM)
-
Ethanol (15 ml)
-
20% aqueous potassium hydroxide (5 ml)
-
Ice cold water
-
Dilute hydrochloric acid
-
n-hexane and ethyl acetate (for TLC)
Procedure:
-
Dissolve the substituted this compound in ethanol in a round-bottom flask.
-
Add the aqueous potassium hydroxide solution to the flask and stir the mixture for 30 minutes at room temperature.
-
Add the substituted benzaldehyde to the reaction mixture in portions.
-
Continue stirring for 10 hours or until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate (8:2).
-
Pour the reaction mixture into ice-cold water.
-
Acidify the resulting solution with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of Flavone from 2'-Hydroxychalcone
This protocol describes the oxidative cyclization of a 2'-hydroxychalcone to form a flavone.[4]
Materials:
-
2'-Hydroxychalcone derivative
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalyst)
Procedure:
-
Dissolve the 2'-hydroxychalcone derivative in dimethyl sulfoxide.
-
Add a catalytic amount of iodine to the solution.
-
Heat the reaction mixture. The specific temperature and reaction time will depend on the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water to precipitate the crude flavone.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure flavone.
Mandatory Visualizations
Synthetic Workflow from this compound
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Boiling Points and Volatility in Hydroxyacetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the boiling points and volatility of three structural isomers of hydroxyacetophenone: 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone. The distinct positioning of the hydroxyl group in relation to the acetyl group on the benzene ring results in significant differences in their physical properties, impacting their applications in research and pharmaceutical development. This document summarizes key experimental data, outlines relevant experimental protocols, and provides a visual representation of the underlying chemical principles.
Data Presentation: Boiling Point and Volatility
The following table summarizes the reported boiling points and vapor pressures for the three isomers of hydroxyacetophenone. Volatility is inversely related to boiling point and directly related to vapor pressure; a higher boiling point and lower vapor pressure indicate lower volatility.
| Isomer | Structure | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Volatility |
| This compound | ortho | 212 - 218[1][2][3] | 0.00748[1] | Highest |
| 3-Hydroxyacetophenone | meta | 296[4][5][6] | 0.003000[7] | Intermediate |
| 4-Hydroxyacetophenone | para | 286 - 296[8][9] | Not available | Lowest |
Note: Boiling points are often reported at varying pressures. For standardization, boiling points at atmospheric pressure (760 mmHg or 1013 hPa) are prioritized where available. The significant difference in boiling points between the ortho isomer and the meta and para isomers is a key takeaway.
The Role of Hydrogen Bonding
The observed differences in boiling points and volatility among the hydroxyacetophenone isomers can be attributed to the nature of their hydrogen bonding.
-
This compound (ortho-isomer): The proximity of the hydroxyl and acetyl groups allows for the formation of a stable, six-membered ring through intramolecular hydrogen bonding . This internal bonding reduces the molecule's ability to form strong hydrogen bonds with neighboring molecules.[10] Consequently, less energy is required to overcome the intermolecular forces, resulting in a lower boiling point and higher volatility.[11]
-
3-Hydroxyacetophenone (meta-isomer) and 4-Hydroxyacetophenone (para-isomer): In these isomers, the greater distance between the hydroxyl and acetyl groups prevents intramolecular hydrogen bonding. Instead, they engage in intermolecular hydrogen bonding , where the hydroxyl group of one molecule forms a hydrogen bond with the acetyl group of an adjacent molecule. These strong intermolecular forces require more energy to break, leading to significantly higher boiling points and lower volatility compared to the ortho isomer.
Mandatory Visualization
Caption: Isomer structure determines hydrogen bonding type and physical properties.
Experimental Protocols
The following are detailed methodologies for determining the boiling point and assessing the volatility of the hydroxyacetophenone isomers. These are standard laboratory procedures applicable to these organic compounds.
Determination of Boiling Point
1. Thiele Tube Method
This microscale method is suitable for determining the boiling point of a small amount of liquid.
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).
-
Procedure:
-
A small amount (0.5-1 mL) of the hydroxyacetophenone isomer is placed in the fusion tube.
-
A capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube filled with heating oil, ensuring the sample is fully immersed.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2. Simple Distillation Method
This method is suitable for larger quantities of the compound and also serves as a purification step.
-
Apparatus: Distilling flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
At least 5 mL of the hydroxyacetophenone isomer is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.
-
The heating mantle is turned on, and the liquid is heated to its boiling point.
-
As the liquid boils, the vapor rises, and its temperature is measured by the thermometer.
-
The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.
-
The boiling point is the constant temperature recorded on the thermometer during the distillation of the bulk of the liquid. The atmospheric pressure should be recorded as it affects the boiling point.
-
Measurement of Volatility
1. Gas Chromatography (GC)
Gas chromatography can be used to assess the relative volatility of the isomers. The isomer that travels through the GC column faster (shorter retention time) is more volatile.
-
Apparatus: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a suitable capillary column (e.g., non-polar or medium-polarity), and a carrier gas (e.g., helium or nitrogen).
-
Procedure:
-
A standard solution of each isomer is prepared in a suitable volatile solvent (e.g., methanol or acetone).
-
The GC is set up with an appropriate temperature program for the injector, column, and detector.
-
A small volume (e.g., 1 µL) of each standard solution is injected into the GC.
-
The time it takes for each isomer to travel through the column and reach the detector (the retention time) is recorded.
-
A shorter retention time indicates a more volatile compound.
-
2. Headspace Analysis
This technique, often coupled with GC, directly measures the concentration of the volatile compound in the vapor phase above the sample, providing a measure of its volatility.
-
Apparatus: Headspace autosampler, gas chromatograph with a suitable detector (FID or MS).
-
Procedure:
-
A known amount of each hydroxyacetophenone isomer is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature for a set amount of time to allow the volatile components to equilibrate between the liquid and gas (headspace) phases.
-
A sample of the headspace gas is automatically injected into the GC for analysis.
-
The peak area of the isomer in the resulting chromatogram is proportional to its concentration in the vapor phase, and thus to its volatility. A larger peak area indicates higher volatility.
-
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. byjus.com [byjus.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. chemconnections.org [chemconnections.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. quora.com [quora.com]
- 10. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 11. homework.study.com [homework.study.com]
reactivity differences between ortho, meta, and para hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-hydroxyacetophenone. The position of the hydroxyl group relative to the acetyl group significantly influences the molecule's electronic properties and steric environment, leading to distinct behaviors in various chemical transformations. This document summarizes key reactivity differences, supported by experimental data and established chemical principles, to aid in the strategic selection of these isomers as intermediates in organic and medicinal chemistry.
Executive Summary of Reactivity Differences
The reactivity of the hydroxyacetophenone isomers is governed by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing acetyl group (-COCH₃). The -OH group is a strongly activating, ortho, para-director for electrophilic aromatic substitution, while the -COCH₃ group is a deactivating, meta-director.
-
Ortho-Hydroxyacetophenone: Reactivity is uniquely influenced by strong intramolecular hydrogen bonding between the phenolic proton and the acetyl carbonyl oxygen. This can modulate the availability of the hydroxyl proton and influence the orientation of the acetyl group.
-
Meta-Hydroxyacetophenone: The directing effects of the two functional groups are synergistic. The hydroxyl group directs electrophiles to the positions ortho and para to it (positions 2, 4, and 6), and the acetyl group directs to the positions meta to it (positions 2, 4, and 6). This alignment results in strong activation towards substitution at these specific sites.
-
Para-Hydroxyacetophenone: The powerful ortho, para-directing effect of the hydroxyl group dominates, making the positions ortho to it (positions 3 and 5) highly activated for electrophilic attack.
Data Presentation: Physicochemical and Reactivity Comparison
The following table summarizes key quantitative data and expected reactivity trends for the three isomers. Direct comparative yield data under identical conditions is not always available in the literature; therefore, some entries are based on established principles of physical organic chemistry.
| Property / Reaction | Ortho-Isomer | Meta-Isomer | Para-Isomer | Rationale |
| pKa (Acidity) | 10.06[1] | 9.19[2] | 8.05 | The para-isomer is most acidic due to resonance stabilization of the phenoxide ion by the acetyl group. The ortho-isomer is least acidic due to intramolecular hydrogen bonding, which stabilizes the protonated form. |
| Reactivity in Electrophilic Aromatic Substitution (EAS) | Moderate to High | High | High | The hydroxyl group is a strong activator. The meta-isomer benefits from synergistic directing effects. The ortho-isomer's reactivity can be tempered by steric hindrance and hydrogen bonding. |
| Regioselectivity in EAS (e.g., Nitration, Halogenation) | Substitution at positions 3 and 5 | Substitution at positions 2, 4, and 6 | Substitution at positions 3 and 5 | Governed by the dominant ortho, para-directing hydroxyl group, with synergistic effects in the meta-isomer. |
| Reactivity in Williamson Ether Synthesis | Lowest | Moderate | Highest | Reactivity is proportional to acidity, as deprotonation to the phenoxide is the first step. Steric hindrance may also slightly decrease the rate for the ortho-isomer. |
| Susceptibility to Side-Chain Halogenation | Low | Moderate | Moderate | The activating effect of the hydroxyl group favors nuclear halogenation (on the ring). Protection of the hydroxyl group is often required for selective side-chain halogenation.[1][3] |
Mandatory Visualizations
The following diagrams illustrate the key structural and electronic factors governing the reactivity differences among the hydroxyacetophenone isomers.
Caption: Electronic effects and key structural features of hydroxyacetophenone isomers.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyacetophenone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Hydroxyacetophenone is critical for maintaining laboratory safety and protecting the environment. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance that can be harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] It is also recognized as being harmful to aquatic life, making it imperative to prevent its release into the environment.[2][3] All handling and disposal must be conducted in accordance with local, state, and federal regulations.[3][4]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][3][5] | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][3][6] | To protect eyes from splashes and irritation. |
| Body Protection | A flame-retardant lab coat or apron should be worn.[3] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[3][4] | To avoid inhalation of vapors. |
Step-by-Step Disposal Procedure
The following protocol outlines the systematic process for the safe disposal of this compound.
-
Waste Segregation and Collection :
-
Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container.[4][7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[7]
-
Do not mix this compound waste with other chemical waste streams, especially incompatible materials like oxidizing agents.[1][4]
-
Solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a separate, sealed, and labeled hazardous waste container.[4]
-
-
Container Management :
-
Ensure the waste container is kept tightly sealed except when adding waste.[1][8]
-
The container must be labeled with the words "Hazardous Waste" and include the full chemical name ("this compound"), the date of waste generation, and the place of origin (e.g., lab and room number).[7][8]
-
Store the waste container in a cool, dry, well-ventilated, and designated secondary containment area to prevent spills.[1][4]
-
-
Spill Management :
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[8]
-
Collect the rinsate (the solvent used for rinsing) as hazardous waste and dispose of it accordingly.[8]
-
After triple-rinsing, the container can be disposed of as regular trash, with any labels indicating hazardous contents removed or defaced.[9] Some cleaned containers may be suitable for recycling.[2]
-
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. download.basf.com [download.basf.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. acs.org [acs.org]
Essential Safety and Logistical Information for Handling 2-Hydroxyacetophenone
For laboratory professionals, including researchers, scientists, and drug development experts, a comprehensive understanding of chemical safety and handling is paramount. This document provides critical, immediate safety and logistical information for the proper handling of 2-Hydroxyacetophenone, a key reagent in various synthetic processes. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1][2][3] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., PVC, butyl rubber, or fluoroelastomer).[1][4] For prolonged contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[1] | To prevent skin contact, which can lead to irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat is required.[2][3] For situations with a significant risk of splashing, a chemical-resistant apron should also be worn.[2] In the event of a large spill or fire, full-body protective clothing may be necessary.[1][2] | To shield the skin from accidental splashes or contact. |
| Respiratory Protection | Generally not required when working in a well-ventilated area, such as a chemical fume hood.[2][5] In cases of insufficient ventilation or the potential for aerosol generation, a NIOSH/MSHA-approved respirator with a Type A filter is recommended.[1][2] | To avoid the inhalation of dust or vapors that can cause respiratory irritation.[1][2] |
Quantitative Safety Data
The following table summarizes key quantitative safety and toxicity data for this compound.
| Data Point | Value | Reference |
| LD50 (Oral, rat) | 2700 mg/kg | [6] |
| LD50 (Intraperitoneal, mouse) | 100 mg/kg | [1] |
| LD50 (Dermal, rabbit) | > 2000 mg/kg | [6] |
| Flash Point | > 112 °C (> 233.60 °F) | [7] |
| Autoignition Temperature | 450 °C (842.00 °F) | [7] |
| Melting Point | 3 - 6 °C | [8] |
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and prevent accidents when handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. download.basf.com [download.basf.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
